Corynecin V
描述
This compound has been reported in Corynebacterium with data available.
Structure
3D Structure
属性
IUPAC Name |
[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPRUKVGIPMAMF-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Corynecin V Production by Corynebacterium hydrocarboclastus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin V is a member of the corynecin complex, a group of chloramphenicol-like antibiotics produced by the Gram-positive bacterium Corynebacterium hydrocarboclastus. These compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the current knowledge on Corynebacterium hydrocarboclastus and the production of this compound. It details the organism's characteristics, cultivation strategies for maximizing corynecin production, and general methodologies for extraction, purification, and analysis. Due to the limited availability of public research focused specifically on this compound, this guide draws upon data for the broader corynecin complex and related compounds, highlighting areas where further research is needed to optimize the production of this specific analogue.
Introduction to Corynebacterium hydrocarboclastus and the Corynecin Complex
Corynebacterium hydrocarboclastus is a species of Gram-positive bacteria belonging to the genus Corynebacterium, which is known for its industrial importance in the production of amino acids and other valuable biomolecules[1]. Certain species within this genus also produce secondary metabolites with antimicrobial properties, including the corynecin-linocin type bacteriocins[1].
The corynecin complex, first isolated from Corynebacterium hydrocarboclastus, is a family of naturally occurring acyl nitrophenylpropylamines that are structurally similar to chloramphenicol (B1208). This compound is one of the constituents of this complex and demonstrates a broad spectrum of antibacterial activity, though it is generally less potent than chloramphenicol. The members of the corynecin complex, including this compound, differ in the acyl group attached to the nitrophenylpropylamine core.
Quantitative Data on Corynecin Production
Quantitative data specifically for this compound production by Corynebacterium hydrocarboclastus is scarce in publicly available literature. Most studies have focused on the total corynecin yield or the production of the most abundant analogue, Corynecin I. The tables below summarize the available quantitative data for the production of the corynecin complex.
Table 1: Production of Total Corynecins under Different Carbon Sources
| Carbon Source | Total Corynecin Yield | Predominant Analogue | Reference |
| Acetate (B1210297) | 28 mM | Corynecin I (>90%) | [2] |
| Sucrose (B13894) | Approx. 4 g/L | Not specified |
Table 2: Key Fermentation Parameters for Corynecin Production
| Parameter | Optimal Condition/Value | Effect | Reference |
| Carbon Source | Acetate | Highest reported yield of total corynecins.[2] | [2] |
| Fed-batch feeding solution | 50% Acetic Acid, 9% Ammonium (B1175870) Acetate, 0.2% KH2PO4 | Maintains optimal ion concentrations for production.[2] | [2] |
| Salt Supplementation | 1% KCl and 1% NaCl (added 12h post-inoculation) | Stimulates corynecin production.[2] | [2] |
| pH | Neutral range | Controlled for optimal production. | |
| Aeration | High level | Maintained for optimal production. |
Experimental Protocols
The following protocols are based on methodologies reported for the production of the corynecin complex and can be adapted for the specific optimization of this compound production.
Cultivation of Corynebacterium hydrocarboclastus for Corynecin Production
This protocol is adapted from studies focused on maximizing the total corynecin yield, with a particular emphasis on Corynecin I.
3.1.1. Media Composition
-
Acetate-Based Medium (for high-yield total corynecin production):
-
A defined mineral salts medium supplemented with acetate as the primary carbon source. The exact composition of the mineral salts base is not specified in the available literature but would typically include sources of magnesium, sulfate, and trace elements.
-
-
Sucrose-Based Semi-Synthetic Medium:
-
Sucrose: Concentration to be optimized
-
Molasses: Can stimulate production
-
Potassium Chloride (KCl): High concentration
-
Phosphate (B84403): Low concentration
-
Inositol
-
Fructose
-
Yeast Extract
-
Standard mineral salts
-
3.1.2. Inoculum Preparation
-
Prepare a seed culture of C. hydrocarboclastus in a suitable growth medium (e.g., nutrient broth or a medium similar to the production medium but with lower substrate concentrations).
-
Incubate the seed culture at an optimal temperature (typically 28-30°C) with agitation until it reaches the late exponential growth phase.
3.1.3. Fed-Batch Fermentation
-
Inoculate the production medium with the seed culture.
-
Maintain the fermentation at a controlled pH (neutral range) and temperature (28-30°C) with high aeration.
-
For acetate-based fermentation, continuously feed a solution containing 50% acetic acid, 9% ammonium acetate, and 0.2% potassium dihydrogen phosphate to maintain optimal concentrations of acetate, ammonium, and phosphate ions.[2]
-
At 12 hours post-inoculation, supplement the culture with 1% KCl and 1% NaCl to stimulate corynecin production.[2]
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and corynecin production throughout the fermentation.
Extraction and Purification of this compound
A specific protocol for the extraction and purification of this compound is not available. The following is a general workflow that can be adapted based on the chemical properties of this compound and other chloramphenicol-like compounds.
-
Cell Removal: Centrifuge the fermentation broth to pellet the C. hydrocarboclastus cells. The supernatant contains the secreted corynecins.
-
Solvent Extraction:
-
Extract the supernatant with a suitable organic solvent such as ethyl acetate or chloroform.
-
Repeat the extraction multiple times to ensure a high recovery rate.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Separation:
-
The separation of this compound from other corynecin analogues and impurities can be achieved using chromatographic techniques.
-
Silica Gel Chromatography: A common method for separating compounds with different polarities. A gradient of solvents (e.g., hexane (B92381) and ethyl acetate) can be used to elute the different corynecin analogues.
-
High-Performance Liquid Chromatography (HPLC): A more advanced technique for high-resolution separation. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is a common starting point for separating structurally similar compounds.
-
-
Fraction Analysis: Analyze the collected fractions from the chromatographic separation to identify those containing this compound.
Quantification of this compound
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for the quantification of antibiotics. A calibration curve should be generated using a purified this compound standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity for the quantification of this compound, especially in complex matrices like fermentation broth.
Regulatory and Biosynthetic Pathways (Inferred)
Specific signaling and biosynthetic pathways for this compound in Corynebacterium hydrocarboclastus have not been elucidated. However, based on the general knowledge of secondary metabolism in Corynebacterium and the biosynthesis of related antibiotics, a hypothetical overview can be proposed.
Regulation of Secondary Metabolism
The production of secondary metabolites like this compound is likely tightly regulated in response to environmental cues.
-
Nutrient Limitation: The production of many antibiotics is triggered by the depletion of essential nutrients such as carbon, nitrogen, or phosphate. The observation that low phosphate concentrations are beneficial for corynecin production from sucrose aligns with this principle.
-
Two-Component Systems: Corynebacterium species possess two-component signal transduction systems that allow them to sense and respond to environmental changes. These systems, which typically consist of a sensor histidine kinase and a response regulator, could play a role in activating the biosynthesis of Corynecins in response to specific stimuli.
-
Carbon Catabolite Repression: The presence of readily metabolizable carbon sources like glucose can repress the biosynthesis of secondary metabolites. The use of alternative carbon sources like acetate or the controlled feeding of sucrose in a fed-batch process can circumvent this repression.
Biosynthesis of this compound (Hypothetical)
The biosynthesis of chloramphenicol in Streptomyces venezuelae proceeds via the shikimate pathway to produce the p-aminophenylalanine precursor. A similar pathway is likely involved in the biosynthesis of the nitrophenylpropylamine core of this compound in C. hydrocarboclastus. The different acyl side chains of the corynecin complex are likely attached in the final steps of the biosynthesis by specific acyltransferases.
Visualizations
Experimental Workflow for Corynecin Production and Analysis
Caption: A generalized workflow for the production and analysis of this compound.
Hypothetical Regulatory Network for Corynecin Production
Caption: A hypothetical model of the regulatory network controlling Corynecin production.
Conclusion and Future Perspectives
Corynebacterium hydrocarboclastus remains a promising source for the chloramphenicol-like antibiotic, this compound. While research has provided a foundational understanding of the cultivation conditions for the broader corynecin complex, there is a clear need for further investigation to specifically optimize the production of this compound. Future research should focus on:
-
Strain Improvement: Genetic engineering of C. hydrocarboclastus to enhance the expression of genes specific to this compound biosynthesis.
-
Pathway Elucidation: Identification and characterization of the complete biosynthetic gene cluster for the corynecin complex to understand the specific enzymatic steps leading to this compound.
-
Process Optimization: A systematic optimization of fermentation parameters, including medium composition, pH, temperature, and aeration, with the specific goal of maximizing this compound yield.
-
Development of Specific Analytical and Purification Methods: Establishment of robust and validated protocols for the routine quantification and high-purity isolation of this compound.
Addressing these research gaps will be crucial for unlocking the full potential of Corynebacterium hydrocarboclastus as a production platform for this compound and for facilitating its development as a potential therapeutic agent.
References
- 1. Triaging of Culture Conditions for Enhanced Secondary Metabolite Diversity from Different Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Corynecin V: A Technical Guide to a Chloramphenicol Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin V is a naturally occurring analog of the broad-spectrum antibiotic chloramphenicol (B1208). Produced by the bacterium Corynebacterium hydrocarboclastus, it belongs to a family of acyl nitrophenylpropylamines that exhibit antibacterial activity. Structurally similar to chloramphenicol, this compound's mechanism of action is predicated on the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols used for its production, isolation, and characterization. This document is intended to serve as a resource for researchers in microbiology, medicinal chemistry, and drug development who are interested in chloramphenicol analogs and the exploration of novel antimicrobial agents.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial compounds and the reinvestigation of known antibiotic families. The corynecins, a group of chloramphenicol-like substances, were first isolated in 1972 from Corynebacterium hydrocarboclastus grown on n-paraffins.[1] This family of compounds shares the same basic D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol structure as chloramphenicol, with variations in the N-acyl group.
This compound is distinguished by its N-propanoyl ([R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide) side chain.[1] Like chloramphenicol, it is active against a spectrum of Gram-positive and Gram-negative bacteria. While generally less potent than its well-known counterpart, the existence of this compound and its congeners provides a natural template for the synthesis of new chloramphenicol derivatives with potentially improved therapeutic indices or activity against resistant strains.
This guide will delve into the technical details of this compound, from its production and isolation to the experimental methods used to elucidate its mechanism of action.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its study and potential development.
| Property | Value | Reference |
| Common Name | This compound | [1] |
| Chemical Name | [R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide | [1] |
| CAS Number | 40958-12-1 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |
| Molecular Weight | 310.3 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |
| Storage Temperature | -20°C | [1] |
Biological Activity and Mechanism of Action
Antibacterial Spectrum
Table of Hypothetical Quantitative Data Presentation:
The following table is a template illustrating how quantitative data for this compound's antibacterial activity would be presented. The values are for illustrative purposes only and are not based on experimental data.
| Bacterial Strain | Type | MIC of this compound (µg/mL) | MIC of Chloramphenicol (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Data not available] | 2-8 |
| Bacillus subtilis | Gram-positive | [Data not available] | 1-4 |
| Escherichia coli | Gram-negative | [Data not available] | 2-8 |
| Pseudomonas aeruginosa | Gram-negative | [Data not available] | >128 |
Mechanism of Action: Inhibition of Protein Synthesis
As a chloramphenicol analog, this compound is understood to inhibit bacterial protein synthesis. The mechanism of action is through binding to the 50S subunit of the bacterial 70S ribosome. This binding event sterically hinders the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.
References
The Enigmatic Pathway of Corynecin V: A Technical Guide to its Biosynthesis in Corynebacterium
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biosynthesis of Corynecin V, a member of the corynecin family of antibiotics produced by Corynebacterium species. These compounds are notable for their structural analogy to chloramphenicol (B1208), suggesting a shared biosynthetic heritage. While the complete enzymatic pathway and the definitive biosynthetic gene cluster for corynecins remain to be fully elucidated in the scientific literature, this document consolidates the current understanding of its precursor origins and proposes a hypothetical pathway for its core structure based on established knowledge of analogous antibiotic biosynthesis.
Overview of Corynecin Biosynthesis
Corynecins are a group of bacteriocins produced by Corynebacterium, with different variants distinguished by their N-acyl side chains. The core structure, a p-aminophenylserinol moiety, is shared among these variants. The biosynthesis can be conceptually divided into two main parts: the formation of this core structure and the attachment of the specific N-acyl group. While the genetic basis for the core synthesis is yet to be identified, studies on Corynebacterium hydrocarboclastus have provided valuable insights into the origins of the variable side chains for Corynecins I, II, and III. This guide will focus on the known precursors and a projected pathway for the aminophenylserinol backbone.
Biosynthesis of the N-Acyl Side Chains
Feeding studies with labeled precursors in Corynebacterium hydrocarboclastus have successfully identified the metabolic origins of the N-acyl moieties of Corynecins I, II, and III.
N-acetyl Group of Corynecin I
The N-acetyl group of Corynecin I is derived from central metabolism, with acetate (B1210297), pyruvate, and L-alanine identified as primary precursors. This suggests the involvement of acetyl-CoA as the direct donor for the acylation reaction.
N-propionyl Group of Corynecin II
The N-propionyl side chain of Corynecin II originates from the catabolism of specific amino acids. The addition of threonine, homoserine, and methionine to the culture medium has been shown to increase the production of Corynecin II, indicating their role as precursors. These amino acids are converted to propionyl-CoA, which then serves as the acyl donor.
N-isobutyryl Group of Corynecin III
The branched-chain N-isobutyryl group of Corynecin III is derived from the amino acid L-valine. The metabolic pathway involves the conversion of L-valine to isobutyryl-CoA, which is subsequently attached to the aminophenylserinol core.
A summary of the precursor pathways for the N-acyl side chains is depicted in the following diagram:
Hypothetical Biosynthesis of the p-Aminophenylserinol Core
The structural similarity between corynecin and chloramphenicol strongly suggests a conserved biosynthetic pathway for their shared p-aminophenylpropanoid backbone. The chloramphenicol pathway initiates from the shikimate pathway, a common route for the synthesis of aromatic compounds in bacteria. The following proposed pathway for the corynecin core is based on this well-characterized model.
It is critical to note that the following pathway is hypothetical and awaits experimental validation through the identification and characterization of the responsible biosynthetic gene cluster in a Corynecin-producing Corynebacterium strain.
The proposed pathway starts with chorismic acid , a key intermediate of the shikimate pathway.
The initial steps are proposed to mirror those of chloramphenicol biosynthesis, involving the conversion of chorismic acid to p-aminobenzoic acid (PABA). Subsequent enzymatic modifications, likely involving aminotransferases, hydroxylases, and decarboxylases, would lead to the formation of the D-(-)-threo-p-aminophenylserinol core. The stereochemistry of this core is crucial for its biological activity.
Quantitative Data on Corynecin Production
Quantitative studies on Corynecin production have primarily focused on optimizing fermentation conditions for Corynecin I in Corynebacterium hydrocarboclastus.
| Parameter | Value | Conditions | Reference |
| Maximum Corynecin Titer | 28 mM | C. hydrocarboclastus grown in acetate medium with continuous feeding. | [1] |
| Selective Production | >90% Corynecin I | Acetate as the primary carbon source. | [1] |
| Stimulatory Agents | KCl (1%) and NaCl (1%) | Added 12 hours after inoculation. | [1] |
Experimental Protocols
Detailed experimental protocols for the elucidation of the complete this compound biosynthetic pathway are not yet available due to the unidentified nature of the gene cluster. However, the methodologies employed in the precursor identification studies provide a foundation for future research.
Precursor Feeding Studies
Objective: To identify the metabolic precursors of the N-acyl side chains of corynecins.
Methodology:
-
Cultivation: Corynebacterium hydrocarboclastus is cultured in a defined minimal medium.
-
Precursor Addition: Isotopically labeled potential precursors (e.g., ¹⁴C-labeled amino acids, organic acids) are added to the culture at a specific growth phase.
-
Fermentation: The fermentation is continued for a set period to allow for the incorporation of the labeled precursors into the corynecin molecules.
-
Extraction and Purification: Corynecins are extracted from the culture broth using an appropriate solvent (e.g., ethyl acetate) and purified using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Analysis: The purified corynecin fractions are analyzed for the incorporation of the isotopic label using techniques like liquid scintillation counting or mass spectrometry. The position of the label within the molecule can be determined through chemical degradation and subsequent analysis of the fragments.
Fermentation Optimization
Objective: To enhance the production yield of a specific corynecin variant.
Methodology:
-
Strain: A producing strain of Corynebacterium hydrocarboclastus is used.
-
Medium Composition: A basal fermentation medium is systematically varied by changing the carbon source (e.g., glucose, acetate), nitrogen source, and mineral salts concentrations.
-
Fed-Batch Culture: A fed-batch fermentation strategy is employed where a concentrated solution of nutrients (e.g., acetate, ammonium, phosphate) is continuously fed to the culture to maintain optimal concentrations and control the pH.
-
Process Parameters: Physical parameters such as temperature, pH, and aeration are monitored and controlled throughout the fermentation.
-
Product Quantification: Samples are periodically withdrawn from the fermenter, and the concentration of corynecins is determined using a suitable analytical method like HPLC.
The following workflow illustrates the general approach to fermentation optimization:
Future Directions and Conclusion
The biosynthesis of this compound in Corynebacterium presents an intriguing area for future research. The foremost priority is the identification and characterization of the biosynthetic gene cluster responsible for the synthesis of the p-aminophenylserinol core. The sequencing of the Corynebacterium hydrocarboclastus genome, coupled with comparative genomics and bioinformatics analyses, will be instrumental in this endeavor. A plausible strategy would be to search for gene clusters containing homologs of enzymes known to be involved in chloramphenicol biosynthesis.
Once the gene cluster is identified, a combination of gene knockout studies, heterologous expression of the pathway in a model host, and in vitro enzymatic assays will be required to definitively elucidate the function of each gene and the precise sequence of enzymatic reactions. This knowledge will not only unravel a fascinating piece of microbial biochemistry but also open avenues for the metabolic engineering of Corynebacterium strains for enhanced production of corynecins or the generation of novel antibiotic analogs with improved therapeutic properties.
References
An In-Depth Technical Guide to the Mechanism of Action of Corynecin V Against Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin V is a naturally occurring antibiotic belonging to the corynecin complex, a group of chloramphenicol-like acyl nitrophenylpropylamines produced by the bacterium Corynebacterium hydrocarboclastus[1]. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound against bacteria. Drawing parallels with its structural analog, chloramphenicol (B1208), this document elucidates the molecular interactions and cellular consequences of this compound's antibacterial activity. Detailed experimental protocols for key investigative assays and a summary of available quantitative data for related compounds are presented to facilitate further research and drug development efforts.
Introduction
The corynecin complex, isolated in 1972, comprises several related compounds, including this compound[1]. These molecules share a structural resemblance to chloramphenicol, a well-characterized broad-spectrum antibiotic. This structural similarity strongly suggests a shared mechanism of action, primarily the inhibition of bacterial protein synthesis[1]. This compound is reported to be active against both Gram-positive and Gram-negative bacteria, albeit with lower potency than chloramphenicol[1]. Understanding the precise molecular interactions of this compound is crucial for its potential development as a therapeutic agent, particularly in an era of growing antibiotic resistance.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action of this compound is believed to be the inhibition of bacterial protein synthesis. This is inferred from its structural similarity to chloramphenicol, a known inhibitor of the peptidyl transferase center on the 50S ribosomal subunit[2][3].
Targeting the 50S Ribosomal Subunit
Bacterial ribosomes (70S) are composed of a small (30S) and a large (50S) subunit. The 50S subunit contains the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. Chloramphenicol and its analogs bind to the A-site of the PTC on the 50S subunit[2][4]. This binding sterically hinders the proper positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation and halting protein elongation[2][4]. Given its chloramphenicol-like structure, this compound is hypothesized to interact with the 50S ribosomal subunit in a similar manner.
Potential for Bacteriocin-like Activity
Some sources refer to "corynecin-linocin type" bacteriocins produced by Corynebacterium species[5]. Bacteriocins are ribosomally synthesized antimicrobial peptides that can have various mechanisms of action, including pore formation in the cell membrane, leading to leakage of cellular contents and cell death[6][7][8]. While the primary mechanism of this compound is likely protein synthesis inhibition due to its chemical structure, the possibility of a secondary, membrane-disrupting activity cannot be entirely ruled out without further experimental evidence.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Corynecin Analogs Against Various Bacteria
| Bacterial Species | Corynecin I (µg/mL) | Corynecin III (µg/mL) |
| Shigella sonnei | 5.2 | 2.6 |
| Proteus vulgaris | 83 | 83 |
| Klebsiella pneumoniae | 83 | 83 |
| Staphylococcus aureus | 83 | 83 |
| Streptococcus faecalis | - | 2.6 |
| Bacillus subtilis | - | 2.6 |
| Escherichia coli | - | 83 |
| Pseudomonas aeruginosa | - | 83 |
| Salmonella typhosa | - | 83 |
Data for Corynecin I and III are sourced from Cayman Chemical product descriptions, which cite a 1972 study by Suzuki et al.
Detailed Experimental Protocols
The following protocols are adapted from standard methodologies for assessing antibacterial activity and mechanism of action. They are presented here as a guide for the investigation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the bacterial suspension, diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacterial suspension in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
This compound stock solution
-
E. coli S30 cell-free extract system
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (containing a radiolabeled amino acid if using autoradiography)
-
Reaction buffer and other components of the IVTT kit
-
Scintillation counter or appropriate reporter assay reagents
Procedure:
-
Set up the IVTT reaction mixture according to the manufacturer's instructions, including the cell-free extract, reaction buffer, amino acid mixture, and DNA template.
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no DNA template).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Quantify the amount of protein synthesized. If a luciferase reporter is used, add the luciferase substrate and measure luminescence. If a radiolabeled amino acid is used, precipitate the proteins and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
Conclusion and Future Directions
This compound, a chloramphenicol-like antibiotic, is strongly presumed to exert its antibacterial effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. While direct experimental evidence and quantitative data for this compound are currently limited, its structural analogy to chloramphenicol provides a solid foundation for this hypothesis. Further research is warranted to elucidate the precise molecular interactions of this compound with the bacterial ribosome, to determine its antibacterial spectrum through comprehensive MIC testing, and to investigate the potential for any secondary, bacteriocin-like mechanisms of action. The experimental protocols provided in this guide offer a framework for such future investigations, which will be critical in assessing the therapeutic potential of this compound and other members of the corynecin complex.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corynebacterium - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Circular and Leaderless Bacteriocins: Biosynthesis, Mode of Action, Applications, and Prospects [frontiersin.org]
- 7. Bacteriocins: mechanism of membrane insertion and pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Corynecin V: A Technical Guide to its Initial Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial isolation and characterization of Corynecin V, a chloramphenicol-like antibiotic. This compound is a member of the corynecin complex, a group of N-acyl amides of p-nitrophenylserinol, which also includes Corynecins I, II, III, and IV.[1] These compounds were first isolated from the culture broth of the n-paraffin-grown bacterium, Corynebacterium hydrocarboclastus. This guide details the experimental protocols for the production, isolation, and purification of this compound, and presents its key physicochemical and biological properties in a structured format for clarity and comparative analysis. The information is based on the foundational research that first identified and described this compound.
Introduction
The discovery of novel antimicrobial agents is a cornerstone of infectious disease research and drug development. The corynecin complex, a family of naturally occurring analogs of chloramphenicol, represents an interesting class of such compounds. This compound, chemically designated as [R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide, was first reported in 1972 following its isolation from Corynebacterium hydrocarboclastus.[2] This guide serves as a technical resource, compiling the essential data and methodologies from the initial studies on this compound to aid researchers in understanding its fundamental characteristics.
Experimental Protocols
Production of this compound
The production of the corynecin complex, including this compound, was achieved through the cultivation of Corynebacterium hydrocarboclastus in a specialized fermentation medium.
Fermentation Medium Composition:
| Component | Concentration (g/L) |
| n-Paraffins (C12-C14) | 100 |
| (NH₄)₂HPO₄ | 10 |
| KH₂PO₄ | 5 |
| MgSO₄·7H₂O | 1 |
| FeSO₄·7H₂O | 0.01 |
| MnSO₄·4H₂O | 0.008 |
| ZnSO₄·7H₂O | 0.002 |
| Yeast Extract | 1 |
| Tap Water | 1 L |
| CaCO₃ | 10 |
The pH of the medium was adjusted to 7.0 before sterilization.
Fermentation Conditions:
-
Inoculum: A seed culture of C. hydrocarboclastus was grown in a similar medium.
-
Fermentor: 30-liter jar fermentor.
-
Working Volume: 15 liters.
-
Temperature: 30°C.
-
Aeration: 1 vvm (volume of air per volume of medium per minute).
-
Agitation: 400 rpm.
-
Fermentation Time: 72 hours.
The production of corynecins was monitored by measuring the antibacterial activity of the culture broth against Bacillus subtilis.
Diagram of the this compound Production Workflow:
References
Corynecin V: A Technical Overview of a Chloramphenicol-like Antibiotic
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin V is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of compounds. Produced by the bacterium Corynebacterium hydrocarboclastus, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available information on its biological activity. While specific detailed experimental data remains limited in publicly accessible literature, this document synthesizes the current understanding of this compound to support further research and development efforts.
Chemical and Physical Properties
This compound is characterized by the following molecular identifiers and properties. This data is crucial for its identification, synthesis, and formulation.
| Property | Value | Reference(s) |
| CAS Number | 40958-12-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3][4] |
| Molecular Weight | 310.3 g/mol | [1][2][3][4] |
Mechanism of Action
As a chloramphenicol-like antibiotic, this compound is presumed to exert its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. The proposed mechanism involves the binding to the 50S subunit of the bacterial ribosome. This interaction is thought to obstruct the peptidyl transferase step, thereby preventing the elongation of the polypeptide chain.
References
- 1. researchgate.net [researchgate.net]
- 2. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing for Corynebacterium Species Isolated from Clinical Samples in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Corynecin V: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynecin V is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of acyl nitrophenylpropylamines. Isolated from Corynebacterium hydrocarboclastus, it exhibits activity against both Gram-positive and Gram-negative bacteria.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, including qualitative data, proposed experimental protocols for quantitative analysis, and a discussion of potential degradation pathways based on its structural similarity to chloramphenicol.
Physicochemical Properties
This compound presents as a white solid with a molecular formula of C₁₄H₁₈N₂O₆ and a molecular weight of 310.3 g/mol .[1]
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] |
| Water | Poor | [1] |
The poor aqueous solubility of this compound is a critical factor to consider in the development of parenteral and oral formulations. Strategies to enhance aqueous solubility, such as the use of co-solvents, cyclodextrins, or formulation as a salt, may be necessary.
Proposed Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The following methodology, based on the shake-flask method, is proposed for determining the quantitative solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in selected solvents at various temperatures.
Materials:
-
This compound (purity >95%)
-
Selected solvents (e.g., water, ethanol, methanol, DMF, DMSO, phosphate-buffered saline at various pH values)
-
Shaking incubator or constant temperature water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C, 37°C) using a shaking incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Centrifuge the aliquot to remove any remaining suspended solids.
-
-
Analysis:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Data Reporting:
-
Express the solubility in mg/mL and moles/liter.
-
Repeat the experiment at different temperatures to assess the temperature dependency of solubility.
-
Stability Profile
The stability of this compound is a critical parameter that influences its shelf-life, formulation, and storage conditions.
Solid-State Stability
For long-term storage, it is recommended to keep this compound at -20°C.[1] At this temperature, it has been reported to be stable for at least four years.
Table 2: Recommended Storage and Stability of Solid this compound
| Condition | Temperature | Duration | Reference |
| Long-term storage | -20°C | ≥ 4 years |
Solution-State Stability and Degradation
Specific data on the stability of this compound in various solutions (e.g., different pH, temperatures, and light exposure) and its degradation pathways have not been documented in the available literature. However, based on its structural similarity to chloramphenicol, potential degradation pathways can be inferred. The primary routes of degradation for chloramphenicol are hydrolysis of the amide linkage and reactions involving the nitro group.
Proposed Experimental Protocol for Stability-Indicating Assay
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products. The following protocol outlines a general approach for developing such a method for this compound.
Objective: To develop and validate a stability-indicating HPLC method to assess the stability of this compound under various stress conditions.
Materials:
-
This compound (purity >95%)
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Forced degradation equipment (e.g., oven, UV chamber, pH meter)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Expose a solution of this compound to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample and a solution of this compound to high temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
HPLC Method Development:
-
Develop a reversed-phase HPLC method capable of separating the main peak of this compound from all degradation product peaks.
-
Optimize parameters such as the column, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Stability Studies:
-
Conduct long-term and accelerated stability studies on this compound in its solid form and in relevant formulations under defined storage conditions (temperature and humidity).
-
Analyze samples at predetermined time points using the validated stability-indicating HPLC method.
-
Potential Signaling Pathway Interactions
While specific signaling pathways affected by this compound have not been elucidated, its mechanism of action is likely similar to that of chloramphenicol, which involves the inhibition of bacterial protein synthesis. Chloramphenicol binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step. This disruption of protein synthesis can have downstream effects on various bacterial signaling networks, including those involved in quorum sensing and stress responses, which are crucial for bacterial virulence and survival.
The following diagram illustrates a generalized bacterial quorum sensing signaling pathway that could be indirectly affected by an antibiotic that inhibits protein synthesis.
Conclusion
The available data on this compound indicates good solubility in common organic solvents and poor solubility in water. It is stable for extended periods in solid form when stored at -20°C. However, a significant knowledge gap exists regarding its quantitative solubility, stability in solution under various conditions, and its specific degradation pathways. The proposed experimental protocols in this guide provide a framework for generating this critical data, which is essential for the further development of this compound as a potential therapeutic agent. Future research should focus on conducting these studies to fully characterize the physicochemical properties of this promising antibiotic.
References
The Corynecin Complex: A Technical Guide to a Unique Class of Chloramphenicol-like Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corynecin complex represents a family of naturally occurring antibiotics produced by the bacterium Corynebacterium hydrocarboclastus.[1][2][3][4] These compounds are structurally and functionally analogous to chloramphenicol (B1208), a broad-spectrum antibiotic.[1][2][3][4] The complex includes several related molecules, primarily Corynecin I, Corynecin II, Corynecin III, and Corynecin V.[2][3][4] Like chloramphenicol, the Corynecins exhibit activity against both Gram-positive and Gram-negative bacteria, making them a subject of interest for further antibiotic research and development.[1][2][3][4] This technical guide provides a comprehensive overview of the Corynecin complex, including its components, mechanism of action, biosynthesis, and relevant experimental protocols.
The Corynecin Complex: Components and Structure
The Corynecin complex is comprised of several acyl nitrophenylpropylamine derivatives. The core structure is similar to chloramphenicol, with variations in the acyl side chain.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Corynecin I | C₁₁H₁₄N₂O₅ | 254.2 |
| Corynecin II | C₁₂H₁₆N₂O₅ | 268.3[3] |
| Corynecin III | C₁₃H₁₈N₂O₅ | 282.3[4] |
| This compound | C₁₄H₁₈N₂O₆ | 310.3[2] |
Mechanism of Action: Inhibition of Protein Synthesis
The antibacterial activity of the Corynecin complex is attributed to its ability to inhibit bacterial protein synthesis, a mechanism it shares with chloramphenicol.[5][6] These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[5][6] This binding action obstructs the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[5][6]
Caption: Proposed mechanism of action for the Corynecin complex.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of the Corynecin complex is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7][8][9]
Table 2: Minimum Inhibitory Concentration (MIC) of Corynecin III [10]
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Enterococcus faecalis | Positive | 2.6 |
| Staphylococcus aureus | Positive | 5.2 |
| Bacillus subtilis | Positive | 5.2 |
| Escherichia coli | Negative | 42 |
| Pseudomonas aeruginosa | Negative | 83 |
| Proteus vulgaris | Negative | 21 |
| Shigella sonnei | Negative | 21 |
| Salmonella typhosa | Negative | 42 |
| Klebsiella pneumoniae | Negative | 42 |
Note: Comprehensive MIC data for all Corynecin components is limited in publicly available literature. The provided data for Corynecin III serves as an example of its activity spectrum.
Experimental Protocols
Production of the Corynecin Complex
a) Fermentation of Corynebacterium hydrocarboclastus
A detailed protocol for the selective production of Corynecin I involves a fed-batch fermentation process.[11]
-
Producing Organism: Corynebacterium hydrocarboclastus KY 8835.[11]
-
Fermentation Medium: An acetate-based medium is used to achieve high yields.[11]
-
Fed-Batch Strategy: To maintain optimal concentrations of acetate (B1210297), ammonium, and phosphate, a feeding solution is continuously supplied to the culture. This solution consists of:
-
Acetic Acid (CH₃COOH): 50%
-
Ammonium Acetate (CH₃COONH₄): 9%
-
Potassium Dihydrogen Phosphate (KH₂PO₄): 0.2%[11]
-
-
Stimulation of Production: The addition of 1% potassium chloride (KCl) and 1% sodium chloride (NaCl) to the medium 12 hours after inoculation has been shown to stimulate Corynecin production.[11]
-
Yield: This method can yield up to 28 mM of Corynecins, with Corynecin I comprising over 90% of the total complex.[11]
Caption: A high-level workflow for the production and analysis of the Corynecin complex.
b) Extraction and Purification
-
Cell Separation: The fermentation broth is first filtered or centrifuged to remove the bacterial cells.[14][15]
-
Solvent Extraction: The cell-free supernatant is then subjected to solvent extraction. Given the chemical nature of Corynecins, organic solvents such as ethyl acetate, chloroform, or butanol are likely effective.[14] The choice of solvent should be optimized based on the partition coefficient of the specific Corynecin.
-
Concentration: The organic phase containing the extracted Corynecins is concentrated in vacuo using a rotary evaporator.[16]
-
Chromatographic Purification: The concentrated crude extract is then purified using chromatographic techniques.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antibiotics.[7][17][18]
-
Preparation of Antibiotic Solutions:
-
Prepare a stock solution of the purified Corynecin in a suitable solvent (e.g., ethanol (B145695) or DMSO for chloramphenicol-like compounds).[7]
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[7][17]
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Incubation:
-
Inoculate the wells of the microtiter plate containing the serially diluted Corynecin with the prepared bacterial inoculum.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.[17]
-
-
Reading the MIC:
Biosynthesis of the Corynecin Complex
The biosynthetic pathway of the Corynecin complex in Corynebacterium hydrocarboclastus has not been fully elucidated. However, its structural similarity to chloramphenicol suggests a parallel pathway. The biosynthesis of chloramphenicol in Streptomyces venezuelae proceeds via the shikimate pathway, with p-aminophenylalanine and DL-threo-p-aminophenylserine being key intermediates.[19]
Caption: A postulated biosynthetic pathway for the Corynecin complex.
Conclusion
The Corynecin complex, produced by Corynebacterium hydrocarboclastus, represents a promising family of chloramphenicol-like antibiotics. Their broad-spectrum activity warrants further investigation into their therapeutic potential. This guide provides a foundational understanding of the Corynecin complex, compiling available data on its composition, mechanism of action, and methods for its production and evaluation. Further research is needed to fully elucidate the biosynthetic pathway in C. hydrocarboclastus, expand the quantitative data on the antimicrobial activity of all its components, and optimize production and purification protocols for potential drug development applications.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. agscientific.com [agscientific.com]
- 3. agscientific.com [agscientific.com]
- 4. agscientific.com [agscientific.com]
- 5. esrf.fr [esrf.fr]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. idexx.dk [idexx.dk]
- 10. caymanchem.com [caymanchem.com]
- 11. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diaion.com [diaion.com]
- 14. greenpharmacy.info [greenpharmacy.info]
- 15. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 19. scilit.com [scilit.com]
In-depth Technical Guide: The Role of the Corynecin Complex in Microbial Antagonism
Audience: Researchers, scientists, and drug development professionals.
Preamble: Initial research into "Corynecin V" has revealed a significant lack of specific data for this individual compound. Scientific literature identifies this compound as part of a broader family of related molecules known as the corynecin complex, produced by Corynebacterium hydrocarboclastus. While detailed experimental data for this compound is scarce, more substantial information is available for other components of this complex, particularly Corynecin I and Corynecin III. This guide, therefore, addresses the role of the entire corynecin complex in microbial antagonism to provide a more comprehensive and data-supported resource. The corynecins are notable as naturally occurring analogues of chloramphenicol (B1208), suggesting a similar mechanism of action centered on the inhibition of bacterial protein synthesis.
Introduction to the Corynecin Complex
The corynecin complex is a group of chloramphenicol-like antibiotics isolated from the culture broth of Corynebacterium hydrocarboclastus. This complex includes several related compounds: Corynecin I, II, III, IV, and V.[1] These molecules are acyl nitrophenylpropylamines and are distinguished by variations in their acyl group, which differentiates them from chloramphenicol's dichloroacetyl group.[1] The discovery of these compounds highlighted the metabolic diversity of Corynebacterium species in producing secondary metabolites with antimicrobial properties.[2] While less potent than chloramphenicol, the corynecins exhibit a similar and broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4]
Quantitative Antimicrobial Activity
Quantitative data on the antimicrobial activity of the corynecin complex is most extensively documented for Corynecin I. Corynecin III is also noted for its broad-spectrum activity, though it is generally less potent than chloramphenicol.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Corynecin I
| Target Microorganism | MIC (µg/mL) | Reference |
| Shigella sonnei | 5.2 - 83 | [5][6] |
| Proteus vulgaris | 5.2 - 83 | [5][6] |
| Klebsiella pneumoniae | 5.2 - 83 | [5][6] |
| Staphylococcus aureus | 5.2 - 83 | [5][6] |
Note: The available literature provides a range for the MIC values against these organisms.
Mechanism of Action and Microbial Antagonism
The antagonistic properties of the corynecin complex are attributed to their structural similarity to chloramphenicol. This suggests a mechanism of action involving the inhibition of protein synthesis in susceptible bacteria.
Proposed Mechanism of Action:
-
Binding to the Ribosome: Like chloramphenicol, corynecins are presumed to bind to the 50S ribosomal subunit.
-
Inhibition of Peptidyl Transferase: This binding action is thought to interfere with the peptidyl transferase step in protein elongation, thereby halting the synthesis of new proteins.
-
Bacteriostatic Effect: The inhibition of protein synthesis leads to a bacteriostatic effect, where the growth and proliferation of the bacteria are stopped.
This mode of action provides a broad spectrum of activity, as protein synthesis is a fundamental process in all bacteria. The antagonism is direct, with the corynecin molecules acting on the bacterial cells to prevent their growth.
Caption: Production of the Corynecin Complex by C. hydrocarboclastus.
Caption: Proposed mechanism of action for the corynecin complex.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of the corynecin complex are based on the foundational studies from the 1970s.
A. Fermentation and Production of Corynecins
This protocol is based on the methods described for the production of Corynecin I by Corynebacterium hydrocarboclastus.[7]
-
Culture Medium: Prepare an acetate-based medium. For optimal production, a fed-batch culture is employed.
-
Inoculation: Inoculate the medium with a culture of Corynebacterium hydrocarboclastus KY 8835.
-
Fermentation Conditions: Maintain the culture under aerobic conditions. Continuously feed a solution containing acetic acid (50%), ammonium (B1175870) acetate (B1210297) (9%), and potassium dihydrogen phosphate (B84403) (0.2%) to control the pH and maintain optimal concentrations of acetate, ammonium, and phosphate ions.
-
Stimulation of Production: At 12 hours post-inoculation, add KCl (1%) and NaCl (1%) to the medium to stimulate corynecin production.[7]
-
Harvesting: After the desired fermentation period, harvest the culture broth for extraction of the corynecins.
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Culture the test bacteria (e.g., S. aureus, K. pneumoniae) in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Corynecin: Prepare a two-fold serial dilution of the purified corynecin compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the corynecin compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for corynecin production and antimicrobial testing.
Conclusion and Future Directions
The corynecin complex represents an interesting class of naturally occurring chloramphenicol analogues with a broad spectrum of antibacterial activity. While this compound is a known member of this complex, there is a clear need for further research to isolate and characterize its specific biological activities. Future studies should focus on:
-
The purification and structural elucidation of this compound.
-
Comprehensive antimicrobial susceptibility testing of pure this compound against a wide range of bacterial pathogens.
-
Detailed mechanistic studies to confirm its interaction with the bacterial ribosome and to explore any potential secondary mechanisms of action.
-
Toxicology and pharmacology studies to assess its potential as a therapeutic agent.
For researchers and drug development professionals, the corynecin complex serves as a valuable example of the chemical diversity within the genus Corynebacterium and as a potential source of new antimicrobial leads. The established knowledge of chloramphenicol provides a strong foundation for the further investigation and potential development of these related natural products.
References
- 1. Exploring the Diversity and Antibacterial Potentiality of Cultivable Actinobacteria from the Soil of the Saxaul Forest in Southern Gobi Desert in Mongolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corynebacterium - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. agscientific.com [agscientific.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Corynecin I - Antibiotics - CAT N°: 23237 [bertin-bioreagent.com]
- 7. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of Corynecin V: A Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin V is a member of the corynecin family of compounds, which are analogs of chloramphenicol (B1208).[1] These compounds are produced by fermentation of Corynebacterium hydrocarboclastus.[1] This document aims to provide a comprehensive overview of the preliminary efficacy of this compound, with a focus on its potential antibacterial and antitumor activities. Due to the limited availability of data specifically on this compound, this guide will draw upon the broader understanding of related compounds and general mechanisms of action for similar classes of molecules.
Antibacterial Activity
Proposed Experimental Protocol for Determining Antibacterial Efficacy:
A standard method to evaluate the antibacterial efficacy of a compound like this compound is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Antitumor Activity
Several antimicrobial peptides and synthetic compounds have demonstrated dual activity, exhibiting both antimicrobial and antitumor effects.[4][5] The proposed mechanisms for antitumor activity are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response.[4][6] For a compound like this compound, its potential antitumor efficacy would need to be systematically investigated.
Proposed Experimental Protocol for Assessing Antitumor Activity:
A common initial step in assessing antitumor activity is to perform an in vitro cytotoxicity assay, such as the MTT assay, on various cancer cell lines.
Experimental Workflow for In Vitro Cytotoxicity Assay (MTT)
References
- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Corynecin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin V is a member of the corynecin complex, a group of chloramphenicol-like metabolites produced by the bacterium Corynebacterium hydrocarboclastus.[1] These compounds exhibit antibacterial properties and are of interest to the scientific community for their potential as therapeutic agents. This document provides a detailed protocol for the isolation and purification of this compound from C. hydrocarboclastus culture. The methodology is based on established techniques for the production of related corynecins and the purification of chloramphenicol (B1208) analogues.
Materials and Equipment
Microorganism:
-
Corynebacterium hydrocarboclastus strain capable of producing the corynecin complex.
Media and Reagents:
-
Seed culture medium (e.g., Nutrient Broth)
-
Production medium (e.g., Acetate-based medium for selective production of certain corynecins)[2]
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Hydrophobic Interaction Chromatography (HIC) resin (e.g., Phenyl Sepharose)
-
Reversed-Phase C18 silica (B1680970) gel (for flash chromatography and HPLC)
-
Standard laboratory glassware and consumables
Equipment:
-
Shaking incubator
-
Centrifuge (capable of 10,000 x g)
-
Rotary evaporator
-
Liquid chromatography system (Flash and HPLC)
-
UV detector
-
Fraction collector
-
Lyophilizer
-
Analytical balance
-
pH meter
Experimental Protocols
Fermentation of Corynebacterium hydrocarboclastus
-
Seed Culture Preparation: Inoculate a single colony of C. hydrocarboclastus into 50 mL of seed culture medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.
-
Production Culture: Inoculate a 1 L production medium in a 2 L flask with 5% (v/v) of the seed culture.
-
Note: An acetate-based medium can be used to influence the selective production of specific corynecins.[2] A typical medium might contain (g/L): Sodium acetate (20), Yeast extract (5), Peptone (10), KH2PO4 (1), MgSO4·7H2O (0.5), pH 7.0.
-
-
Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days. Monitor the production of corynecins using analytical techniques such as HPLC.
Extraction of this compound
-
Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the bacterial cells from the supernatant.
-
Solvent Extraction:
-
Collect the supernatant containing the secreted corynecins.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers.
-
-
Concentration: Concentrate the pooled ethyl acetate extract in vacuo using a rotary evaporator at 40°C to obtain a crude extract.
Purification of this compound
The purification process involves a multi-step chromatographic approach to separate this compound from other corynecin analogues and impurities.
-
Sample Preparation: Dissolve the crude extract in a minimal volume of buffer A (e.g., 1 M ammonium sulfate in 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Column Equilibration: Equilibrate a Phenyl Sepharose column with buffer A.
-
Sample Loading and Elution: Load the prepared sample onto the column. Wash the column with buffer A to remove unbound impurities. Elute the bound compounds with a decreasing linear gradient of ammonium sulfate (from 1 M to 0 M) in 50 mM sodium phosphate buffer, pH 7.0.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the corynecin complex using analytical HPLC. Pool the fractions containing the target compounds.
-
Sample Preparation: Concentrate the pooled fractions from HIC and dissolve in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).
-
Column and Mobile Phase: Use a C18 silica gel column. The mobile phase will be a step or linear gradient of methanol in water.
-
Elution: Elute the compounds with an increasing gradient of methanol.
-
Fraction Analysis: Collect fractions and analyze by analytical HPLC to identify those containing this compound. Pool the relevant fractions.
-
Sample Preparation: Concentrate the pooled fractions from the flash chromatography step and dissolve in the initial HPLC mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 280 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which would be determined through prior analytical runs.
-
Purity Check and Final Preparation: Analyze the purity of the collected fraction by analytical HPLC. Pool the pure fractions and lyophilize to obtain pure this compound as a powder.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the purification of this compound. Note: The values presented are illustrative placeholders.
Table 1: Purification of this compound from C. hydrocarboclastus
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 100,000 | 20 | 100 | 1 |
| HIC | 800 | 80,000 | 100 | 80 | 5 |
| Flash Chromatography | 150 | 60,000 | 400 | 60 | 20 |
| Preparative RP-HPLC | 20 | 40,000 | 2000 | 40 | 100 |
Table 2: Purity Assessment of this compound by HPLC
| Sample | Peak Area of this compound | Total Peak Area | Purity (%) |
| Crude Extract | 1,200,000 | 24,000,000 | 5 |
| HIC Pool | 3,500,000 | 10,000,000 | 35 |
| Flash Chrom. Pool | 4,800,000 | 6,000,000 | 80 |
| Final Product | 5,940,000 | 6,000,000 | 99+ |
Visualization of the Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for Corynecin V Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin V is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of compounds, produced by certain species of Corynebacterium.[1][2][3][4] As a member of this class, it exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] The purification of this compound from fermentation broths is a critical step for its further study and potential therapeutic application. High-Performance Liquid Chromatography (HPLC) offers a powerful and efficient method for the isolation and purification of this compound to a high degree of purity.[5] This document provides a detailed application note and protocol for the purification of this compound using reversed-phase HPLC.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of an effective HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3] |
| Molecular Weight | 310.30 g/mol | [1][2][3] |
| Appearance | White solid | [1] |
| Source | Corynebacterium sp. | [1][4] |
| Solubility | Soluble in Ethyl Acetate (B1210297), Methanol (B129727), Ethanol, DMF, DMSO; Poorly soluble in Water. | [1] |
| Storage Temperature | -20 °C | [1][2][3][4] |
Experimental Protocols
I. Sample Preparation from Corynebacterium Culture Broth
Effective sample preparation is crucial to remove interfering substances from the crude fermentation broth and to enrich this compound before HPLC purification.
Materials:
-
Corynebacterium sp. fermentation broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
0.22 µm syringe filters
Protocol:
-
Centrifugation: Centrifuge the Corynebacterium fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a minimal volume of 10% methanol in water.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute this compound from the cartridge with 5 mL of 80% methanol in water.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified extract in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injecting into the HPLC system.
-
II. Preparative HPLC Purification of this compound
This protocol outlines a reversed-phase HPLC method for the purification of this compound.
Instrumentation and Columns:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Deionized Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 60% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | 500 µL (dependent on concentration) |
| Column Temperature | 25°C |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 30 | 40 | 60 |
| 32 | 80 | 20 |
| 40 | 80 | 20 |
Procedure:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (80% A, 20% B) until a stable baseline is achieved.
-
Inject the prepared this compound sample.
-
Run the gradient elution program as detailed above.
-
Monitor the chromatogram at 278 nm and collect the fraction corresponding to the this compound peak. The retention time will need to be determined using an analytical standard if available, or by analyzing the collected fractions.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the this compound purification process.
Conclusion
The protocol described in this application note provides a robust and effective method for the purification of this compound from Corynebacterium fermentation broth using preparative HPLC. The use of reversed-phase chromatography with a C18 column and a water/acetonitrile gradient containing formic acid allows for high-resolution separation and the attainment of high-purity this compound. This purified material is suitable for a range of downstream applications, including structural elucidation, biological activity screening, and further drug development research.
References
- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Analysis of Microbial Fermentation Samples using a Shimadzu Prominence-i LC-2030C 3D Liquid... [protocols.io]
- 5. organomation.com [organomation.com]
Application Note: Mass Spectrometry Analysis of Corynecin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin V is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of acyl nitrophenylpropylamines, originally isolated from Corynebacterium hydrocarboclastus. As a chloramphenicol analog, it exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis.[1][2][3] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and formulation development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |
| Molecular Weight | 310.3 g/mol | [1] |
| CAS Number | 40958-12-1 | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Poor water solubility. | [1] |
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and specificity. Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule.
Predicted Fragmentation Pattern
In the absence of a publicly available ESI-MS/MS spectrum for this compound, a predicted fragmentation pattern can be inferred based on its chemical structure and the known fragmentation of its analog, chloramphenicol. The precursor ion in positive ion mode would be the protonated molecule [M+H]⁺. Key fragment ions would likely result from the cleavage of the amide bond, loss of the acetyl group, and fragmentation of the propanediol (B1597323) side chain.
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Culture
This protocol outlines the extraction of this compound from a Corynebacterium culture for subsequent LC-MS analysis.
Materials:
-
Corynebacterium culture broth
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Methanol (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
Centrifuge the bacterial culture at 5,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant, which contains the secreted this compound.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Analysis Protocol
This protocol is adapted from established methods for the analysis of chloramphenicol and is suitable for the quantitative analysis of this compound.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data: MRM Transitions for this compound (Predicted)
The following table outlines the predicted MRM transitions for the quantification and confirmation of this compound. These transitions should be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Use |
| This compound | 311.1 [M+H]⁺ | 251.1 | 15 | Quantifier |
| This compound | 311.1 [M+H]⁺ | 194.1 | 20 | Qualifier |
Visualizations
Experimental Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the extraction and LC-MS/MS analysis of this compound.
Proposed Mechanism of Action of this compound
As a chloramphenicol analog, this compound is proposed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] This binding interferes with the peptidyl transferase activity, thereby preventing the formation of peptide bonds and halting protein elongation.[2][3]
Caption: Inhibition of bacterial protein synthesis by this compound.
Hypothetical Impact on Bacterial Signaling
Inhibition of protein synthesis can have widespread effects on bacterial physiology, including the disruption of signaling pathways such as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating processes like biofilm formation and virulence factor production. By halting the synthesis of key proteins, including QS signal synthases and receptors, this compound could indirectly attenuate these pathogenic traits. It has been documented that chloramphenicol can reduce biofilm formation in various bacterial species.[5][6]
Caption: Hypothetical model of this compound's impact on quorum sensing.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. microbenotes.com [microbenotes.com]
- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Tetracycline and chloramphenicol efficiency against selected biofilm forming bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhib inhibitory Concentration (MIC) of Corynecin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin V is an antimicrobial compound belonging to the corynecin complex, a group of chloramphenicol-like acyl nitrophenylpropylamines.[1][2] Isolated from Corynebacterium hydrocarboclastus, this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2] As a potential therapeutic agent, the precise determination of its minimum inhibitory concentration (MIC) is a critical first step in evaluating its efficacy and advancing its development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3]
These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, in accordance with established standards.
Principle of the Method
The determination of the MIC of this compound relies on challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the compound. The two primary methods for this are:
-
Broth Microdilution: This method involves a 96-well microtiter plate where a standardized bacterial suspension is added to wells containing serial dilutions of this compound in a liquid growth medium. Following incubation, the MIC is identified as the lowest concentration of this compound that inhibits visible bacterial growth.
-
Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar and poured into petri dishes. A standardized bacterial suspension is then inoculated onto the surface of the agar. After incubation, the MIC is the lowest concentration of this compound that prevents bacterial colony formation.
Materials and Reagents
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile loops and spreaders
Experimental Protocols
Broth Microdilution Method
This protocol is a standard method for determining the MIC of antimicrobial agents.
4.1.1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10 mg/mL).[4] this compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[2]
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions that is at least twice the highest concentration to be tested.
4.1.2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4.1.3. Microtiter Plate Preparation and Inoculation
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the prepared this compound working solution to the first well of each row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, and so on, down the row to the tenth well. Discard the final 50 µL from the tenth well.
-
The eleventh well will serve as the growth control (no this compound), and the twelfth well will be the sterility control (no bacteria).
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
4.1.4. Incubation and Reading
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination.
4.2.1. Preparation of this compound-Containing Agar Plates
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the this compound dilution to 18 mL of molten MHA (kept at 45-50°C).
-
Mix thoroughly and pour the agar into sterile petri dishes.
-
Allow the agar to solidify completely. Prepare a control plate containing no this compound.
4.2.2. Inoculum Preparation and Inoculation
-
Prepare the bacterial inoculum as described in section 4.1.2.
-
Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension (or use a multipoint inoculator) onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
4.2.3. Incubation and Reading
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Data Presentation
The following table presents hypothetical MIC data for this compound against common bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Enterococcus faecalis | 29212 | 32 |
| Escherichia coli | 25922 | 8 |
| Pseudomonas aeruginosa | 27853 | 64 |
| Streptococcus pneumoniae | 49619 | 4 |
Interpretation of Results
The MIC value is a critical parameter in the early assessment of a potential antimicrobial agent. It provides a quantitative measure of the in vitro activity of the compound against specific microorganisms. A lower MIC value generally indicates a more potent antimicrobial agent. The interpretation of MIC values for this compound will involve comparison with established clinical breakpoints for similar classes of antibiotics, if available. However, as a novel agent, initial interpretation will focus on its relative potency against different bacterial species and comparison to existing antibiotics.
Mandatory Visualizations
Caption: Workflow for Broth Microdilution MIC Determination of this compound.
Caption: Role of MIC Data in the Drug Development Pipeline for this compound.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Corynecin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin V is a naturally occurring antibiotic belonging to a complex of chloramphenicol-like acyl nitrophenylpropylamines.[1][2][3] Originally isolated from Corynebacterium hydrocarboclastus, this compound, along with its analogs such as Corynecin I and III, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5] Although generally less potent than chloramphenicol (B1208), the Corynecin family displays a similar range of species selectivity.[2][3][4][5] These compounds function by inhibiting bacterial protein synthesis, a mechanism they share with chloramphenicol.[6][7][8]
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound using standard methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and Kirby-Bauer Disk Diffusion for assessing qualitative susceptibility.
Chemical Profile of this compound:
| Attribute | Details |
| Formal Name | [R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide[1][2] |
| CAS Number | 40958-12-1[1][2] |
| Molecular Formula | C₁₄H₁₈N₂O₆[1][2] |
| Molecular Weight | 310.3 g/mol [1][2] |
| Origin | Bacterium / Corynebacterium sp.[1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol.[1][9] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound, as a chloramphenicol analog, is presumed to act by inhibiting bacterial protein synthesis. This occurs through binding to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase step of peptide bond formation. This action halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[7][8]
Figure 1: Presumed mechanism of action for this compound.
Quantitative Data Summary
While specific MIC data for this compound is not widely published, data for the closely related analog, Corynecin I, provides a representative profile of the family's antibacterial activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Corynecin I against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) |
| Shigella sonnei | - | 5.2 |
| Proteus vulgaris | - | 21 |
| Klebsiella pneumoniae | - | 42 |
| Staphylococcus aureus | - | 83 |
Note: This data is for Corynecin I and should be used as a reference. Actual MICs for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.
Figure 2: Workflow for Broth Microdilution AST.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve a working concentration that is at least 10 times the highest concentration to be tested.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10.
-
Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Within 15 minutes of preparation, inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate or cover with a lid to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of susceptibility (Susceptible, Intermediate, or Resistant) by measuring the zone of growth inhibition around a drug-impregnated disk.
Figure 3: Workflow for Kirby-Bauer Disk Diffusion AST.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
-
Incubator (35°C ± 2°C)
Procedure:
-
Disk Preparation:
-
Prepare a stock solution of this compound.
-
Aseptically impregnate sterile paper disks with a defined amount of the this compound solution (e.g., 30 µg per disk). The optimal concentration must be determined empirically.
-
Allow the disks to dry completely under sterile conditions before use. Store desiccated at -20°C.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the this compound disk firmly onto the surface of the inoculated agar.
-
Ensure the disk is in complete contact with the agar. Do not move the disk once it has been placed.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.
-
Note: Since standardized interpretive criteria (Susceptible, Intermediate, Resistant) for this compound do not exist, initial studies should focus on correlating zone diameters with MIC values to establish breakpoints. These breakpoints will be specific to the disk concentration used.
-
Conclusion
The provided protocols offer a standardized framework for evaluating the antimicrobial susceptibility of bacterial isolates to this compound. Accurate and reproducible data generated from these methods are essential for the preclinical assessment of this novel antibiotic. Given its structural similarity to chloramphenicol, this compound represents an interesting candidate for further investigation, particularly in an era of growing antimicrobial resistance. Researchers should establish rigorous quality control measures and correlate MIC data with disk diffusion results to develop reliable testing parameters for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. agscientific.com [agscientific.com]
- 5. agscientific.com [agscientific.com]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 9. This compound | TargetMol [targetmol.com]
Application Note: Broth Microdilution Assay for Determining the Antibacterial Activity of Corynecin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin V is a naturally occurring antibiotic belonging to the chloramphenicol-like acyl nitrophenylpropylamines, isolated from Corynebacterium hydrocarboclastus.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This application note provides a detailed protocol for performing a broth microdilution assay to evaluate the antibacterial activity of this compound.
Principle of the Broth Microdilution Assay
The broth microdilution assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Data Presentation
The antibacterial activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table provides representative MIC values for this compound and the related compound, Chloramphenicol, against common Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Type | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available | ≥32 |
| Enterococcus faecalis | Gram-positive | Data not available | Data not available |
| Streptococcus pneumoniae | Gram-positive | Data not available | Data not available |
| Escherichia coli | Gram-negative | Data not available | ≥32 |
| Pseudomonas aeruginosa | Gram-negative | Data not available | ≥64 |
Note: Specific MIC values for this compound are not widely available in the public literature. The values for Chloramphenicol are provided for comparative purposes, as this compound is a chloramphenicol-like compound.[1] It is generally reported to be less potent than chloramphenicol.[1] Researchers should determine the specific MIC values for their bacterial strains of interest using the protocol outlined below.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting the broth microdilution assay for this compound. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (stored at -20°C)
-
Sterile 96-well microtiter plates with round-bottom wells
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Preparation of Reagents and Inoculum
-
This compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solubility of this compound should be considered.
-
Further dilute the stock solution in CAMHB to the highest concentration to be tested (e.g., 256 µg/mL). This will be the starting concentration for the serial dilutions.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
Broth Microdilution Assay Procedure
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound solution (e.g., 256 µg/mL in CAMHB) to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2.
-
Mix the contents of well 2 by pipetting up and down several times.
-
Continue this two-fold serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 50 µL.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) will be 100 µL. The final concentration of this compound will be half of the initial concentration in each well.
-
-
Incubation:
-
Cover the microtiter plate with a lid.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution assay.
Signaling Pathway Diagram (Hypothetical)
As this compound is a chloramphenicol-like antibiotic, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis. The following diagram illustrates this hypothetical signaling pathway.
Caption: this compound's proposed mechanism of action.
References
Determining the Efficacy of Corynecin V Against Pathogenic Bacteria Using Agar Diffusion Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, are gaining increasing interest as potential alternatives to conventional antibiotics due to their potency and specificity. Corynecin V is a bacteriocin (B1578144) produced by strains of Corynebacterium glutamicum, a gram-positive bacterium.[1][2] This document provides a detailed protocol for determining the antimicrobial efficacy of this compound using the agar (B569324) diffusion assay, a widely used and cost-effective method for screening antimicrobial activity.[3][4] The protocol described herein is the agar well diffusion method, which is suitable for water-soluble antimicrobial agents like bacteriocins.[5]
The principle of the agar diffusion assay is based on the diffusion of an antimicrobial agent from a point source through an agar medium inoculated with a target microorganism. The agent's ability to inhibit microbial growth is observed as a clear zone, known as the zone of inhibition, around the point source. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[4]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for performing the agar well diffusion assay to evaluate the efficacy of this compound.
Materials
-
Bacterial Strains:
-
Producer strain: Corynebacterium glutamicum (for this compound production, if applicable)
-
Indicator strains (target pathogens), e.g.:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Escherichia coli (e.g., ATCC 25922)
-
Listeria monocytogenes
-
Other relevant pathogenic strains
-
-
-
Culture Media:
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth for growing indicator strains
-
Mueller-Hinton Agar (MHA) for the assay plates
-
Specific growth medium for Corynebacterium glutamicum if preparing this compound
-
-
Reagents and Consumables:
-
Purified this compound solution (of known concentration)
-
Positive control (e.g., a known antibiotic like Vancomycin)
-
Negative control (e.g., sterile deionized water or buffer used to dissolve this compound)
-
Sterile petri dishes (90 mm or 100 mm)
-
Sterile micropipette tips
-
Sterile swabs
-
Sterile cork borer or hollow punch (e.g., 6-8 mm diameter)
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
-
Protocol for Agar Well Diffusion Assay
-
Preparation of Indicator Strain Inoculum: a. From a fresh culture of the indicator strain, pick a few well-isolated colonies and inoculate into a tube containing 5 mL of TSB or BHI broth. b. Incubate the broth culture at 37°C for 2-6 hours, or until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: a. Dip a sterile swab into the standardized inoculum suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate in three different directions to ensure uniform growth. d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Preparation of Wells: a. Using a sterile cork borer, create uniform wells in the agar. For a 90 mm plate, 4-5 wells can be made, spaced evenly apart. b. Carefully remove the agar plugs from the wells.
-
Application of this compound and Controls: a. Pipette a fixed volume (e.g., 50-100 µL) of the purified this compound solution into a designated well. b. In separate wells, add the same volume of the positive control and the negative control. c. Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the substances into the agar before bacterial growth begins.
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation of Results: a. Following incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler. b. A larger zone of inhibition indicates greater antimicrobial activity.[4] The absence of a zone of inhibition suggests that the indicator strain is resistant to the tested substance.
Data Presentation
The quantitative results of the agar diffusion assay should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table 1: Zone of Inhibition Diameters for this compound and Controls
| Indicator Strain | This compound (Concentration) | Zone of Inhibition (mm) | Positive Control (Vancomycin, 30 µg) | Zone of Inhibition (mm) | Negative Control (Sterile Water) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | 100 µg/mL | 18 ± 1.5 | Vancomycin (30 µg) | 22 ± 1.0 | Sterile Water | 0 |
| E. coli ATCC 25922 | 100 µg/mL | 0 | Vancomycin (30 µg) | 0 | Sterile Water | 0 |
| L. monocytogenes | 100 µg/mL | 15 ± 1.2 | Vancomycin (30 µg) | 19 ± 1.3 | Sterile Water | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the agar well diffusion assay for determining the efficacy of this compound.
Caption: Workflow for Agar Well Diffusion Assay.
Potential Mechanism of Action: Pore Formation
While the specific signaling pathways affected by this compound are not yet fully elucidated, a common mechanism of action for many bacteriocins involves the disruption of the target cell's membrane integrity through pore formation. This leads to the dissipation of the proton motive force and leakage of essential ions and metabolites, ultimately causing cell death.
Caption: Generalized Bacteriocin Pore Formation Mechanism.
References
- 1. Commensal bacteria modulate cullin-dependent signaling via generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Bacteriocins, Antimicrobial Peptides from Bacterial Origin: Overview of Their Biology and Their Impact against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
Application Notes and Protocols for In Vitro Experimental Models for Testing Corynecin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecin V is a naturally occurring antibiotic belonging to the corynecin complex, a group of chloramphenicol-like acyl nitrophenylpropylamines.[1][2][3] Isolated from Corynebacterium hydrocarboclastus, this compound is active against both Gram-positive and Gram-negative bacteria.[1][2] Its structural similarity to chloramphenicol (B1208) suggests a likely mechanism of action involving the inhibition of bacterial protein synthesis. These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial and potential anticancer activities, offering a framework for its preclinical assessment.
Physicochemical Properties of this compound
| Property | Value |
| Common Name | [R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide |
| CAS Number | 40958-12-1 |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.3 g/mol |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |
| Storage Temperature | -20°C |
Section 1: Antimicrobial Activity Assessment
The primary biological activity of this compound is its antibacterial effect. The following protocols are designed to determine its potency, spectrum of activity, and bactericidal or bacteriostatic nature.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standard procedure for determining the MIC of a novel compound.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from a fresh agar (B569324) plate.
-
Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Data Presentation: Illustrative MIC Values for this compound
The following table presents hypothetical MIC data for this compound against a panel of common bacterial pathogens, reflecting its expected broad-spectrum activity and lower potency compared to chloramphenicol.
| Bacterial Strain | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | 16 | 4 | Moderately Susceptible |
| Enterococcus faecalis ATCC 29212 | 32 | 8 | Moderately Susceptible |
| Escherichia coli ATCC 25922 | 8 | 2 | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | 64 | 16 | Intermediate |
| Klebsiella pneumoniae ATCC 13883 | 16 | 4 | Moderately Susceptible |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol: MBC Assay
-
Perform MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.
-
Subculturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.
Protocol: Time-Kill Assay
-
Preparation: Prepare flasks containing MHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each flask with the test bacterium at a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Experimental Workflow for Antimicrobial Testing
Caption: Workflow for in vitro antimicrobial evaluation of this compound.
Section 2: Anticancer Activity Assessment
Natural products with antimicrobial properties often exhibit cytotoxic effects against cancer cells.[5] Therefore, preliminary screening for anticancer activity is a logical step in the characterization of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Illustrative Cytotoxicity Data for this compound
The following table presents hypothetical IC₅₀ values for this compound against selected cancer cell lines.
| Cell Line | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |
| HeLa (Cervical Cancer) | 75 | 0.5 |
| MCF-7 (Breast Cancer) | 90 | 1.2 |
| A549 (Lung Cancer) | 110 | 0.8 |
Section 3: Mechanism of Action Studies
Given that this compound is a chloramphenicol analog, its mechanism of action is likely the inhibition of protein synthesis.
Proposed Signaling Pathway of this compound Action
Caption: Putative mechanism of action of this compound in bacteria.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of this compound on bacterial protein synthesis.
Protocol: Cell-Free Translation/Transcription Assay
-
Prepare a Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.
-
Assay Reaction: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like ³⁵S-methionine), and an energy source (ATP, GTP).
-
Add this compound: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control and a positive control (e.g., chloramphenicol).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Measure Protein Synthesis: Quantify the amount of newly synthesized protein. For a radiolabeled assay, this can be done by precipitating the protein with trichloroacetic acid (TCA) and measuring the incorporated radioactivity using a scintillation counter. For an enzymatic reporter, measure the enzyme activity.
-
Data Analysis: Determine the concentration of this compound that inhibits protein synthesis by 50% (IC₅₀).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its antimicrobial and cytotoxic properties, and investigating its mechanism of action, researchers can gain valuable insights into the therapeutic potential of this natural product. The provided diagrams and data tables serve as a guide for experimental design and data presentation. Further studies may include testing against a broader panel of multidrug-resistant bacteria and exploring its effects on other cellular processes.
References
Application Notes and Protocols for Assessing Corynecin V Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynecins are a group of antibiotics produced by the bacterium Corynebacterium hydrocarboclastus. These compounds are structurally similar to chloramphenicol (B1208), a broad-spectrum antibiotic known to inhibit protein synthesis in bacteria.[1][2][3][4][5][6] While historically investigated for their antibacterial properties, the structural resemblance of corynecins to chloramphenicol suggests a potential for cytotoxic effects against mammalian cells, a characteristic that is increasingly explored for therapeutic applications, including oncology. Chloramphenicol and its analogs have been shown to induce cytotoxicity and apoptosis in cancer cells, primarily by inhibiting mitochondrial protein synthesis.[7][8]
These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of Corynecin V, a representative member of the corynecin family, using a panel of standard in vitro cell culture assays. The following protocols for MTT, LDH, and apoptosis assays are designed to deliver robust and reproducible data for characterizing the dose- and time-dependent cytotoxicity of this compound.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Line A % Viability (Mean ± SD) | Cell Line B % Viability (Mean ± SD) | IC50 (µM) - 48h |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 | - |
| 1 | 95.2 ± 3.8 | 98.1 ± 4.1 | |
| 10 | 75.6 ± 5.1 | 82.4 ± 4.9 | |
| 25 | 51.3 ± 4.2 | 65.7 ± 3.5 | Cell Line A: ~25 |
| 50 | 28.9 ± 3.5 | 49.8 ± 4.0 | Cell Line B: ~50 |
| 100 | 12.1 ± 2.8 | 25.3 ± 3.1 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay for this compound-Induced Cytotoxicity
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 |
| 25 | 35.4 ± 3.9 |
| 50 | 62.1 ± 5.3 |
| 100 | 85.7 ± 6.8 |
| Positive Control (Lysis Buffer) | 100 |
Table 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| This compound Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| 25 | 60.5 ± 4.1 | 25.8 ± 3.2 | 13.7 ± 2.1 |
| 50 | 35.2 ± 3.8 | 45.1 ± 4.5 | 19.7 ± 2.9 |
| 100 | 10.8 ± 2.2 | 50.3 ± 5.1 | 38.9 ± 4.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment with this compound as described in the MTT assay protocol.
-
In addition to the experimental wells, prepare a "maximum LDH release" control by treating cells with a lysis buffer (provided in commercial kits) for 45 minutes before the end of the experiment. Also include a "no cell" background control (medium only).
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with different concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include all apoptotic populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or other suitable fluorochromes as per the kit).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
References
- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. agscientific.com [agscientific.com]
- 6. agscientific.com [agscientific.com]
- 7. New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes & Protocols: In Vivo Animal Models for Efficacy Studies of Corynecin V
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific in vivo efficacy studies for a compound designated "Corynecin V" are not publicly available. The following application notes and protocols are presented as a representative framework for the preclinical evaluation of a novel investigational antibiotic, here termed this compound, based on established and standardized murine models for antibacterial drug discovery.[1][2]
Introduction
The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antibiotics.[1][3] Preclinical assessment in relevant animal models is a crucial step in the drug development process, providing vital data on efficacy, pharmacokinetics, and safety before advancing to clinical trials.[2] Murine models of infection are widely used due to their anatomical and physiological similarities to humans, and they have proven valuable in predicting the efficacy of antimicrobial agents.[4] This document outlines detailed protocols for evaluating the in vivo efficacy of this compound in three standard murine models: sepsis, pneumonia, and skin infection.[5][6][7]
In Vivo Efficacy of this compound in a Murine Sepsis Model
Systemic infections leading to sepsis are a major cause of mortality and represent a critical challenge for new antibiotics. The murine sepsis model is fundamental for assessing the systemic efficacy of novel compounds against severe, life-threatening infections.[1][6]
Comparative Efficacy Data
The following table summarizes the hypothetical efficacy of this compound in comparison to standard-of-care antibiotics in a murine model of methicillin-resistant Staphylococcus aureus (MRSA) sepsis.
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (96h post-infection) | Mean Bacterial Load in Spleen (log10 CFU/g ± SD) |
| Vehicle Control | - | Intraperitoneal (IP) | 0% | 8.7 ± 0.5 |
| This compound | 20 | Intravenous (IV) | 90% | 3.1 ± 0.3 |
| Vancomycin (B549263) | 10 | Intravenous (IV) | 70% | 4.3 ± 0.4 |
| Linezolid (B1675486) | 25 | Oral (PO) | 60% | 4.9 ± 0.6 |
Experimental Protocol: Murine Sepsis Model
-
Animal Model: Female BALB/c mice (6-8 weeks old, 20-25g) are used.[1]
-
Bacterial Strain: A clinical isolate of MRSA (e.g., USA300) is grown to the mid-logarithmic phase in Tryptic Soy Broth (TSB).
-
Infection: Mice are infected via intraperitoneal (IP) injection with approximately 1 x 10⁸ Colony Forming Units (CFU) of the MRSA strain suspended in saline.
-
Treatment: Treatment is initiated 2 hours post-infection. This compound and vancomycin are administered intravenously (IV), while linezolid is given orally (PO). The control group receives a vehicle control via the IP route.[8]
-
Monitoring and Evaluation:
-
Survival is monitored every 12 hours for a total of 96 hours.
-
At 48 hours post-infection, a subset of mice from each group is euthanized to determine the bacterial load in the spleen. The spleen is aseptically removed, homogenized, and serially diluted for CFU enumeration on TSB agar (B569324) plates.
-
In Vivo Efficacy of this compound in a Murine Pneumonia Model
Pneumonia is a leading cause of infection-related death worldwide. The murine pneumonia model is essential for evaluating the efficacy of antibiotics in treating respiratory tract infections.[4][9]
Comparative Efficacy Data
The following table presents hypothetical data on the efficacy of this compound against Klebsiella pneumoniae in a murine lung infection model.
| Treatment Group | Dosage (mg/kg, bid) | Administration Route | Mean Bacterial Load in Lungs (log10 CFU/g ± SD) | Reduction in IL-6 Levels in BALF (%) |
| Vehicle Control | - | Intranasal (IN) | 7.9 ± 0.4 | 0% |
| This compound | 50 | Subcutaneous (SC) | 3.5 ± 0.5 | 65% |
| Meropenem (B701) | 30 | Subcutaneous (SC) | 4.1 ± 0.6 | 50% |
| Levofloxacin (B1675101) | 25 | Oral (PO) | 4.8 ± 0.7 | 40% |
Experimental Protocol: Murine Pneumonia Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, 22-28g) are used.
-
Bacterial Strain: A multidrug-resistant strain of Klebsiella pneumoniae is grown to the mid-logarithmic phase.
-
Infection: Mice are anesthetized, and infection is induced via intranasal (IN) instillation of approximately 1 x 10⁷ CFU of the bacterial suspension.[9]
-
Treatment: Treatment commences 4 hours post-infection and is administered twice daily (bid) for 3 days. This compound and meropenem are administered subcutaneously (SC), while levofloxacin is given orally (PO). The control group receives a vehicle control.
-
Monitoring and Evaluation:
-
At 72 hours post-infection, mice are euthanized.
-
Lungs are aseptically harvested for the determination of bacterial load via CFU counting.
-
Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cytokine levels, such as Interleukin-6 (IL-6), by ELISA.[10]
-
In Vivo Efficacy of this compound in a Murine Skin Infection Model
Skin and soft tissue infections (SSTIs), particularly those caused by MRSA, are a common clinical problem. The murine skin infection model allows for the evaluation of both topical and systemic antibiotic efficacy.[7][11]
Comparative Efficacy Data
This table shows the hypothetical efficacy of this compound in a murine model of MRSA skin infection.
| Treatment Group | Dosage | Administration Route | Mean Lesion Size (mm² ± SD) at Day 5 | Mean Bacterial Load in Skin (log10 CFU/g ± SD) |
| Vehicle Control | - | Topical | 105 ± 12 | 7.8 ± 0.3 |
| This compound (2% ointment) | 0.1 g, bid | Topical | 15 ± 4 | 3.2 ± 0.4 |
| Mupirocin (2% ointment) | 0.1 g, bid | Topical | 25 ± 6 | 4.1 ± 0.5 |
| Vancomycin | 10 mg/kg, bid | Intravenous (IV) | 35 ± 8 | 4.9 ± 0.6 |
Experimental Protocol: Murine Skin Infection Model
-
Animal Model: Female BALB/c mice (6-8 weeks old, 20-25g) are used.
-
Bacterial Strain: MRSA strain USA300 is prepared to a concentration of 1 x 10⁸ CFU/mL.
-
Infection: The dorsal skin of the mice is shaved. A superficial abrasion is made, and the site is inoculated with approximately 1 x 10⁷ CFU of the MRSA strain.[7][11]
-
Treatment: Treatment is initiated 24 hours post-infection and continued for 5 days. This compound and Mupirocin ointments are applied topically twice daily (bid). Vancomycin is administered intravenously as a systemic comparator. The control group receives a vehicle ointment.[1]
-
Monitoring and Evaluation:
-
Lesion size is measured daily using a digital caliper.[7]
-
At the end of the treatment period, mice are euthanized, and the infected skin tissue is excised, homogenized, and plated for CFU enumeration.
-
Visualizations
Experimental Workflow
The diagram below outlines the general experimental workflow for the in vivo validation of a new antibacterial agent in a mouse model.[1]
Hypothetical Signaling Pathway for this compound's Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway that could be a target for a novel antibiotic like this compound, leading to the inhibition of a key bacterial process. One plausible mechanism is the disruption of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vibiosphen.com [vibiosphen.com]
- 6. benchchem.com [benchchem.com]
- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial signaling as an antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanism of Action of Corynecin V
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery of novel antimicrobial agents is crucial in the fight against rising antibiotic resistance. Corynecin V, a hypothetical novel antibacterial compound, has demonstrated significant inhibitory activity against a range of pathogenic bacteria. Understanding its mechanism of action (MOA) is a critical step in its development as a potential therapeutic.[1][2] This document provides a comprehensive guide with detailed protocols for elucidating the MOA of this compound, from initial target identification to the analysis of downstream cellular responses. The methodologies described herein are established techniques in chemical biology and drug discovery.[3]
Section 1: Target Identification
The first step in characterizing the MOA of a new compound is to identify its direct molecular target(s).[3] Several techniques can be employed for this purpose, broadly categorized as direct and indirect methods.[3] Direct methods, such as affinity chromatography and cellular thermal shift assay (CETSA), physically identify the binding partner of the compound.[4][5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify and identify the target of a drug in a cellular context.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture the target bacterial cells to mid-logarithmic phase.
-
Harvest the cells by centrifugation and resuspend in a suitable buffer to a density of 2 x 10⁸ cells/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For a dose-response experiment, prepare serial dilutions.
-
Add this compound or vehicle control (DMSO) to the cell suspensions and incubate for 1 hour at 37°C to allow for compound uptake.[6]
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 20°C.[7]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding 10 µL of lysis buffer containing a protease inhibitor cocktail.[7]
-
Perform three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[8]
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Perform Western blotting using an antibody against the putative target protein to detect the amount of soluble protein remaining at each temperature.[6]
-
Data Presentation
Table 1: Hypothetical CETSA Data for Putative Target Protein in the Presence of this compound
| Temperature (°C) | Soluble Protein (Vehicle Control) | Soluble Protein (this compound) |
| 40 | 100% | 100% |
| 45 | 98% | 100% |
| 50 | 85% | 95% |
| 55 | 50% | 80% |
| 60 | 20% | 65% |
| 65 | 5% | 40% |
| 70 | 0% | 15% |
Affinity Chromatography-Mass Spectrometry (AC-MS)
Affinity chromatography is a classical method for target identification that uses an immobilized form of the small molecule to "pull down" its binding proteins from a complex mixture like a cell lysate.[4][9]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound containing a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group).
-
Covalently couple the this compound derivative to activated chromatography beads (e.g., NHS-activated sepharose).
-
Prepare control beads with no immobilized compound.
-
-
Protein Extraction:
-
Grow a large culture of the target bacteria and harvest the cells.
-
Lyse the cells using a French press or sonication in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Pull-Down:
-
Elution and Analysis:
-
Elute the specifically bound proteins using a high concentration of free this compound or a denaturing elution buffer (e.g., high salt or low pH).
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise unique protein bands from the gel, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry (LC-MS/MS).[4]
-
Data Presentation
Table 2: Hypothetical Protein Hits from this compound Affinity Chromatography-Mass Spectrometry
| Protein ID | Protein Name | Function | Fold Enrichment (this compound vs. Control) | p-value |
| P12345 | DNA Gyrase Subunit A | DNA replication | 15.2 | <0.001 |
| P67890 | Ribosomal Protein L3 | Protein synthesis | 2.1 | 0.045 |
| Q24680 | Enolase | Glycolysis | 1.5 | 0.210 |
Visualization
Section 2: Cellular Response and Pathway Analysis
Once a target is identified, the next step is to understand the downstream cellular consequences of its modulation by this compound. This can be achieved by analyzing global changes in gene and protein expression.
Proteomic Analysis
Proteomics allows for a broad view of the cell's physiological state and its response to a compound by analyzing changes in the proteome.[10][11]
Experimental Protocol: Proteomic Analysis
-
Sample Preparation:
-
Culture the target bacteria to mid-log phase and treat with this compound (at its MIC or sub-MIC) or vehicle control for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with buffer, and lyse them.
-
Extract the total protein and determine the concentration.
-
-
Protein Separation and Quantification (Label-Free LC-MS/MS):
-
Perform in-solution trypsin digestion of the protein extracts.
-
Analyze the resulting peptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Use a label-free quantification approach to compare the relative abundance of proteins between the treated and control samples.
-
-
Data Analysis:
-
Identify proteins and quantify their abundance using appropriate software.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.[12]
-
Data Presentation
Table 3: Hypothetical Differentially Expressed Proteins in Response to this compound
| Protein ID | Protein Name | Biological Process | Fold Change | p-value |
| P54321 | SOS response protein LexA | DNA repair | +3.5 | <0.001 |
| P98765 | Chaperone protein DnaK | Protein folding | +2.8 | <0.005 |
| P11223 | ATP synthase subunit beta | Energy metabolism | -2.1 | <0.01 |
| P33445 | Flagellar protein FliC | Motility | -4.2 | <0.001 |
Transcriptomic Analysis using DNA Microarrays
DNA microarrays allow for the simultaneous monitoring of the expression levels of thousands of genes, providing a global picture of the cellular response to a drug.[13][14]
Experimental Protocol: DNA Microarray Analysis
-
RNA Extraction:
-
Treat bacterial cultures with this compound or vehicle control as described for the proteomic analysis.
-
Harvest the cells and immediately stabilize the RNA using an appropriate reagent.
-
Extract total RNA using a commercial kit and treat with DNase to remove any contaminating DNA.
-
-
cDNA Synthesis and Labeling:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Label the cDNA from the treated and control samples with different fluorescent dyes (e.g., Cy3 and Cy5).[14]
-
-
Hybridization and Scanning:
-
Combine the labeled cDNA samples and hybridize them to a DNA microarray chip containing probes for all genes in the bacterial genome.
-
Wash the microarray to remove non-specifically bound cDNA.
-
Scan the microarray using a laser scanner to measure the fluorescence intensity for each probe.[14]
-
-
Data Analysis:
-
Normalize the fluorescence data and calculate the ratio of expression for each gene between the treated and control samples.
-
Identify genes that are significantly up- or down-regulated based on a defined fold-change and p-value threshold.
-
Data Presentation
Table 4: Hypothetical Differentially Expressed Genes in Response to this compound
| Gene Name | Gene Function | Fold Change | p-value |
| recA | DNA repair and recombination | +4.1 | <0.001 |
| sulA | Cell division inhibition | +3.8 | <0.001 |
| atpB | ATP synthesis | -2.5 | <0.005 |
| fliC | Flagellin synthesis | -5.0 | <0.001 |
Visualization
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for elucidating the mechanism of action of the novel antibacterial compound, this compound. By combining direct target identification techniques with global analyses of cellular responses, researchers can build a comprehensive understanding of how this compound exerts its antibacterial effects. This knowledge is essential for its further development as a therapeutic agent and for predicting potential resistance mechanisms.
References
- 1. Mechanism of action - Wikipedia [en.wikipedia.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Insights into Bacterial Responses to Antibiotics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic Analysis of Thermus thermophilus Cells after Treatment with Antimicrobial Peptide | MDPI [mdpi.com]
- 13. Genome-wide expression analysis in Corynebacterium glutamicum using DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA microarrays for the diagnosis of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Research Protocol: Investigating the Antibacterial Potential of Corynecin V
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive research protocol for the investigation of Corynecin V, a putative antibacterial agent. This compound is presumed to be an analog of chloramphenicol (B1208), and as such, is expected to exhibit its antibacterial effects through the inhibition of bacterial protein synthesis. These protocols outline the necessary steps to characterize its efficacy, mechanism of action, and preliminary safety profile.
Introduction
Corynecins are a class of compounds analogous to chloramphenicol, a well-known broad-spectrum antibiotic.[1][2] The primary mechanism of action for chloramphenicol and its analogs is the inhibition of the peptidyl transferase activity of the bacterial ribosome, specifically by binding to the 50S ribosomal subunit.[3][4] This action prevents protein chain elongation, leading to a bacteriostatic effect.[3] This research protocol is designed to systematically evaluate this compound's potential as a novel antibacterial agent.
Data Presentation: Quantitative Summary
The following tables are provided to structure the quantitative data obtained during the investigation of this compound. These tables should be populated with experimental results to facilitate clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | |
| Streptococcus pneumoniae | Gram-positive | |
| Enterococcus faecalis | Gram-positive | |
| Escherichia coli | Gram-negative | |
| Pseudomonas aeruginosa | Gram-negative | |
| Klebsiella pneumoniae | Gram-negative |
Table 2: In Vitro Protein Synthesis Inhibition by this compound.
| Bacterial Strain | IC50 (µM) |
| Escherichia coli (cell-free system) | |
| Staphylococcus aureus (cell-free system) |
Table 3: Cytotoxicity of this compound on Mammalian Cell Lines.
| Cell Line | Cell Type | CC50 (µM) |
| HEK293 | Human Embryonic Kidney | |
| HepG2 | Human Hepatocellular Carcinoma |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.[5]
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a bacterial cell-free system.
Materials:
-
This compound
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Set up the cell-free translation reactions according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reactions.
-
Initiate the reaction by adding the mRNA template.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates on a filter membrane and wash with TCA.
-
Measure the radioactivity of the precipitates using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration and determine the IC50 value.[6]
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on mammalian cells.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.[7]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Overall experimental workflow for this compound investigation.
Hypothetical Downstream Signaling Pathway
Caption: Hypothetical downstream signaling cascade affected by this compound.
References
- 1. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance | PLOS Biology [journals.plos.org]
- 3. Problems in minimum inhibitory concentration determinations in coryneform organisms. Comparison of an agar dilution and the Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Corynecin V as a Reference Standard in Antibiotic Research
Introduction
Corynecins are a group of antibiotics produced by certain species of Corynebacterium.[1][2] Specifically, Corynecin I is a naturally occurring compound isolated from Corynebacterium hydrocarboclastus and is structurally similar to chloramphenicol (B1208).[1][2] Like chloramphenicol, corynecins are active against both Gram-positive and Gram-negative bacteria.[1] This document provides detailed application notes and protocols for the use of Corynecin V as a reference standard in antibiotic research.
Disclaimer: Specific experimental data and established protocols for this compound are not widely available in published literature. The following application notes and protocols are based on the known properties of the closely related Corynecin I and established methodologies for similar antibiotics, such as chloramphenicol. The provided quantitative data is illustrative and based on the activity of chloramphenicol against relevant bacterial species.
Properties of Corynecins (Based on Corynecin I)
| Property | Value | Reference |
| Common Name | Corynecin I | [1] |
| Chemical Name | N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₅ | [1] |
| Molecular Weight | 254.2 g/mol | [1] |
| Mechanism of Action | Inhibition of bacterial protein synthesis | [3][4] |
| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria | [1] |
Mechanism of Action
Corynecins, being analogs of chloramphenicol, are presumed to act by inhibiting bacterial protein synthesis.[3][4] This is achieved by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids.[3][4] This action halts the elongation of the polypeptide chain, thereby stopping protein synthesis and inhibiting bacterial growth.[3][4]
Quantitative Data: Illustrative MIC Values
The following table provides illustrative Minimum Inhibitory Concentration (MIC) values for chloramphenicol against various bacterial species, including Corynebacterium species, which can be used as a reference for studies involving this compound. These values are intended to serve as a guide for designing experiments and are not absolute values for this compound.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Corynebacterium amycolatum | (Clinical Isolates) | 1 - 64 | [5] |
| Corynebacterium auris | (Clinical Isolates) | ≤ 4 | [5] |
| Corynebacterium glucuronolyticum | (Clinical Isolates) | 0.06 - 8 | [5] |
| Staphylococcus aureus | ATCC 29213 | 2 - 8 | |
| Escherichia coli | ATCC 25922 | 2 - 8 | |
| Pseudomonas aeruginosa | ATCC 27853 | > 128 | |
| Enterococcus faecalis | ATCC 29212 | 4 - 16 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of this compound using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[6][7][8]
Materials:
-
This compound reference standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1280 µg/mL.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration of 256 µg/mL for serial dilutions.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 256 µg/mL this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on a non-selective agar (B569324) plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12 (sterility control).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7] This can be assessed visually or by using a microplate reader.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol outlines the Kirby-Bauer disk diffusion method for assessing bacterial susceptibility to this compound.[9][10][11]
Materials:
-
This compound-impregnated paper disks (e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[10]
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure uniform growth.[10]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[12]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters (mm).[11]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive criteria, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
-
References
- 1. agscientific.com [agscientific.com]
- 2. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. asm.org [asm.org]
- 11. microbenotes.com [microbenotes.com]
- 12. apec.org [apec.org]
- 13. iacld.com [iacld.com]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application of Corynecin V in Gram-positive Bacteria Research: An Overview
Despite its identification as a chloramphenicol-like antibiotic with activity against Gram-positive bacteria, detailed research on the specific applications, mechanisms of action, and experimental protocols for Corynecin V is notably scarce in publicly available scientific literature. This document aims to provide a foundational understanding based on the limited information available and offers general protocols that can be adapted for preliminary research into this compound.
This compound is a member of the corynecin complex, a group of acyl nitrophenylpropylamines produced by the bacterium Corynebacterium hydrocarboclastus. As a chloramphenicol (B1208) analog, its mechanism of action is presumed to involve the inhibition of protein synthesis in bacteria. However, specific details regarding its binding site on the bacterial ribosome and its broader effects on bacterial signaling pathways have not been extensively elucidated.
Data Presentation: Quantitative Antimicrobial Activity
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Method | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | Broth microdilution | (To be determined) |
| Streptococcus pneumoniae | ATCC 49619 | Data not available | Broth microdilution | (To be determined) |
| Enterococcus faecalis | ATCC 29212 | Data not available | Broth microdilution | (To be determined) |
| Bacillus subtilis | ATCC 6633 | Data not available | Broth microdilution | (To be determined) |
| Corynebacterium spp. | Clinical Isolate | Data not available | Broth microdilution | (To be determined) |
Experimental Protocols
Given the lack of specific protocols for this compound, the following are generalized, standard methodologies that can be adapted for its study.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound stock solution (of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Chloramphenicol)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to the growth control wells.
-
Add 100 µL of sterile CAMHB to the negative control wells.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Investigating the Mechanism of Action (Protein Synthesis Inhibition)
A common method to assess protein synthesis inhibition is to monitor the incorporation of a labeled amino acid into newly synthesized proteins.
Materials:
-
Log-phase culture of the test Gram-positive bacterium
-
This compound (at MIC and supra-MIC concentrations)
-
Radiolabeled amino acid (e.g., ³⁵S-methionine)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow the bacterial culture to mid-log phase.
-
Aliquot the culture into tubes.
-
Add this compound at the desired concentrations to the experimental tubes. Include a no-antibiotic control and a positive control (e.g., chloramphenicol).
-
Immediately add the radiolabeled amino acid to all tubes.
-
Incubate the tubes under appropriate growth conditions.
-
At various time points, remove aliquots from each tube and precipitate the proteins by adding cold TCA.
-
Collect the precipitate by filtration and wash with TCA and ethanol.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
A significant reduction in the incorporation of the radiolabeled amino acid in the presence of this compound compared to the no-antibiotic control would suggest inhibition of protein synthesis.
Mandatory Visualizations
Due to the absence of specific data on signaling pathways affected by this compound, the following diagrams represent a hypothetical mechanism of action based on its similarity to chloramphenicol and a generalized workflow for its investigation.
Caption: Hypothetical inhibition of protein synthesis by this compound.
Caption: A logical workflow for the investigation of this compound.
Conclusion
The study of this compound presents an opportunity for novel research in the field of antibiotics. Its structural similarity to chloramphenicol provides a strong rationale for investigating its potential as a protein synthesis inhibitor. However, a significant amount of foundational research is required to establish its antimicrobial spectrum, efficacy, and specific molecular mechanisms. The protocols and frameworks provided here offer a starting point for researchers, scientists, and drug development professionals to initiate their investigations into the application of this compound in Gram-positive bacteria research. It is imperative that future work in this area includes detailed characterization and the publication of quantitative data to build a comprehensive understanding of this compound's potential.
Troubleshooting & Optimization
Technical Support Center: Optimizing Corynecin V Production from Corynebacterium hydrocarboclastus
Welcome to the technical support center for the optimization of Corynecin V production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for improving the yield of this valuable antibiotic analog. The information provided is based on the latest available scientific literature and established fermentation principles.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a simple question-and-answer format.
| Problem ID | Question | Possible Causes & Solutions |
| CORY-001 | I am observing poor or no growth of my Corynebacterium hydrocarboclastus culture. | 1. Inappropriate Medium Composition: Corynebacterium species have specific nutritional requirements. Ensure your basal medium contains essential amino acids, vitamins (especially B-vitamins like biotin (B1667282) and thiamine), and trace minerals. Some species may require specific growth factors like oleic acid (can be supplied by Tween 80). 2. Suboptimal Culture Conditions: C. hydrocarboclastus is typically grown under aerobic conditions at 37°C. Ensure adequate aeration and agitation in your fermenter. The optimal pH for growth should be maintained, typically around 7.0-7.4. |
| CORY-002 | My culture is growing well, but the overall Corynecin yield is low. | 1. Suboptimal Carbon Source: The choice of carbon source dramatically impacts Corynecin production. Studies have shown that acetate (B1210297) is a superior carbon source compared to sugars like glucose for producing the Corynecin complex.[1] Using an acetate-based medium can significantly increase the total Corynecin yield.[1] 2. Nutrient Limitation: The production of secondary metabolites like Corynecin is highly sensitive to the concentration of key nutrients such as acetate, ammonium (B1175870), and phosphate. Depletion of these ions can halt production. Implement a fed-batch strategy to maintain these nutrients within their optimal range throughout the fermentation process.[1] 3. Lack of Production Stimulators: The addition of certain salts has been shown to stimulate Corynecin production. Specifically, adding 1% KCl and 1% NaCl to the culture medium approximately 12 hours after inoculation can boost the final yield.[1] |
| CORY-003 | My Corynecin yield is inconsistent between different fermentation batches. | 1. Poor pH Control: Fluctuations in pH can significantly affect both bacterial growth and enzyme activity related to the Corynecin biosynthetic pathway. Implement a robust pH control system. A continuous feeding solution containing acetic acid and ammonium acetate can be used to control pH while simultaneously replenishing key nutrients.[1] 2. Inconsistent Inoculum: The age and density of the inoculum can affect the lag phase and overall fermentation kinetics. Standardize your inoculum preparation protocol to ensure consistency between batches. |
| CORY-004 | I am producing a mixture of Corynecin analogs and want to increase the proportion of this compound. | 1. Precursor Limitation: Corynecins, as chloramphenicol (B1208) analogs, likely derive from the shikimate pathway.[2][3] The specific structure of this compound may depend on the availability of specific precursors. Consider precursor feeding strategies by supplementing the medium with intermediates of the shikimate pathway, such as chorismic acid or p-aminobenzoic acid, to potentially direct biosynthesis towards this compound. 2. Lack of Analytical Resolution: To optimize for a specific analog, you must be able to accurately quantify it. Develop a robust HPLC method to separate and quantify the different Corynecin compounds in your extract. This will allow you to screen different media components and fermentation conditions for their effect on the this compound titer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended carbon source for maximizing Corynecin production?
A1: Acetate has been identified as the most effective carbon source for high-yield production of the Corynecin complex by Corynebacterium hydrocarboclastus. In comparative studies, an acetate-based medium resulted in a total Corynecin accumulation of 28mM, which was the highest yield achieved among various tested carbon sources.[1]
Q2: How can I prevent nutrient depletion during a long fermentation run?
A2: A fed-batch strategy is highly recommended. To maintain optimal concentrations of acetate, ammonium, and phosphate, a continuous feed solution can be employed. A solution containing acetic acid (50%), ammonium acetate (9%), and KH₂PO₄ (0.2%) has been successfully used as a pH-controlling and nutrient-replenishing agent.[1]
Q3: Are there any specific media supplements that can boost Corynecin yield?
A3: Yes, the addition of 1% KCl and 1% NaCl to the fermentation medium 12 hours after inoculation has been shown to stimulate the production of Corynecins.[1]
Q4: What is the likely biosynthetic origin of this compound?
A4: As Corynecins are analogs of chloramphenicol, their biosynthesis is believed to originate from the shikimate pathway, which produces aromatic amino acids.[2][3] The pathway likely proceeds through chorismic acid to form an aromatic amine precursor that is then further modified to create the final Corynecin structure.
Q5: What analytical method is suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for the separation and quantification of chloramphenicol and its analogs.[4][5][6] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) gradient in an acidic buffer (e.g., water with 0.1% formic acid) and UV detection (around 270-280 nm) is a common starting point for method development.[4][5]
Data Presentation
The following tables summarize key quantitative data for the optimization of Corynecin production.
Table 1: Effect of Carbon Source on Total Corynecin Yield (Data derived from studies on Corynebacterium hydrocarboclastus KY 8835)[1]
| Carbon Source | Maximum Corynecin Yield (mM) |
| Acetate | 28.0 |
| Glucose | Lower Yield (Specific value not provided) |
| Other (various) | Lower Yields |
Table 2: Effect of Salt Supplementation on Corynecin Production in Acetate Medium (Data derived from studies on Corynebacterium hydrocarboclastus KY 8835)[1]
| Supplement (Added at 12h) | Effect on Yield |
| 1% KCl + 1% NaCl | Stimulatory |
| No Salt Addition | Baseline |
Experimental Protocols
Protocol 1: Optimized Acetate-Based Fermentation Medium
This protocol describes the preparation of a basal medium and a feeding solution for the high-yield production of Corynecins.
Basal Medium Components:
| Component | Concentration (g/L) |
| CH₃COONH₄ (Ammonium Acetate) | 20.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| MnSO₄·4H₂O | 0.01 |
| Yeast Extract | 2.0 |
| pH | Adjusted to 7.4 with NaOH |
Procedure:
-
Dissolve all components in deionized water.
-
Adjust the pH to 7.4.
-
Sterilize by autoclaving at 121°C for 15 minutes.
Feeding Solution:
| Component | Concentration (%) |
| CH₃COOH (Acetic Acid) | 50 |
| CH₃COONH₄ (Ammonium Acetate) | 9 |
| KH₂PO₄ | 0.2 |
Procedure:
-
Prepare the solution and sterilize by filtration.
-
Use this solution for continuous feeding to control pH and replenish nutrients.
Protocol 2: Fed-Batch Fermentation for Corynecin Production
This protocol outlines a fed-batch fermentation strategy.
-
Inoculum: Prepare a seed culture of C. hydrocarboclastus in a suitable growth medium (e.g., nutrient broth) for 24 hours at 37°C.
-
Inoculation: Inoculate the sterile Basal Medium in the fermenter with 5-10% (v/v) of the seed culture.
-
Initial Batch Phase: Run the fermentation at 37°C with adequate aeration and agitation.
-
Stimulation: After 12 hours of cultivation, add sterile solutions of KCl and NaCl to a final concentration of 1% each.[1]
-
Fed-Batch Phase: After the initial batch phase (e.g., 12-24 hours), begin the continuous feeding of the sterile Feeding Solution. The feed rate should be adjusted to maintain the pH of the culture at the desired setpoint (e.g., 7.4). This will ensure a steady supply of acetate, ammonium, and phosphate.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD₆₀₀), pH, and this compound concentration.
Protocol 3: Extraction and Quantification of this compound via HPLC
This protocol provides a general method for extracting and quantifying this compound, adapted from methods for chloramphenicol.[4][5][6]
Extraction:
-
Centrifuge a 10 mL sample of the fermentation broth at 5,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully collect the upper ethyl acetate layer, which contains the Corynecins.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Re-dissolve the dried extract in a known volume of the HPLC mobile phase for analysis.
HPLC Quantification:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, and increase linearly to elute the compounds. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 278 nm.
-
Quantification: Prepare a standard curve using a purified this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships in this compound production.
Caption: Putative biosynthetic pathway of this compound from central metabolism.
Caption: Workflow for the fed-batch fermentation of C. hydrocarboclastus.
Caption: Logical diagram of factors affecting this compound production yield.
References
- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gene cluster for chloramphenicol biosynthesis in Streptomyces venezuelae ISP5230 includes novel shikimate pathway homologues and a monomodular non-ribosomal peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrphr.org [iosrphr.org]
Optimizing fermentation conditions for Corynecin V production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the fermentation of Corynecin V, a chloramphenicol (B1208) analog produced by Corynebacterium hydrocarboclastus.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound fermentation in a direct question-and-answer format.
Frequently Asked Questions
Q1: What is the optimal temperature for this compound production? A1: The optimal fermentation temperature for this compound production is 30°C. Deviations from this temperature can lead to reduced yield and slower cell growth.
Q2: What is the ideal pH for the fermentation medium? A2: The pH of the medium should be controlled and maintained in the neutral range (around 7.0) for optimal production. It is crucial to monitor and adjust the pH throughout the fermentation process, as microbial metabolism can cause significant shifts.
Q3: What carbon sources are most effective for this compound production? A3: Sucrose and acetate (B1210297) have been shown to be effective carbon sources. When using sucrose, the addition of molasses can significantly stimulate production.[1] Acetate-based media have been reported to achieve high yields and favor the selective production of Corynecin I.[2]
Q4: How critical are aeration and agitation? A4: Both are highly critical. A relatively high level of aeration is required for efficient production.[1] Agitation ensures proper mixing and enhances the oxygen transfer rate from the gas to the liquid medium. Inadequate aeration or agitation is a common cause of low yields.[3]
Q5: My fermentation is foaming excessively. What should I do? A5: Foaming is a normal result of carbon dioxide production during active fermentation.[4] If it becomes excessive, you can skim it off. For bioreactor operations, the use of a foam-sensing probe and the automated addition of a sterile antifoaming agent is recommended.
Q6: I'm observing poor cell growth. What are the potential causes? A6: Poor cell growth can stem from several factors:
-
Nutrient Limitation: Ensure all essential nutrients are present, including a suitable carbon source, nitrogen source, phosphate (B84403), and trace minerals. All Corynebacterium species require biotin (B1667282) for growth.[5]
-
Suboptimal Conditions: Verify that the temperature and pH are at their optimal setpoints (30°C and ~7.0).
-
Inoculum Quality: The age and health of your seed culture are critical. Use a fresh, actively growing inoculum.
Q7: My this compound yield is low or inconsistent despite good cell growth. What's the problem? A7: This common issue, known as uncoupling of growth and production, can be caused by:
-
Nutrient Imbalance: While the medium may support growth, it might lack specific precursors or have an improper balance of carbon, nitrogen, and phosphate for secondary metabolite production. Low phosphate concentrations have been noted to be beneficial.[1]
-
Suboptimal Aeration/Agitation: Oxygen limitation is a frequent cause of low antibiotic yields, even with high cell density.[3]
-
Product Inhibition: High concentrations of this compound or other byproducts may inhibit the biosynthetic pathway.[6]
-
pH Shift: A drop or spike in pH during the production phase can halt biosynthesis. Continuous pH control is essential.[2]
-
Phage Contamination: Bacteriophage infection can lead to cell lysis and a rapid drop in productivity. Strict aseptic techniques are mandatory.[6]
Q8: The color of my fermentation broth has changed unexpectedly. Should I be concerned? A8: Some color changes are normal as metabolites are produced. However, a sudden or unusual color change (e.g., pinkish hue when not expected) accompanied by a foul odor can be a sign of contamination by spoilage microorganisms. If contamination is suspected, it is best to discard the batch and review aseptic procedures.
Data Presentation: Fermentation Parameters & Media
The following tables summarize key quantitative data for the optimization of this compound production.
Table 1: Optimal Fermentation Parameters
| Parameter | Optimal Value / Range | Notes |
|---|---|---|
| Producing Strain | Corynebacterium hydrocarboclastus (e.g., KY 8834, KY 8835) | Strains may vary in productivity. |
| Temperature | 30°C | Maintain throughout fermentation. |
| pH | Neutral Range (~7.0) | Requires continuous monitoring and control. |
| Aeration | Relatively High | Crucial for secondary metabolite production. |
| Agitation | Dependent on bioreactor geometry | Must be sufficient to ensure high dissolved oxygen. |
| Incubation Time | ~6 days | Varies based on medium and specific process.[1] |
Table 2: Example Media Compositions for this compound Production
| Component | Sucrose-Based Medium (g/L)[1] | Acetate-Based Medium[2] |
|---|---|---|
| Primary Carbon Source | Sucrose (80 g) | Acetate (fed continuously) |
| Nitrogen Source | (NH₄)₂SO₄ (5 g) | CH₃COONH₄ (fed continuously) |
| Phosphate Source | KH₂PO₄ (2 g), K₂HPO₄ (2 g) | KH₂PO₄ (fed continuously) |
| Magnesium Source | MgSO₄·7H₂O (1 g) | Not specified, likely present |
| Key Stimulants | KCl, Inositol, Fructose, Yeast Extract | KCl (1%), NaCl (1%) |
| Trace Minerals | MnSO₄, ZnSO₄, CoCl₂, (NH₄)₆Mo₇O₂₄ | Not specified, likely present |
| Vitamins | Thiamine HCl (10 mg) | Not specified, likely present |
| Reported Yield | Approx. 4 g/L | 28 mM |
Experimental Protocols
These protocols provide detailed methodologies for key experimental procedures.
Protocol 1: Inoculum and Seed Culture Preparation
-
Strain Activation: From a glycerol (B35011) stock of Corynebacterium hydrocarboclastus stored at -80°C, streak a loopful of cells onto an agar (B569324) plate with a suitable medium (e.g., Trypticase Soy Agar or a defined medium).
-
Incubation: Incubate the plate at 30°C until colonies are visible (typically 48-72 hours).
-
Pre-culture: Aseptically pick a single, well-isolated colony and inoculate it into a 50 mL flask containing 10 mL of seed medium (a rich medium like Trypticase Soy Broth or the production medium itself).
-
Seed Culture Growth: Incubate the flask at 30°C on a rotary shaker at 200-250 rpm for 24-48 hours, until the culture reaches the late logarithmic phase of growth (as determined by optical density at 600 nm). This culture will serve as the inoculum for the main fermenter.
Protocol 2: Batch Fermentation in a Bioreactor
-
Medium Preparation: Prepare the production medium (e.g., Sucrose-Based Medium from Table 2) in a suitable bioreactor. Ensure all components are fully dissolved.
-
Sterilization: Sterilize the bioreactor containing the medium via autoclaving at 121°C for at least 30 minutes (time may vary with vessel size).
-
Initial Setup: After cooling, calibrate the pH and Dissolved Oxygen (DO) probes. Set the initial parameters: Temperature = 30°C, pH = 7.0, Agitation = 200 rpm (initial), Aeration = 1.0 vvm (volume of air per volume of liquid per minute).
-
Inoculation: Aseptically transfer the seed culture (from Protocol 1) into the bioreactor. A typical inoculum volume is 5-10% (v/v).
-
Fermentation Run:
-
Monitoring: Continuously monitor temperature, pH, and DO.
-
pH Control: Maintain the pH at 7.0 by the automated addition of sterile acid (e.g., 1N HCl) and base (e.g., 1N NaOH).
-
DO Control: Maintain the DO concentration above 20% saturation. This can be achieved by creating an agitation cascade, where the agitation speed is automatically increased (e.g., from 200 rpm up to 800 rpm) as the oxygen demand of the culture increases.
-
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure cell growth (OD₆₀₀) and this compound concentration.
-
Harvest: After the desired fermentation time (e.g., 144 hours) or when production plateaus, terminate the run and proceed to extraction.
Protocol 3: Extraction and Quantification of this compound by HPLC
-
Sample Preparation:
-
Withdraw 10 mL of fermentation broth.
-
Centrifuge the sample at 8,000 x g for 15 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This is your clarified sample.[6]
-
-
Solid-Phase Extraction (SPE) (Optional, for sample cleanup and concentration):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by distilled water.
-
Load the clarified sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound is a chloramphenicol analog, a wavelength around 270-280 nm is a suitable starting point for detection.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the peak area for this compound.
-
Calculate the concentration in the sample by interpolating its peak area on the calibration curve.[6]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and relationships in this compound production.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Corynebacterium - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Corynecin V
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Corynecin V, a chloramphenicol-like metabolite from Corynebacterium species.[1][2][3][4] Given the limited specific literature on this compound purification, this guide is based on established principles for the purification of similar secondary metabolites and bacteriocins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a bacterial metabolite produced by Corynebacterium species, structurally similar to chloramphenicol.[1][2][4] It exhibits activity against both Gram-positive and Gram-negative bacteria.[3][4] Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3] |
| Molecular Weight | 310.3 g/mol | [1][2][3] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol (B129727); poor water solubility. | [2][4] |
| Origin | Isolated from Corynebacterium hydrocarboclastus. | [3][4] |
Q2: What is a general workflow for the purification of this compound?
A typical purification strategy for a bacterial metabolite like this compound involves multiple steps to separate it from other cellular components. The general workflow is outlined in the diagram below. While specific conditions need optimization, the process generally includes cultivation, extraction, concentration, and chromatographic purification.[5][6]
Troubleshooting Guides
Section 1: Crude Extraction and Concentration
Problem: Low antimicrobial activity in the crude extract after ammonium sulfate precipitation.
| Possible Cause | Suggested Solution |
| Incomplete Precipitation: The concentration of ammonium sulfate was not optimal for precipitating this compound. | Perform a precipitation curve by testing a range of ammonium sulfate saturation levels (e.g., 40-80%) to determine the optimal concentration for maximizing the recovery of active compound.[6] |
| Loss of Activity during Dialysis: The dialysis membrane may have too large a molecular weight cut-off (MWCO), leading to loss of the relatively small this compound molecule. | Use a dialysis membrane with a low MWCO (e.g., 1 kDa) to retain this compound while removing salts.[6] |
| Instability of this compound: The compound may be unstable at the pH or temperature used during precipitation and dialysis. | Ensure all steps are performed at a low temperature (e.g., 4°C).[7] Maintain a stable pH by using buffered solutions throughout the process. |
Section 2: Ion-Exchange Chromatography (IEX)
Problem: this compound does not bind to the ion-exchange column, or it elutes in the flow-through.
| Possible Cause | Suggested Solution |
| Incorrect Column Choice: The charge of the ion-exchange resin (anion or cation) may not be appropriate for the net charge of this compound at the chosen pH. | Determine the isoelectric point (pI) of this compound if possible. For cation-exchange chromatography, operate at a pH below the pI. For anion-exchange, use a pH above the pI.[8] |
| High Ionic Strength of the Sample: Residual salts from the precipitation step can interfere with the binding of this compound to the resin. | Ensure the sample is thoroughly desalted by dialysis or using a desalting column before loading onto the IEX column.[8] |
| Incorrect Buffer pH: The pH of the loading buffer may prevent this compound from carrying the appropriate charge for binding. | Calibrate the pH meter and prepare fresh buffers. Test a range of pH values for the loading buffer to find the optimal binding conditions. |
Section 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem: Poor peak resolution or peak tailing during RP-HPLC.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. agscientific.com [agscientific.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Purification of bacteriocins produced by lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 7. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Corynecin V
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Corynecin V, a chloramphenicol-like antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound exhibits poor solubility in aqueous solutions. While specific data for this compound is limited, its close analog, chloramphenicol (B1208), has a reported aqueous solubility of approximately 2.5 mg/mL in water at 25°C.[1][2] The solubility of this compound is expected to be in a similar range. It is, however, soluble in organic solvents such as ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
Q2: Why is the low aqueous solubility of this compound a concern for my experiments?
A2: Low aqueous solubility can significantly hinder in vitro and in vivo experiments. It can lead to challenges in preparing stock solutions, precipitation of the compound during experiments, and poor bioavailability in animal studies, ultimately affecting the reliability and reproducibility of your results.
Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications, including:
-
pH adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.
-
Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar solutes.
-
Solid dispersion: Dispersing the drug in an inert hydrophilic carrier at the solid-state can enhance its dissolution rate.
-
Cyclodextrin (B1172386) complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its apparent water solubility.
-
Particle size reduction: Decreasing the particle size to the micro or nano level increases the surface area, leading to a faster dissolution rate.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
Cause: The concentration of this compound in your final experimental setup likely exceeds its solubility limit in the aqueous buffer. The addition of other components or changes in temperature could also be contributing factors.
Solutions:
-
Decrease the final concentration of this compound: If your experimental design allows, reducing the concentration to below its solubility limit is the most straightforward solution.
-
Incorporate a co-solvent: Adding a small percentage (e.g., 1-5%) of a biocompatible co-solvent like DMSO or ethanol to your final aqueous buffer can help maintain this compound in solution. Ensure the final co-solvent concentration is compatible with your experimental system (e.g., does not affect cell viability).
-
Utilize a cyclodextrin-complexed form of this compound: Preparing an inclusion complex with a cyclodextrin can significantly increase its aqueous solubility.
Issue 2: I am unable to prepare a sufficiently concentrated aqueous stock solution of this compound.
Cause: The inherent low aqueous solubility of this compound limits the maximum achievable concentration in water.
Solutions:
-
Prepare a high-concentration stock in an organic solvent: Dissolve this compound in 100% DMSO or ethanol to create a highly concentrated stock solution. This stock can then be serially diluted in your aqueous experimental medium. Be mindful of the final organic solvent concentration.
-
Employ solubility-enhancing formulations: For applications requiring higher aqueous concentrations, consider preparing a solid dispersion or a cyclodextrin complex of this compound.
Quantitative Data on Solubility Enhancement
Disclaimer: The following quantitative data is extrapolated from studies on chloramphenicol, a structurally similar compound, due to the limited availability of specific data for this compound. This information is intended to provide a practical guide for experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water | 25 | ~2.5[1][2] |
| Ethanol | 25 | >50[3] |
| DMSO | 25 | >50 |
| Propylene Glycol | 25 | ~167[1] |
Table 2: Enhancement of this compound Aqueous Solubility Using Different Techniques
| Technique | Carrier/Co-solvent | Drug-to-Carrier Ratio (w/w) | Fold Increase in Solubility (Approx.) | Resulting Aqueous Solubility (mg/mL) (Approx.) |
| Solid Dispersion | PEG 8000 | 1:4 | ~5 | ~12.5[4][5][6] |
| Urea | 1:4 | ~3 | ~7.5 | |
| Cyclodextrin Complexation | β-Cyclodextrin | 1:1 (molar ratio) | ~10 | ~25[7][8][9] |
| HP-β-Cyclodextrin | 1:1 (molar ratio) | ~20 | ~50 | |
| Co-solvency | Ethanol | 5% (v/v) | ~2 | ~5 |
| Propylene Glycol | 5% (v/v) | ~3 | ~7.5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution rate and aqueous solubility of this compound by dispersing it in a hydrophilic carrier.
Materials:
-
This compound
-
Polyethylene Glycol 8000 (PEG 8000)
-
Methanol (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Weigh the desired amounts of this compound and PEG 8000 (e.g., a 1:4 drug-to-carrier ratio).
-
Dissolve the this compound and PEG 8000 in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Further dry the solid mass under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin
-
Water-ethanol solution (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Calculate and weigh equimolar amounts of this compound and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Add the this compound to the paste and knead for 60 minutes. During this process, the mixture should remain as a paste; add small amounts of the solvent mixture if it becomes too dry.
-
Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder using a mortar and pestle.
-
Store the inclusion complex in a tightly sealed container in a cool, dry place.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound, similar to its analog chloramphenicol, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center. This binding action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.
Caption: Mechanism of action of this compound.
Experimental Workflow: Solubility Enhancement of this compound
This workflow outlines the general steps for selecting and implementing a solubility enhancement strategy for this compound.
Caption: Workflow for enhancing this compound solubility.
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dissolution rate enhancement, in vitro evaluation and investigation of drug release kinetics of chloramphenicol and sulphamethoxazole solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. STUDIES OF CYCLODEXTRIN INCLUSION COMPLEXES 1- INCLUSION COMPLEXES BETWEEN -AND -CYCLODEXTRINS AND CHLORAMPHENICOL IN AQUEOUS SOLUTIONS [bpsa.journals.ekb.eg]
- 9. Inclusion complexes of chloramphenicol with β-cyclodextrin and aminoacids as a way to increase drug solubility and modulate ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Corynecin V during storage and experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Corynecin V during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chloramphenicol-like antibiotic originally isolated from Corynebacterium hydrocarboclastus. It is active against both Gram-positive and Gram-negative bacteria.[1][2] As a solid, it appears white and has a molecular weight of 310.3 g/mol .[1]
Q2: How should I store lyophilized this compound for long-term use?
For long-term storage, lyophilized this compound should be kept at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[2] Some sources suggest that storage at -80°C is preferable for preserving the integrity of similar compounds over extended periods.[4][5][6] To prevent degradation from moisture and air, ensure the container is tightly sealed.[4]
Q3: What is the recommended short-term storage for this compound?
For short-term storage of a few days to weeks, lyophilized this compound can be stored at 4°C in a dark, cool place.[4][5] However, for optimal stability, maintaining a -20°C temperature is always the best practice.
Q4: How do I properly handle this compound to avoid contamination and degradation?
To prevent moisture contamination, which can significantly decrease the long-term stability of the solid compound, allow the vial to equilibrate to room temperature before opening.[4] After use, it is advisable to flush the container with a dry, inert gas like nitrogen or argon before resealing to minimize oxidation.[4]
Q5: What are the best solvents for dissolving this compound?
This compound has poor water solubility.[1] It is soluble in organic solvents such as ethanol, methanol (B129727), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][2][7]
Q6: How should I store this compound once it is in solution?
Stock solutions of this compound should be prepared at a higher concentration than the working solution. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is crucial to aliquot the stock solution into single-use volumes before freezing.[4][6] For storage, -80°C is recommended for solutions, which can maintain stability for up to a year.[6][7][8] For shorter periods of up to a week, solutions can be stored at 4°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure lyophilized powder is at -20°C and solutions are aliquoted and stored at -80°C. 2. Avoid multiple freeze-thaw cycles. 3. Protect solutions from light. 4. Prepare fresh solutions for critical experiments. |
| Precipitate forms in the aqueous experimental buffer. | Poor water solubility of this compound. | 1. Initially dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results. | Inaccurate concentration due to moisture absorption by the lyophilized powder. | 1. Always allow the vial to reach room temperature before opening to prevent condensation. 2. Store the lyophilized powder in a desiccator to minimize moisture exposure. |
Storage and Stability Data
Lyophilized this compound Storage Recommendations
| Storage Duration | Temperature | Stability | Key Considerations |
| Long-Term | -20°C | ≥ 4 years[2] | Tightly sealed container, protect from moisture and light.[4] |
| -80°C | Potentially longer | Preferred for maximum stability.[4][5][6] | |
| Short-Term | 4°C | Days to weeks[4][5] | Keep in a dark, cool place. |
This compound Solution Storage Recommendations
| Storage Duration | Temperature | Stability | Key Considerations |
| Long-Term | -80°C | Up to 1 year[6][7][8] | Aliquot to avoid freeze-thaw cycles. Use sterile buffers (pH 5-6).[5] |
| Short-Term | 4°C | Up to 1 week | Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Dissolution: Add a suitable volume of sterile DMSO, ethanol, or methanol to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Aliquoting: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid thawing the entire stock.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Solution
-
Sample Preparation: Prepare a solution of this compound in a relevant experimental buffer at a known concentration.
-
Incubation: Aliquot the solution and store under different conditions to be tested (e.g., 4°C, room temperature, 37°C, exposure to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the results to the initial (time 0) sample to determine the rate and extent of degradation under each condition.
Visualizations
Caption: Workflow for preparing and testing the stability of this compound.
Caption: Key factors in this compound degradation and their preventative measures.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. agscientific.com [agscientific.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound|T36849|TargetMol - ChemicalBook [m.chemicalbook.com]
Technical Support Center: Accurate Quantification of Corynecin V
Welcome to the technical support center for the accurate quantification of Corynecin V. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this chloramphenicol-like antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
Q2: How should I prepare my samples for this compound analysis?
A2: The optimal sample preparation method depends on the sample matrix. Here are three common approaches:
-
Protein Precipitation (for plasma/serum): This is a simple and rapid method. Acetonitrile (B52724) is a common choice for precipitating proteins.[5]
-
Liquid-Liquid Extraction (LLE): This technique is used to separate this compound from the sample matrix based on its solubility. Ethyl acetate (B1210297) is a frequently used solvent for extracting chloramphenicol (B1208) and related compounds.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can concentrate the analyte, leading to improved sensitivity. C18 cartridges are commonly used for this purpose.
Q3: What are the potential stability issues with this compound during sample storage and analysis?
A3: Based on data for the closely related compound chloramphenicol, this compound may be susceptible to degradation under certain conditions. Key stability considerations include:
-
pH: Chloramphenicol is most stable in a neutral pH range (pH 2-7).[6] Degradation is catalyzed by both acids and bases.[7]
-
Temperature: Stock solutions of chloramphenicol are recommended to be stored at 2-8°C and are stable for up to 30 days.[8] Aqueous solutions can show significant degradation over time at room temperature.[6][9]
-
Light: Photochemical decomposition can occur, leading to the yellowing of solutions. It is recommended to protect solutions containing this compound from light.[6][7]
Q4: I am observing poor peak shape in my chromatogram. What could be the cause?
A4: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors. Refer to the troubleshooting guide below for potential causes and solutions. Common issues include column contamination, inappropriate mobile phase pH, or sample overload.
Q5: My results are not reproducible. What are the likely sources of variability?
A5: Lack of reproducibility is a common challenge in quantitative analysis. Key areas to investigate include:
-
Inconsistent sample preparation: Ensure that your sample preparation steps are performed consistently for all samples and standards.
-
Instrument variability: Check for fluctuations in pump pressure, and ensure the autosampler is functioning correctly.
-
Matrix effects: The sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to variability. The use of an internal standard is highly recommended to mitigate this.
Troubleshooting Guides
HPLC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Instrument not tuned or calibrated.2. Incorrect mass transitions selected.3. Ion source is dirty or contaminated.4. This compound degraded in the sample. | 1. Perform a system tune and calibration.2. Verify the precursor and product ions for this compound.3. Clean the ion source components.4. Prepare fresh samples and standards. |
| Poor Peak Shape | 1. Column contamination or aging.2. Inappropriate mobile phase composition or pH.3. Sample solvent is too strong.4. Column overload. | 1. Flush the column with a strong solvent or replace it.2. Optimize the mobile phase.3. Dissolve the sample in the initial mobile phase.4. Reduce the injection volume or sample concentration. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the pump.4. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Degas the mobile phase and prime the pump.4. Replace the column. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Dirty ion source or mass spectrometer.3. Sample matrix interference. | 1. Use high-purity solvents and freshly prepared mobile phase.2. Clean the instrument components.3. Improve the sample cleanup procedure. |
| Carryover | 1. Analyte adsorption in the injection port or column.2. Insufficient needle wash. | 1. Use a stronger wash solvent in the autosampler.2. Inject a blank solvent after a high-concentration sample. |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | 1. Inefficient extraction from the sample matrix.2. Analyte degradation during sample processing.3. Incomplete elution from the SPE cartridge. | 1. Optimize the extraction solvent and procedure.2. Keep samples on ice and minimize processing time.3. Use a stronger elution solvent for SPE. |
| High Variability | 1. Inconsistent pipetting or weighing.2. Incomplete mixing during extraction.3. Variation in evaporation to dryness. | 1. Calibrate pipettes and balances regularly.2. Ensure thorough vortexing or shaking.3. Use a consistent method for solvent evaporation. |
| Matrix Effects | 1. Co-eluting compounds from the sample matrix interfering with ionization. | 1. Use a more effective sample cleanup method (e.g., SPE).2. Dilute the sample if sensitivity allows.3. Use a stable isotope-labeled internal standard. |
Experimental Protocols
Standard Solution and Sample Preparation
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Store at 2-8°C and protect from light. This stock solution is stable for up to 30 days.[8]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 1-1000 ng/mL).
Sample Preparation (Plasma/Serum) - Protein Precipitation:
-
To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC-MS/MS Method Parameters (Adapted from Chloramphenicol Methods)
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Data Presentation
Table 1: Quantitative Data for Method Validation (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.99 |
| LLOQ | 1 ng/mL | S/N > 10 |
| Accuracy (at LLOQ) | 95-105% | 80-120% |
| Precision (at LLOQ) | <15% RSD | <20% RSD |
| Recovery | >85% | Consistent and reproducible |
| Matrix Effect | <15% | <15% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow for troubleshooting analytical issues.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. labmart.id [labmart.id]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Enhancing the Stability of Corynecin V for In Vivo Studies
Welcome to the technical support center for Corynecin V. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound during in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Problem: Rapid degradation of this compound in plasma/serum in vitro.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Degradation | 1. Perform stability assay in heat-inactivated plasma/serum. 2. Add broad-spectrum protease and esterase inhibitors to the assay. | 1. Increased half-life in heat-inactivated plasma suggests enzymatic degradation. 2. Identification of the class of enzymes responsible for degradation, guiding chemical modification strategies. |
| Chemical Instability (pH, hydrolysis) | 1. Assess stability in buffers at different pH values (e.g., 5.0, 7.4, 8.0). 2. Analyze degradation products using LC-MS to identify hydrolytic cleavage sites. | 1. Determination of the optimal pH for stability. 2. Information on labile chemical bonds to guide medicinal chemistry efforts for stabilization. |
Problem: Poor bioavailability of this compound in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | 1. Determine the solubility of this compound at various pH levels. 2. Test different formulation strategies such as co-solvents, cyclodextrins, or lipid-based formulations. | 1. Identification of pH-dependent solubility. 2. Enhanced solubility and potentially improved absorption. |
| High First-Pass Metabolism | 1. Incubate this compound with liver microsomes or hepatocytes. 2. Analyze for metabolites using LC-MS. | 1. Assessment of metabolic stability. 2. Identification of metabolic hotspots on the molecule, informing the design of more stable analogs. |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. Perform in vitro transport assays using Caco-2 cells with and without P-gp inhibitors. | 1. Determination if this compound is a substrate for efflux pumps, which can limit its absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the stability of a new batch of this compound?
A1: Begin with a forced degradation study to understand the intrinsic stability of the molecule.[1] This involves exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light.[1] Subsequently, conduct stability studies under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) storage conditions as per ICH guidelines to establish a preliminary shelf-life.[2]
Q2: Which formulation strategies can be employed to enhance the in vivo stability and bioavailability of this compound?
A2: Several formulation strategies can be explored.[3][4] The choice depends on the physicochemical properties of this compound.
| Formulation Strategy | Principle | Potential Advantage for this compound |
| Lipid-Based Formulations (e.g., SEDDS) | Encapsulating the drug in lipidic carriers. | Can improve solubility and protect against degradation in the GI tract.[3] |
| Polymeric Nanoparticles | Encapsulating the drug within a polymer matrix. | Offers controlled release and can protect the drug from enzymatic degradation.[5] |
| Cyclodextrin Complexation | Forming an inclusion complex with cyclodextrins. | Can enhance aqueous solubility and stability. |
Q3: How can the chemical structure of this compound be modified to improve its stability?
A3: Structural modifications can significantly enhance stability.[2][6] Based on the degradation pathways identified, consider the following strategies:
-
Replacing Labile Esters/Amides: Substitute hydrolytically unstable ester or amide bonds with more stable bioisosteres.
-
Introducing Steric Hindrance: Add bulky groups near labile functionalities to shield them from enzymatic attack.
-
Peptide Backbone Modifications: If this compound has a peptide-like structure, strategies like N-methylation, incorporating D-amino acids, or cyclization can improve proteolytic resistance.[2][6]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro stability of this compound in plasma from different species.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into fresh plasma (e.g., mouse, rat, human) to a final concentration of 1-10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the disappearance rate of this compound.
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant for the parent compound concentration by LC-MS/MS.
-
Determine the in vitro half-life and intrinsic clearance.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for in vivo stability assessment.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. upm-inc.com [upm-inc.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Corynecin V Potentiation: Technical Support Center
Welcome to the technical support center for Corynecin V. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the potency of this novel antibiotic.
I. Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel glycopeptide antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically targets and binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing peptidoglycan chain. This leads to a compromised cell wall and eventual cell lysis in susceptible Gram-positive bacteria.
Q2: We are observing lower-than-expected efficacy of this compound in our in vitro assays. What are the potential causes?
A2: Several factors could contribute to reduced efficacy. These include:
-
Target organism resistance: The bacterial strain may possess intrinsic or acquired resistance mechanisms to glycopeptide antibiotics.
-
Suboptimal experimental conditions: Factors such as pH, temperature, and media composition can influence the activity of this compound.
-
Drug stability issues: this compound may be degrading under the experimental storage or assay conditions.
-
Inoculum effect: A high bacterial inoculum can sometimes lead to reduced antibiotic efficacy.
Q3: Can the potency of this compound be enhanced by combination therapy?
A3: Yes, combination therapy is a promising strategy. Synergistic effects have been observed when glycopeptide antibiotics are combined with agents that disrupt other bacterial processes. For example, combining with a beta-lactam antibiotic can lead to enhanced activity against certain strains. Additionally, combining with a membrane-disrupting agent can increase the accessibility of this compound to its target.
Q4: What are some common mechanisms of resistance to glycopeptide antibiotics like this compound that we should be aware of?
A4: The most common resistance mechanism involves the alteration of the D-Ala-D-Ala target to D-Ala-D-Lactate or D-Ala-D-Serine. This substitution reduces the binding affinity of the glycopeptide antibiotic to the peptidoglycan precursor, rendering the drug less effective. This is often mediated by the van gene cluster.
II. Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during your experiments with this compound.
Issue 1: High Minimum Inhibitory Concentration (MIC) values observed for this compound against susceptible strains.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound in the recommended solvent. 2. Aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles. 3. Perform a quality control check of the new stock against a reference susceptible strain. | The MIC values should return to the expected range for the quality control strain. |
| Inappropriate assay medium. | 1. Verify that the pH of the Mueller-Hinton broth (or other medium) is within the optimal range (typically 7.2-7.4). 2. Check for the presence of any components in the medium that may chelate or inactivate this compound. | Adjusting the medium should result in lower and more consistent MIC values. |
| High bacterial inoculum. | 1. Standardize the bacterial inoculum to a 0.5 McFarland standard before performing the MIC assay. 2. Perform serial dilutions and plate counting to confirm the colony-forming units (CFU)/mL of the inoculum. | A standardized inoculum will ensure that the observed MIC is not artificially inflated due to an "inoculum effect". |
Issue 2: Lack of synergistic effect when combining this compound with a beta-lactam antibiotic.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antagonistic interaction at tested concentrations. | 1. Perform a checkerboard assay with a wider range of concentrations for both this compound and the beta-lactam. 2. Calculate the Fractional Inhibitory Concentration (FIC) index to quantitatively assess synergy, additivity, or antagonism. | Identification of specific concentration ratios where synergy is observed (FIC index ≤ 0.5). |
| Inappropriate timing of drug addition. | 1. Conduct a time-kill assay where the two drugs are added simultaneously, or one is added before the other. 2. Monitor bacterial viability over a 24-hour period for each condition. | Determination of the optimal timing for drug administration to achieve a synergistic bactericidal effect. |
| Resistance to the beta-lactam partner. | 1. Determine the MIC of the beta-lactam antibiotic alone against the test strain. 2. If the strain is highly resistant, select an alternative combination partner to which the strain is more susceptible. | A synergistic effect is more likely to be observed if the bacteria have some level of susceptibility to both agents. |
III. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Preparation of bacterial inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the partner antibiotic.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation:
-
Prepare and add the bacterial inoculum to each well as described in the MIC protocol.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Calculation of FIC Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
FIC Index = FIC of this compound + FIC of Partner Drug
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additivity or indifference
-
FIC Index > 4.0: Antagonism
-
-
IV. Visualizations
Caption: this compound inhibits bacterial cell wall synthesis by binding to Lipid II.
Caption: Workflow for assessing the synergistic potential of this compound.
Caption: Comparison of peptidoglycan synthesis in susceptible vs. resistant bacteria.
Addressing batch-to-batch variability in Corynecin V production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Corynecin V production. The information is tailored for researchers, scientists, and drug development professionals working with Corynebacterium species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is an antibiotic belonging to the corynecin family, which are analogs of chloramphenicol (B1208). It is primarily produced by the bacterium Corynebacterium hydrocarboclastus.
Q2: What are the most common causes of batch-to-batch variability in this compound production?
A2: The most common causes of variability in fermentation processes include inconsistencies in raw material quality, deviations in fermentation parameters (pH, temperature, aeration), inoculum quality and age, and potential contamination.[1][2] For Corynecin production, maintaining optimal concentrations of acetate (B1210297), ammonium (B1175870), and phosphate (B84403) ions is crucial.[3]
Q3: How critical is the composition of the fermentation medium?
A3: The medium composition is highly critical. The choice and concentration of carbon and nitrogen sources, as well as trace elements, directly impact cell growth and secondary metabolite production.[4][5] For instance, the use of acetate as a primary carbon source has been shown to significantly enhance Corynecin production.[3]
Q4: Can minor changes in pH significantly affect the final yield?
A4: Yes, even small fluctuations in pH can have a substantial impact on enzyme activity, nutrient uptake, and overall metabolic pathways, leading to significant variations in the final product yield. Continuous monitoring and control of pH are essential for reproducible results.
Q5: How can I ensure the quality of my inoculum?
A5: To ensure inoculum quality, it is crucial to use a standardized protocol for seed culture preparation. This includes using a consistent medium, controlling the incubation time and temperature, and ensuring the inoculum is in the correct physiological state (e.g., late exponential growth phase) before transferring it to the production fermenter.
Troubleshooting Guides
Issue 1: Low or No this compound Production
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incorrect Medium Composition | Verify the composition of your fermentation medium against a validated protocol. Pay close attention to the concentrations of the primary carbon source (e.g., acetate), nitrogen source, and essential salts like KCl and NaCl, which are known to stimulate Corynecin production.[3] |
| Suboptimal Fermentation Parameters | Calibrate all probes (pH, temperature, dissolved oxygen) before starting the fermentation. Ensure that the control systems are maintaining the setpoints accurately throughout the process. Refer to established protocols for the optimal ranges for C. hydrocarboclastus. |
| Poor Inoculum Quality | Prepare fresh inoculum for each batch. Standardize the age and cell density of the seed culture to ensure a consistent starting point for your production phase. |
| Contamination | Perform microscopy and plating of your culture to check for contaminating microorganisms. If contamination is detected, discard the batch and review sterilization procedures for the fermenter, medium, and all transfer lines. |
| Genetic Instability of the Production Strain | If a decline in productivity is observed over successive generations, consider re-streaking the culture from a frozen stock or performing strain validation to ensure the genetic integrity of your C. hydrocarboclastus strain. |
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Variability in Raw Materials | Source key media components from a single, reliable supplier. If using complex media components like yeast extract, consider performing quality control tests on each new lot to assess its impact on growth and production in small-scale experiments before using it in a large-scale batch. |
| Inconsistent Inoculum Preparation | Implement a strict, documented protocol for inoculum development. This should include the number of passages, incubation times, and growth conditions to ensure the physiological state of the cells is consistent for every batch. |
| Fluctuations in Process Parameters | Review the data logs from your fermenter for any deviations in pH, temperature, or dissolved oxygen levels. Even minor, transient fluctuations can impact the final titer. Implement tighter control bands for these critical parameters. |
| Inadequate Mixing or Aeration | Ensure that the agitation and aeration rates are sufficient to maintain a homogenous environment within the fermenter, especially as biomass increases. Dead zones with low oxygen or nutrient availability can significantly reduce overall productivity. |
| Foaming | Excessive foaming can lead to loss of culture volume and create a sterile barrier, affecting gas exchange. Use an appropriate antifoaming agent at the lowest effective concentration, as high concentrations can sometimes inhibit microbial growth or product formation. |
Data Presentation
Table 1: Recommended Medium Composition for Corynecin I Production by C. hydrocarboclastus
This table is based on a study focusing on Corynecin I, a closely related compound, and can serve as a starting point for optimizing this compound production.
| Component | Concentration | Notes |
| Acetic Acid | 50% (in feed solution) | Primary carbon source. Fed continuously to maintain optimal concentration and control pH.[3] |
| Ammonium Acetate | 9% (in feed solution) | Nitrogen and additional carbon source.[3] |
| KH2PO4 | 0.2% (in feed solution) | Phosphate source.[3] |
| KCl | 1% (w/v) | Added 12 hours after inoculation to stimulate production.[3] |
| NaCl | 1% (w/v) | Added 12 hours after inoculation to stimulate production.[3] |
Table 2: Key Fermentation Parameters for Corynebacterium Species
These are general ranges for Corynebacterium and may require optimization for your specific C. hydrocarboclastus strain and process.
| Parameter | Typical Range |
| Temperature | 25-37 °C |
| pH | 6.5-7.5 |
| Dissolved Oxygen | >20% saturation |
| Agitation | 200-800 rpm (depending on fermenter scale and geometry) |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a single colony of C. hydrocarboclastus from a fresh agar (B569324) plate to a 50 mL baffled flask containing 10 mL of seed medium.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours, or until the culture reaches the late exponential phase of growth (determined by optical density at 600 nm).
-
Use this seed culture to inoculate a larger seed fermenter or directly into the production fermenter at a specified volume-to-volume ratio (e.g., 5-10%).
Protocol 2: Fed-Batch Fermentation
-
Sterilize the production fermenter containing the initial batch medium.
-
Inoculate the fermenter with the prepared seed culture.
-
Maintain the temperature, pH, and dissolved oxygen at their respective setpoints.
-
After an initial batch phase (e.g., 12 hours), initiate the continuous feed of the nutrient solution (e.g., containing acetic acid, ammonium acetate, and phosphate) to maintain the substrate concentration within the optimal range and to control the pH.[3]
-
At a predetermined time point (e.g., 12 hours post-inoculation), add sterile solutions of KCl and NaCl to the fermenter.[3]
-
Monitor the fermentation by regularly taking samples for analysis of cell growth, substrate consumption, and this compound concentration.
Protocol 3: Quantification of this compound
As this compound is a chloramphenicol analog, methods similar to those used for chloramphenicol quantification can be adapted.
-
Sample Preparation : Centrifuge a sample of the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Extraction : Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis : Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound from other broth components.[6] Detection can be performed using a UV detector at a wavelength determined by the absorbance spectrum of this compound. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6][7]
Visualizations
References
- 1. Fermentation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Optimizing HPLC Parameters for Corynecin V Separation
Welcome to the technical support center for the HPLC separation of Corynecin V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions.
Experimental Protocols
A detailed methodology for a starting point in developing a robust HPLC separation method for this compound is provided below. This protocol is based on established methods for structurally similar compounds, such as chloramphenicol (B1208).
1. Sample Preparation: Extraction of this compound from Bacterial Culture
This protocol is a general guideline for extracting bacterial metabolites. Optimization may be required based on the specific bacterial strain and culture conditions.
-
Objective: To efficiently extract this compound from a bacterial fermentation broth while minimizing degradation.
-
Materials:
-
Bacterial culture broth
-
Cold quenching solution (-20°C): 60% Methanol in water
-
Extraction solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), chilled to -20°C
-
Centrifuge capable of reaching 4°C
-
0.22 µm syringe filters
-
HPLC vials
-
-
Procedure:
-
Rapidly transfer a known volume of the bacterial culture into a centrifuge tube containing 5 volumes of the cold quenching solution. This step is to halt metabolic activity.
-
Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Discard the supernatant.
-
Resuspend the cell pellet in the chilled extraction solvent.
-
Vortex vigorously for 5 minutes to ensure cell lysis and metabolite extraction.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
Store the sample at -80°C until analysis to prevent degradation.
-
2. HPLC Method for this compound Separation
This proposed method serves as a starting point and should be optimized for your specific instrumentation and separation goals.
-
Objective: To achieve a symmetric and well-resolved peak for this compound.
-
Instrumentation and Columns:
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
The use of a buffer, such as acetate (B1210297) or phosphate, can help maintain a stable pH and improve peak shape.[3]
-
-
Chromatographic Conditions:
Quantitative Data Summary
The following table summarizes the recommended starting parameters for the HPLC method.
| Parameter | Recommended Value | Notes |
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) | A shorter column (e.g., 100 mm) can be used for faster analysis if resolution is adequate. |
| Mobile Phase A | 0.1% Acetic Acid in Water | A buffer (e.g., 20 mM Sodium Acetate, pH 5.0) can be used for better pH control. |
| Mobile Phase B | Acetonitrile | Methanol can be used as an alternative organic modifier. |
| Gradient | 5% to 95% B over 20 minutes | The gradient profile should be optimized to achieve the best separation. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and analysis time. |
| Column Temp. | 30°C | Temperature can influence retention time and selectivity. |
| Injection Vol. | 10 µL | Should be optimized based on sample concentration and detector sensitivity. |
| Detection | UV at 275 nm | Wavelength can be optimized by obtaining a UV spectrum of a pure standard. |
Troubleshooting Guide
This section addresses common issues that may be encountered during the HPLC separation of this compound.
Q1: Why is my this compound peak tailing?
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
This compound is a polar molecule, and residual silanol (B1196071) groups on the silica-based C18 column can cause peak tailing.
-
Solution:
-
-
Possible Cause 2: Column Overload.
-
Injecting too concentrated a sample can lead to peak distortion.
-
Solution:
-
Dilute the sample and reinject.
-
Use a column with a larger internal diameter or a higher loading capacity.
-
-
-
Possible Cause 3: Extra-column Volume.
-
Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution:
-
Use tubing with a smaller internal diameter (e.g., 0.005 inches).
-
Keep the tubing as short as possible.
-
-
Q2: Why am I seeing split peaks for this compound?
-
Possible Cause 1: Sample Solvent Incompatibility.
-
If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
If a stronger solvent must be used, inject a smaller volume.
-
-
-
Possible Cause 2: Column Contamination or Void.
-
A blockage at the column inlet frit or a void in the packing material can disrupt the flow path.
-
Solution:
-
Reverse-flush the column (if the manufacturer's instructions permit).
-
If the problem persists, the column may need to be replaced.
-
Using a guard column can help protect the analytical column from contamination.
-
-
-
Possible Cause 3: Co-elution with an Impurity.
-
The "split" peak may actually be two closely eluting compounds.
-
Solution:
-
Optimize the mobile phase gradient to improve resolution. A shallower gradient can often separate closely eluting peaks.
-
Try a different column chemistry.
-
-
Q3: My retention time for this compound is not reproducible. What should I do?
-
Possible Cause 1: Inadequate Column Equilibration.
-
The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution:
-
Ensure a sufficient equilibration time between runs, typically 5-10 column volumes.
-
-
-
Possible Cause 2: Fluctuations in Mobile Phase Composition or Temperature.
-
Inconsistent mobile phase preparation or temperature changes can affect retention times.
-
Solution:
-
Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
-
-
Possible Cause 3: Pump Issues or Leaks.
-
A leak in the system or a malfunctioning pump can lead to inconsistent flow rates.
-
Solution:
-
Check for any visible leaks in the system, particularly at fittings.
-
Perform pump maintenance as recommended by the manufacturer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound?
A reversed-phase C18 column is a good starting point due to its versatility.[5][6] Given that this compound is a polar molecule, a polar-endcapped or polar-embedded C18 column may provide better peak shape and retention.[1][2]
Q2: How do I choose the optimal mobile phase pH for this compound?
The optimal pH will depend on the pKa of this compound. To improve retention and peak shape of polar compounds, it is often beneficial to work at a pH that keeps the analyte in a single ionic form (either fully protonated or deprotonated). Since this compound has several polar functional groups, empirical testing of different pH values (e.g., pH 3, 5, and 7) is recommended to find the best separation conditions.
Q3: What is a suitable detection wavelength for this compound?
This compound contains a nitrophenyl group, which has a strong UV absorbance. A wavelength in the range of 270-280 nm is a good starting point.[3][4] To determine the optimal wavelength, it is best to obtain a UV-Vis spectrum of a pure standard of this compound and select the wavelength of maximum absorbance (λmax).
Q4: Can I use an isocratic method instead of a gradient for this compound separation?
An isocratic method (constant mobile phase composition) can be used if the sample contains only this compound or if all components of interest have similar retention behavior. However, if the sample is complex with compounds of varying polarities, a gradient elution will likely be necessary to achieve a good separation in a reasonable amount of time.[7][8]
Q5: How should I store my this compound samples before HPLC analysis?
Due to the potential for degradation, especially for biological samples, it is recommended to store prepared samples at -80°C until they are ready to be analyzed. For short-term storage (a few hours), keeping the samples in the autosampler at 4°C is acceptable.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. hawach.com [hawach.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. immun.lth.se [immun.lth.se]
Technical Support Center: Corynecin V Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Corynecin V. The information herein is designed to help resolve common issues encountered during mass spectrometry experiments and improve analytical resolution.
Note on this compound Data
Publicly available, experimentally derived mass spectra for this compound are limited. This compound is a structural analog of chloramphenicol. Therefore, the data, fragmentation patterns, and experimental protocols presented in this guide are based on those established for chloramphenicol, providing a scientifically robust framework for troubleshooting this compound analysis.
Chemical Profile: this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.3 g/mol |
| Class | Chloramphenicol-like antibiotic |
| CAS Number | 40958-12-1 |
Frequently Asked Questions (FAQs)
Q1: I am not seeing a clear molecular ion peak for this compound at the expected m/z.
A1: Several factors could contribute to a weak or absent molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Ionization Source Settings: The settings on your electrospray ionization (ESI) source may not be optimal. Inappropriate capillary temperature or voltage can lead to excessive in-source fragmentation, where the molecule breaks apart before it is detected.
-
Mobile Phase Composition: The pH and composition of your mobile phase can significantly impact ionization efficiency. For ESI positive mode, a mobile phase with a small amount of formic acid is often used to promote protonation. For ESI negative mode, a mobile phase containing a buffer like ammonium (B1175870) acetate (B1210297) can be beneficial.
-
Adduct Formation: this compound may preferentially form adducts with salts present in your sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺). This will reduce the intensity of the desired molecular ion.
Q2: My peaks are broad and show significant tailing, leading to poor resolution. What can I do?
A2: Poor peak shape is often related to the liquid chromatography (LC) separation.
-
Column Choice: Ensure you are using a column appropriate for the polarity of this compound. A C18 reversed-phase column is a common choice for compounds of this nature.
-
Mobile Phase Gradient: An isocratic elution (constant mobile phase composition) may not be sufficient to produce sharp peaks. A gradient elution, where the percentage of organic solvent is increased over time, can help to focus the analyte as it moves through the column, resulting in sharper peaks.
-
Flow Rate: The flow rate of your mobile phase can affect peak shape. Ensure it is optimized for your column's dimensions and particle size.
Q3: I am observing multiple peaks that I suspect are adducts of this compound. How can I confirm this and reduce their formation?
A3: Adduct formation is common in ESI-MS.
-
Identification: Adducts will have a specific mass difference from the molecular ion. For example, a sodium adduct ([M+Na]⁺) will have an m/z that is 22.989 Da higher than the protonated molecule ([M+H]⁺).
-
Reduction: To reduce sodium and potassium adducts, use high-purity solvents and mobile phase additives. Incorporating a small amount of a volatile ammonium salt, like ammonium formate (B1220265) or ammonium acetate, into the mobile phase can help to promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions over sodium and potassium adducts.
Troubleshooting Guides
Issue 1: Poor Signal Intensity and Low Resolution
Symptoms:
-
Low abundance of the target ion for this compound.
-
Inability to resolve the this compound peak from background noise or other components.
-
Poor peak shape (broadening or tailing).
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Ion Source Parameters | Optimize capillary temperature, sheath gas flow, and auxiliary gas flow. Start with the instrument manufacturer's recommendations and adjust systematically. |
| Inefficient Ionization | Adjust the mobile phase pH. For positive ion mode, add 0.1% formic acid. For negative ion mode, consider a neutral or slightly basic mobile phase. |
| In-Source Fragmentation | Decrease the in-source collision-induced dissociation (CID) or fragmentor voltage. |
| Poor Chromatographic Separation | Develop a gradient elution method. Ensure the analytical column is not degraded. |
Experimental Protocol: Optimizing Ion Source Parameters
-
Prepare a standard solution of this compound (or a suitable analog like chloramphenicol) at a concentration of 1 µg/mL in 50:50 acetonitrile:water.
-
Set up a direct infusion experiment, bypassing the LC column, with a flow rate of 10 µL/min.
-
Begin with the mass spectrometer manufacturer's recommended source settings for a compound of similar molecular weight.
-
Systematically vary one parameter at a time (e.g., capillary temperature in 25°C increments) while monitoring the signal intensity of the target ion.
-
Record the parameter setting that provides the highest signal intensity and best signal-to-noise ratio.
-
Repeat this process for other key source parameters, such as sheath and auxiliary gas flow rates.
Issue 2: Complex Spectra with Multiple Adducts
Symptoms:
-
The mass spectrum shows multiple peaks with mass differences corresponding to common adducts (e.g., +23 for Na⁺, +39 for K⁺).
-
The intensity of the desired protonated or deprotonated molecular ion is suppressed.
Possible Causes & Solutions:
| Cause | Solution |
| High Salt Concentration in Sample | If possible, desalt the sample using solid-phase extraction (SPE) prior to analysis. |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS grade solvents and additives. Avoid using glassware that has been washed with strong detergents, as this can be a source of sodium. |
| Mobile Phase Composition | Add a volatile salt like ammonium formate (10 mM) to the mobile phase to outcompete sodium and potassium for ionization. |
Experimental Protocol: Minimizing Adduct Formation
-
Prepare two sets of mobile phases.
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase A2: 10 mM Ammonium Formate in Water
-
Mobile Phase B2: 10 mM Ammonium Formate in Acetonitrile
-
-
Analyze a this compound standard using a standard LC gradient with the first mobile phase set (A1/B1).
-
Without changing other parameters, switch to the second mobile phase set (A2/B2) and re-analyze the standard.
-
Compare the resulting mass spectra. A significant reduction in sodium and potassium adducts and an increase in the [M+H]⁺ or [M+NH₄]⁺ ion intensity should be observed with the ammonium formate-containing mobile phase.
Expected Adduct m/z Values for this compound (Positive Ion Mode)
| Ion Species | Calculated m/z |
| [M+H]⁺ | 311.12 |
| [M+NH₄]⁺ | 328.15 |
| [M+Na]⁺ | 333.10 |
| [M+K]⁺ | 349.08 |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in this compound mass spectrometry analysis.
Caption: The formation of common adducts with this compound during electrospray ionization.
Best practices for handling and storing Corynecin V
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Corynecin V. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chloramphenicol-like bacterial metabolite originally isolated from Corynebacterium.[1][2] It is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.[2] Similar to chloramphenicol (B1208), this compound functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the peptidyl transferase step and prevents the elongation of the peptide chain.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. For long-term storage, the solid (powder) form should be kept at -20°C.[1][2] Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[6] It is recommended to protect this compound from light.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] It has poor solubility in water.
Q4: What is the stability of this compound under proper storage conditions?
A4: When stored as a solid at -20°C, this compound is stable for at least four years.[1] Stock solutions stored at -80°C are generally stable for up to one year.[6]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low antibacterial activity observed | 1. Improper storage: The compound may have degraded due to incorrect storage temperature or exposure to light. 2. Incorrect concentration: The working concentration of this compound may be too low to inhibit bacterial growth. 3. Resistant bacterial strain: The bacteria being tested may have intrinsic or acquired resistance to chloramphenicol-like antibiotics. | 1. Verify storage conditions: Ensure that the solid compound has been stored at -20°C and solutions at -80°C, protected from light.[1][5][6] 2. Optimize concentration: Perform a dose-response experiment (e.g., a Minimum Inhibitory Concentration assay) to determine the optimal working concentration for your specific bacterial strain. 3. Check for resistance: The most common resistance mechanism is the enzymatic inactivation of the antibiotic by chloramphenicol acetyltransferase (CAT).[3][7] Consider using a different antibiotic if the strain is confirmed to be resistant. |
| Precipitation of this compound in media | 1. Poor solubility: this compound has low aqueous solubility. Adding a concentrated stock solution directly to aqueous media can cause it to precipitate. 2. Solvent incompatibility: The solvent used for the stock solution may not be compatible with the culture medium. | 1. Use a suitable solvent: Prepare a high-concentration stock solution in a solvent like DMSO or ethanol.[1] 2. Dilute gradually: When preparing the working solution, add the stock solution to the medium dropwise while vortexing to ensure proper mixing and prevent precipitation. Do not exceed the solubility limit in the final medium. |
| Inconsistent results between experiments | 1. Variability in stock solution: Inconsistent preparation of the stock solution can lead to different final concentrations. 2. Inconsistent bacterial inoculum: The density of the bacterial culture used for inoculation can affect the outcome of the experiment. | 1. Prepare a large batch of stock solution: Aliquot and store at -80°C to ensure consistency across multiple experiments.[6] 2. Standardize inoculum: Always prepare the bacterial inoculum to a standard turbidity (e.g., 0.5 McFarland standard) before starting the experiment.[8] |
| Background growth of non-resistant bacteria in selection experiments | 1. Satellite colonies: Resistant colonies can inactivate the antibiotic in their immediate vicinity, allowing non-resistant cells to grow.[7] 2. Low antibiotic concentration: The concentration of this compound in the agar (B569324) plates may be too low to completely inhibit the growth of sensitive bacteria.[7] | 1. Pick isolated colonies: Select well-isolated colonies for further experiments.[7] 2. Re-streak for purity: Re-streak the selected colony on a fresh selection plate to ensure it is a pure culture of resistant bacteria.[7] 3. Optimize antibiotic concentration: You may need to increase the concentration of this compound in your selection plates. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from standard protocols for chloramphenicol-like antibiotics.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol 2: Antibacterial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterial strain to this compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Agar plates with appropriate growth medium (e.g., Mueller-Hinton Agar)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
Procedure:
-
Impregnate the sterile filter paper disks with a known amount of this compound (e.g., 30 µg). Allow the disks to dry completely in a sterile environment.
-
Using a sterile cotton swab, evenly streak the standardized bacterial inoculum over the entire surface of the agar plate to create a bacterial lawn.
-
Aseptically place the this compound-impregnated disk onto the surface of the agar.
-
Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.[9]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters. The size of the zone indicates the susceptibility of the bacteria to this compound.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound, inhibiting bacterial protein synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. microxpress.in [microxpress.in]
- 9. himedialabs.com [himedialabs.com]
Technical Support Center: Corynecin V Experimental Design
Welcome to the technical support center for Corynecin V experimental design. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Corynecins are analogs of chloramphenicol (B1208) and are known to inhibit bacterial protein synthesis.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds between amino acids.[2] This action halts the elongation of the protein chain, thereby inhibiting bacterial growth.[2] While this compound's specific binding affinity and potential secondary targets may vary, its primary mechanism is expected to align with other chloramphenicol analogs.
Q2: My antimicrobial susceptibility testing (AST) results for this compound are inconsistent. What are the common causes?
Inconsistent AST results can stem from several factors throughout the experimental workflow. Key areas to troubleshoot include:
-
Inoculum Density: The concentration of the bacterial inoculum is a critical variable. An inoculum that is too dense or too sparse can lead to smaller or larger zones of inhibition in disk diffusion assays, respectively, or incorrect MIC values in broth dilution.[3] It is crucial to standardize the inoculum to a 0.5 McFarland turbidity standard.[3]
-
Media Quality: The composition and pH of the growth medium can significantly impact results. For instance, Mueller-Hinton Agar (MHA) should have a pH between 7.2 and 7.4 and a uniform depth of 4 mm.[3]
-
Incubation Conditions: Time and temperature of incubation must be carefully controlled. Deviations can affect the bacterial growth rate and, consequently, the apparent susceptibility to the antimicrobial agent.[4]
Q3: I am observing "hazy" growth within the zone of inhibition in my disk diffusion assay. How should I interpret this?
Hazy growth can indicate several possibilities:
-
The presence of a resistant subpopulation of the bacteria.
-
The antimicrobial agent is bacteriostatic rather than bactericidal at the tested concentration.
-
The inoculum was not pure, leading to the growth of a contaminant.
It is recommended to pick colonies from the hazy growth and perform a subculture and repeat the susceptibility test to confirm resistance.
Q4: How can I assess the potential for off-target effects with this compound?
Off-target effects are a common concern in drug development, where a compound may interact with unintended molecular targets, leading to unexpected biological effects or toxicity.[5][6] To investigate this for this compound, consider the following approaches:
-
Target Knockout/Knockdown Studies: Using techniques like CRISPR/Cas9 to create cell lines lacking the putative target of this compound. If the compound still exhibits efficacy in these cells, it suggests off-target effects are responsible for its activity.[5]
-
Broad-Spectrum Kinase or Enzyme Profiling: Screen this compound against a panel of kinases or other enzymes to identify potential unintended interactions.
-
Comparative Cytotoxicity Assays: Evaluate the cytotoxicity of this compound in a panel of different cell lines (both cancerous and non-cancerous) to determine if its effects are specific to certain cell types.[7][8]
Troubleshooting Guides
Inconsistent Minimum Inhibitory Concentration (MIC) Values
| Observation | Potential Cause | Recommended Action |
| MIC values are consistently higher than expected. | Degraded this compound stock solution: The potency of the antimicrobial agent may have diminished over time. | Prepare a fresh stock solution of this compound and repeat the assay. |
| Incorrect inoculum concentration: A higher than standard inoculum can lead to apparently higher MICs. | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). | |
| MIC values fluctuate between experimental replicates. | Inaccurate serial dilutions: Errors in the preparation of the two-fold dilutions of this compound. | Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Contamination: Contamination of the culture or reagents. | Use aseptic techniques and include a sterility control (broth without inoculum) in your assay.[3] | |
| No bacterial growth is observed in the growth control well. | Non-viable inoculum: The bacteria used for the inoculum were not viable. | Use a fresh bacterial culture for inoculum preparation. |
| Incorrect growth medium: The medium used does not support the growth of the test organism. | Verify that the appropriate growth medium is being used for the specific bacterial strain. |
High Cytotoxicity in Eukaryotic Cell Lines
| Observation | Potential Cause | Recommended Action |
| High levels of cell death are observed at low concentrations of this compound. | Off-target effects: this compound may be interacting with essential host cell targets.[5] | Conduct counter-screening against a panel of human cell lines and consider target deconvolution studies. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. | Perform a solvent toxicity control by treating cells with the highest concentration of the solvent used in the experiment. | |
| Results from cytotoxicity assays (e.g., MTT, LDH) are not correlating. | Different mechanisms of cell death: The assays measure different cellular endpoints (metabolic activity vs. membrane integrity).[7] | Use multiple, mechanistically distinct cytotoxicity assays to get a comprehensive understanding of the cytotoxic effects. |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (inoculum without this compound) and a negative/sterility control (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent AST results.
References
- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Corynecin V Technical Support Center: Enhancing In Vivo Bioavailability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo delivery of Corynecin V.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound? A1: The principal challenge in achieving adequate in vivo bioavailability for this compound is its poor aqueous solubility.[1] The compound is a solid that dissolves readily in organic solvents like DMSO, methanol, and ethanol (B145695) but has limited solubility in water.[1][2][3] This characteristic can lead to precipitation upon injection into the aqueous physiological environment, resulting in low absorption, variable exposure, and reduced therapeutic efficacy.[4]
Q2: What are the most promising strategies to enhance the bioavailability of a poorly soluble compound like this compound? A2: Several formulation strategies are effective for improving the bioavailability of poorly soluble drugs.[5] For this compound, the most recommended approaches include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility of lipophilic drugs and facilitate absorption.[6][7]
-
Solid Dispersions: Dispersing this compound in an inert, hydrophilic polymer matrix can improve its wettability and dissolution rate.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[5][8]
-
Particle Size Reduction: Techniques such as micronization or nanosizing increase the drug's surface area-to-volume ratio, which can significantly improve its dissolution rate.[4][9][10]
Q3: How can I perform a preliminary assessment of my new this compound formulation before starting animal studies? A3: Before proceeding to in vivo experiments, it is crucial to characterize the formulation in vitro.[11] Key preliminary assessments include:
-
In Vitro Dissolution Testing: This measures the rate and extent to which this compound is released from the formulation in a physiologically relevant medium, such as simulated intestinal fluid.[12]
-
Kinetic Solubility Assays: To confirm that the formulation prevents the drug from precipitating upon dilution in an aqueous buffer.
-
Cell Viability Assays: Using relevant cell lines (e.g., Caco-2) to ensure the excipients used in the formulation are not overtly cytotoxic at the intended concentrations.[11]
Q4: What is the proposed mechanism of action for this compound? A4: this compound is a chloramphenicol-like compound, and its primary mechanism of action is believed to be the inhibition of bacterial protein synthesis by targeting ribosomes.[13][14] Additionally, based on its structural class, it is hypothesized to interfere with bacterial communication networks, such as quorum-sensing signaling pathways, which regulate virulence factor expression and biofilm formation.[15] This potential dual-action mechanism makes it a compound of interest for combating bacterial infections.
II. Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during the in vivo administration of this compound formulations.
| Issue | Possible Cause(s) | Recommended Solutions |
| Precipitation of Formulation | 1. Low Aqueous Solubility: The inherent property of this compound.[1]2. Inadequate Formulation: The chosen vehicle or excipients are insufficient to maintain solubility upon dilution in physiological fluids.[16]3. Incorrect Preparation: The formulation was not prepared according to the protocol (e.g., improper pH, temperature). | 1. Optimize Co-solvents: For simple formulations, ensure the final concentration of organic solvents like DMSO is minimized (<10%) to avoid toxicity while maintaining solubility.[17]2. Incorporate Solubilizers: Employ surfactants, cyclodextrins, or lipids to create more robust formulations.[8]3. Verify Preparation Steps: Ensure complete dissolution during preparation, potentially using gentle heating or sonication as described in the protocols.[16] |
| High Variability Between Animals | 1. Inconsistent Dosing: Inaccurate administration of the formulation volume.2. Formulation Instability: The drug is precipitating in some animals but not others, leading to erratic absorption.[18]3. Biological Variability: Inherent differences in animal metabolism or health status. | 1. Refine Dosing Technique: Ensure precise, consistent administration normalized to each animal's body weight.[18]2. Improve Formulation Robustness: Develop a formulation (e.g., a solid dispersion or SEDDS) that is less susceptible to environmental changes upon injection.[7]3. Standardize and Increase Group Size: Use age- and sex-matched animals and increase the number of animals per group to improve statistical power.[18] |
| Lack of In Vivo Efficacy | 1. Poor Bioavailability: The formulation is not delivering a sufficient concentration of this compound to the systemic circulation or target tissue.[18]2. Rapid Metabolism/Clearance: The compound is being cleared from the body too quickly to exert a therapeutic effect.[19]3. Insufficient Dose: The administered dose is too low to achieve a therapeutic concentration at the target site. | 1. Conduct Pharmacokinetic (PK) Studies: Measure the concentration of this compound in plasma over time to determine key parameters like Cmax, Tmax, and AUC.[20] This will confirm systemic exposure.2. Evaluate Alternative Routes: Consider routes of administration other than oral, such as intraperitoneal (IP), to bypass first-pass metabolism.[18]3. Perform a Dose-Response Study: Test a range of doses to identify the minimum effective concentration.[17] |
| Adverse Effects or Toxicity | 1. Vehicle Toxicity: The solvents or excipients in the formulation are causing adverse reactions (e.g., high concentrations of DMSO).[17]2. Compound-Related Toxicity: The dose of this compound is too high, leading to on-target or off-target toxicity.3. Irritating Formulation: The pH or osmolarity of the formulation is causing irritation at the injection site. | 1. Run a Vehicle-Only Control Group: Administer the formulation without this compound to a control group to isolate vehicle-related effects.[18]2. Reduce the Dose: Determine if the toxicity is dose-dependent by testing lower concentrations.[18]3. Adjust Formulation Properties: Ensure the final formulation is isotonic and at a physiological pH (around 7.4). |
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C₁₄H₁₈N₂O₆[13] | Affects permeability and interaction with carriers. |
| Molecular Weight | 310.3 g/mol [13] | Within the range for acceptable oral absorption if solubility is addressed. |
| Appearance | White Solid[1] | Requires solubilization for parenteral administration. |
| Aqueous Solubility | Poor[1] | Primary barrier to bioavailability. Leads to low dissolution and absorption. |
| Organic Solubility | Soluble in DMSO, DMF, Ethanol, Methanol[2][3] | Useful for creating stock solutions but requires careful dilution for in vivo use to avoid toxicity. |
Table 2: Hypothetical Comparison of this compound Formulation Strategies
This table presents example data to illustrate potential outcomes from different formulation approaches. Actual results must be determined experimentally.
| Formulation | Aqueous Solubility Increase (fold) | Peak Plasma Conc. (Cmax) (ng/mL) | Area Under the Curve (AUC₀₋₂₄) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 1x | 50 ± 15 | 250 ± 70 | 100% |
| Co-solvent (10% DMSO) | 15x | 200 ± 50 | 1,100 ± 250 | 440% |
| Cyclodextrin Complex | 50x | 450 ± 90 | 3,500 ± 600 | 1400% |
| Solid Dispersion | 80x | 700 ± 120 | 6,800 ± 950 | 2720% |
| Nanosuspension | 100x | 950 ± 150 | 9,200 ± 1100 | 3680% |
IV. Experimental Protocols & Visualizations
Protocol 1: Preparation of a Cyclodextrin-Based Formulation of this compound
This protocol describes a common method to enhance the aqueous solubility of a hydrophobic compound.[16]
-
Determine Required Concentration: Calculate the final concentration of this compound needed for your in vivo study (e.g., 10 mg/mL).
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile saline. Gentle warming to 37-40°C can aid dissolution.
-
Add this compound: Weigh the required amount of this compound powder and add it slowly to the HP-β-CD solution while vortexing.
-
Facilitate Complexation: Sonicate the mixture in a bath sonicator for 30-60 minutes, or stir overnight at room temperature, protected from light. The solution should become clear.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter before administration.
-
Verification: Always visually inspect the final solution for any particulates before injection.
Protocol 2: General In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines the key steps for assessing the in vivo bioavailability of a new this compound formulation.[20][21]
-
Animal Acclimatization: Acclimatize animals (e.g., male Sprague-Dawley rats, 200-250g) for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the prepared this compound formulation via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific dose (e.g., 20 mg/kg). Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[21]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[20]
Visualizations
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 11. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agscientific.com [agscientific.com]
- 14. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 15. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. The Bioavailability of Drugs—The Current State of Knowledge | MDPI [mdpi.com]
- 21. webstor.srmist.edu.in [webstor.srmist.edu.in]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum of Corynecin V and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial spectrum of Corynecin V against other well-established antibiotics. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this comparison focuses on its qualitative antibacterial profile in relation to the quantitative data of chloramphenicol (B1208), a structurally and mechanistically similar antibiotic, and tetracycline (B611298), another broad-spectrum agent.
Introduction to this compound
This compound is a naturally occurring antibiotic isolated from Corynebacterium hydrocarboclastus. It belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines. Structurally analogous to chloramphenicol, this compound is anticipated to share a similar mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Preliminary studies indicate that this compound possesses a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, although it is reported to be less potent than chloramphenicol.[1]
Comparative Antibacterial Spectrum
The following table summarizes the antibacterial spectrum of this compound in a qualitative manner and compares it with the quantitative MIC data for chloramphenicol and tetracycline against a panel of common pathogenic bacteria. The MIC values represent the concentration of the antibiotic required to inhibit the visible growth of a bacterium.
| Bacterial Species | Gram Stain | This compound | Chloramphenicol MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus | Positive | Active | 2 - 8 | 0.5 - 4 |
| Streptococcus pneumoniae | Positive | Active | 2 - 8 | 0.25 - 2 |
| Enterococcus faecalis | Positive | Active | 4 - 16 | 8 - 64 |
| Escherichia coli | Negative | Active | 2 - 8 | 1 - 8 |
| Pseudomonas aeruginosa | Negative | Active | 8 - 256 | 16 - 128 |
| Klebsiella pneumoniae | Negative | Active | 2 - 16 | 2 - 16 |
| Haemophilus influenzae | Negative | Active | 0.5 - 2 | 0.5 - 4 |
Experimental Protocols
The determination of the antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which is a standard procedure for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium.
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibiotic (e.g., this compound) of a known concentration in a suitable solvent.
- Bacterial Strains: Use pure, overnight cultures of the desired bacterial strains grown on appropriate agar (B569324) plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
- Select several well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.
- Suspend the colonies in a sterile saline solution or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.
- Typically, a volume of 50 µL of the diluted antibiotic is added to each well.
4. Inoculation and Incubation:
- Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
- The final volume in each well will be 100 µL.
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
- The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing Experimental Workflow and Logical Relationships
To facilitate a clearer understanding of the processes involved in comparing antibacterial spectra, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for determining and comparing antibacterial spectra.
Caption: Postulated mechanism of action for this compound.
Conclusion
This compound demonstrates promise as a broad-spectrum antibacterial agent, with activity against both Gram-positive and Gram-negative bacteria. Its structural similarity to chloramphenicol suggests a well-characterized mechanism of action involving the inhibition of protein synthesis. However, the available data indicates that it is a less potent inhibitor than chloramphenicol. Further research is required to generate comprehensive quantitative data, such as MIC values against a wide range of clinical isolates, to fully elucidate its potential therapeutic applications and to perform a more direct and detailed comparison with existing antibiotics. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential future studies.
References
Unveiling the Action of Corynecin V: A Comparative Guide to its Presumed Mechanism
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the presumed mechanism of action of Corynecin V, placed in context with its well-characterized analog, chloramphenicol (B1208). Due to a lack of specific experimental data for this compound, this document extrapolates its mechanism based on its structural similarity to chloramphenicol and provides a framework for its experimental validation.
Corynecins are a class of antibacterial compounds produced by Corynebacterium hydrocarboclastus. As analogs of chloramphenicol, it is strongly postulated that they share a similar mechanism of action: the inhibition of bacterial protein synthesis. This guide will delve into this presumed mechanism, offer a comparative look at its antibacterial spectrum through the lens of chloramphenicol data, and provide detailed experimental protocols for validation.
Presumed Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for chloramphenicol, and by extension likely this compound, is the disruption of protein synthesis at the ribosomal level.[1] Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the crucial step of peptide bond formation.[1] This bacteriostatic action effectively halts the growth and proliferation of susceptible bacteria.
The binding site for chloramphenicol is within the peptidyl transferase center (PTC) of the 23S rRNA component of the 50S subunit. By occupying this site, the antibiotic interferes with the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of a peptide bond with the growing polypeptide chain in the P-site.
Caption: Presumed mechanism of this compound action on the bacterial ribosome.
Comparative Antibacterial Spectrum
| Antibiotic Class | Representative Drug | General Spectrum of Activity |
| Corynecin (presumed) | This compound | Broad spectrum (Gram-positive and Gram-negative), based on analogy to Chloramphenicol. |
| Amphenicols | Chloramphenicol | Broad spectrum, including many Gram-positive, Gram-negative, and anaerobic bacteria.[2] |
| Macrolides | Erythromycin | Primarily active against Gram-positive bacteria and some Gram-negative cocci. |
| Tetracyclines | Tetracycline | Broad spectrum, including Gram-positive and Gram-negative bacteria, as well as atypical organisms. |
| Fluoroquinolones | Ciprofloxacin | Broad spectrum, with excellent activity against Gram-negative bacteria. |
Disclaimer: This table is for comparative purposes only. The actual spectrum of activity for this compound may differ and requires experimental validation.
Experimental Protocols for Mechanism Validation
To validate the presumed mechanism of action of this compound, a series of experiments targeting different aspects of its antibacterial activity and molecular interactions can be performed.
Minimum Inhibitory Concentration (MIC) Determination
This experiment determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) in appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of the compound on bacterial protein synthesis.
Methodology: Cell-Free Translation System
-
Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (S30 extract) containing ribosomes, tRNAs, and other necessary components for translation.
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Measure the amount of incorporated radiolabeled amino acid using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.
Ribosome Binding Assay
This experiment confirms the direct interaction of the antibiotic with the bacterial ribosome.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes from a susceptible bacterial strain.
-
Preparation of Ligand: Prepare a solution of this compound in the same buffer as the ribosomes.
-
ITC Experiment: Load the ribosome solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of this compound into the ribosome solution while monitoring the heat changes associated with binding.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction. A measurable heat change upon titration confirms binding.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural similarity to chloramphenicol provides a strong basis for the hypothesis that it functions as an inhibitor of bacterial protein synthesis. The experimental protocols outlined in this guide offer a clear path for the validation of this mechanism and for the comprehensive characterization of this compound's antibacterial properties. Further research is crucial to fully elucidate its potential as a therapeutic agent and to understand its comparative advantages over existing antibiotics.
References
Cross-Resistance Between Corynecin V and Chloramphenicol: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the known attributes of Corynecin V and chloramphenicol (B1208), with a focus on potential cross-resistance mechanisms. This guide provides available quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction
This compound is a naturally occurring antibiotic belonging to a complex of chloramphenicol-like compounds isolated from Corynebacterium hydrocarboclastus. Structurally similar to chloramphenicol, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While it shares a similar species selectivity with chloramphenicol, it is generally considered to be less potent.
Chloramphenicol is a broad-spectrum antibiotic that has been in clinical use for many decades. Its efficacy is, however, threatened by the emergence of bacterial resistance. Understanding the potential for cross-resistance between chloramphenicol and its analogs, such as this compound, is crucial for the development of new therapeutic strategies and for predicting the utility of related compounds.
This guide provides a comparative overview of this compound and chloramphenicol, with a particular focus on the mechanisms that could lead to cross-resistance. Due to a lack of direct experimental studies on cross-resistance between these two specific compounds, this analysis is based on their structural similarities and the well-documented resistance mechanisms of chloramphenicol.
Mechanism of Action and Inferred Cross-Resistance
Both this compound and chloramphenicol are believed to exert their antibacterial effects by inhibiting protein synthesis. Chloramphenicol achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds. Given the structural similarity of this compound to chloramphenicol, it is highly probable that it shares the same molecular target and mechanism of action.
This shared mechanism of action is the primary reason to anticipate cross-resistance. Bacterial resistance to chloramphenicol is often conferred by mechanisms that would likely also affect this compound. The most common of these are:
-
Enzymatic Inactivation: The most prevalent mechanism of chloramphenicol resistance is its inactivation by chloramphenicol acetyltransferases (CATs). These enzymes catalyze the acetylation of the hydroxyl groups of chloramphenicol, rendering it unable to bind to the ribosome. Due to the structural similarities, it is plausible that CAT enzymes could also recognize and inactivate this compound.
-
Efflux Pumps: Bacteria can also develop resistance by actively pumping chloramphenicol out of the cell using efflux pumps. These pumps often have broad substrate specificity and could potentially recognize and extrude this compound as well.
-
Target Site Modification: Mutations in the 23S rRNA component of the 50S ribosomal subunit, the binding site of chloramphenicol, can lead to reduced drug affinity and resistance. Such alterations would likely confer resistance to both chloramphenicol and this compound.
Comparative Antibacterial Activity
| Bacterial Species | Chloramphenicol MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli | 4 - 8 | Data not available |
| Staphylococcus aureus | 2 - 16 | Data not available |
| Pseudomonas aeruginosa | >128 | Data not available |
| Streptococcus pneumoniae | 2 - 8 | Data not available |
| Haemophilus influenzae | 0.25 - 2 | Data not available |
| Salmonella typhi | 2 - 8 | Data not available |
| Corynebacterium spp. | 0.5 - >64 | Data not available |
Note: The MIC values for chloramphenicol can vary significantly depending on the specific strain and the testing methodology used. The lack of specific MIC data for this compound highlights the need for further research to quantitatively assess its antibacterial potency and the potential for cross-resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution method.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solution of the antimicrobial agent (this compound or chloramphenicol)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A suspension of the test bacterium is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antimicrobial Agent: A two-fold serial dilution of the antimicrobial agent is prepared in CAMHB directly in the 96-well plate. A range of concentrations should be tested to determine the MIC.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the bacterial suspension in broth (no antimicrobial agent) to ensure the viability and growth of the organism.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density using a spectrophotometer.
Visualizations
Chloramphenicol Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to chloramphenicol.
Experimental Workflow for Cross-Resistance Study
Caption: A hypothetical workflow for a cross-resistance study.
Unveiling Synergistic Potential: A Comparative Guide to Corynecin Analogs and Other Bacteriocins in Combination Therapy
An Important Note on "Corynecin V": Extensive literature searches did not yield specific data for a compound designated "this compound." The term "Corynecin" refers to a class of chloramphenicol-like antibiotics produced by Corynebacterium hydrocarboclastus.[1][2][3] The most well-characterized of these is Corynecin I.[4][5] This guide will, therefore, focus on the known properties of Corynecins and draw comparisons with other well-studied bacteriocins to illustrate the principles and potential of synergistic antimicrobial therapy.
Introduction to Corynecins and Antimicrobial Synergy
Corynecins are a group of naturally occurring antibiotics isolated from Corynebacterium hydrocarboclastus.[2] Structurally, they are analogs of chloramphenicol, a broad-spectrum antibiotic.[5][6] Corynecin I, for instance, is chemically identified as N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide.[4] Like chloramphenicol, the presumed mechanism of action for Corynecins is the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds.[7][8][9]
Antimicrobial synergy is a phenomenon where the combined effect of two or more antimicrobial agents is significantly greater than the sum of their individual effects.[10] This approach is a promising strategy to enhance antimicrobial activity, broaden the spectrum of inhibition, reduce required dosages, and combat the rise of antibiotic-resistant pathogens.[11][12] Bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria, are excellent candidates for such combination therapies.[11][13]
This guide provides a comparative overview of the synergistic effects observed when bacteriocins are combined with conventional antibiotics, offering a model for the potential application of Corynecin-like compounds.
Data Presentation: Synergistic Effects of Bacteriocins with Conventional Antibiotics
The following table summarizes quantitative data from various studies on the synergistic interactions between different bacteriocins and antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 is typically interpreted as a synergistic effect.[14][15]
| Bacteriocin (B1578144) | Antimicrobial Agent | Target Organism | FIC Index | Reference |
| Nisin | Penicillin | Staphylococcus aureus SA113 | Synergistic | [10] |
| Nisin | Chloramphenicol | Enterococcus faecalis | Synergistic | [10] |
| Nisin | Polymyxin | Pseudomonas aeruginosa PA-01 | 0.33 | [10] |
| Actagardine | Metronidazole | Clostridium difficile | Partial Synergy/Additive | [10] |
| Pediocin PA-1 | Citric Acid + Lactic Acid | Listeria ivanovii HPB28 | 0.75 (Partially Synergistic) | [11] |
| Microcin J25 | Citric Acid + Lactic Acid | Salmonella Newport ATCC 6962 | 0.5 (Synergistic) | [11] |
| Garvicin KS | Nisin | Staphylococcus aureus | 0.22 | |
| Bacteriocins from E. faecium | Ciprofloxacin | Listeria monocytogenes ATCC15313 | Synergistic | [16] |
| Bacteriocins from E. faecium | Vancomycin | Enterococcus faecium VRE19 | Synergistic | [16] |
Experimental Protocols
The synergistic effects summarized above are typically determined using one or more of the following key experimental methodologies.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[17][18][19]
Methodology:
-
Preparation of Antimicrobials: Stock solutions of the two test agents (e.g., a bacteriocin and an antibiotic) are prepared and serially diluted.
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of Agent A along the x-axis and serial dilutions of Agent B along the y-axis. This creates a matrix of wells containing various concentration combinations of the two agents.[14] Wells containing only single agents and a growth control (no agents) are also included.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (typically ~5 x 10^5 CFU/mL).[20]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Determining MIC: The Minimum Inhibitory Concentration (MIC) is determined for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculating the FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:[14][21][22]
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation:
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[23][24]
Methodology:
-
Preparation: Cultures of the target microorganism are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., ~10^6 CFU/mL) in flasks containing broth with the antimicrobial agents, both alone and in combination, at specific concentrations (often based on their MICs).[23] A growth control flask without any antimicrobial is also included.
-
Incubation and Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating on appropriate agar (B569324) medium.
-
Data Analysis: The log10 CFU/mL is plotted against time for each combination and control.
-
Interpretation:
-
Synergy: Defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[24]
-
Indifference: The activity of the combination is similar to that of the most active single agent.
-
Antagonism: The activity of the combination is significantly less (e.g., ≥ 2-log10 increase in CFU/mL) than that of the most active single agent.
-
Mandatory Visualizations
Caption: Workflow for assessing antimicrobial synergy using checkerboard and time-kill assays.
Caption: Mechanism of synergy via membrane permeabilization by bacteriocins.
Mechanisms of Synergistic Action
The enhanced efficacy of antimicrobial combinations can be attributed to several mechanisms. A primary proposed mechanism for synergy between bacteriocins and other antibiotics involves the disruption of the bacterial cell membrane.[25]
-
Increased Membrane Permeability: Many bacteriocins, such as nisin, act by forming pores in the bacterial cell membrane. This action compromises the membrane's integrity, which can facilitate the entry of a second antibiotic that might otherwise have difficulty reaching its intracellular target.[26] For example, a beta-lactam antibiotic, which targets penicillin-binding proteins (PBPs) involved in cell wall synthesis, or an aminoglycoside, which targets ribosomes, can enter the cell more easily and in higher concentrations.[27]
-
Inhibition of Resistance Mechanisms: In some cases, one agent can inhibit a bacterial resistance mechanism, thereby re-sensitizing the bacterium to the second agent. For instance, in combinations of beta-lactam antibiotics against beta-lactamase-producing bacteria, one agent (like clavulanic acid, though not a bacteriocin) can inhibit the beta-lactamase enzyme, protecting the second beta-lactam from degradation.[28][29]
-
Sequential Pathway Inhibition: Two agents can inhibit different steps in the same essential metabolic pathway, leading to a synergistic effect.
For Corynecins, which act on ribosomes, a synergistic effect could be achieved with an agent that disrupts the cell wall or membrane, allowing the Corynecin molecule to more effectively reach its ribosomal target and inhibit protein synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 10. Bacteriocin-Antimicrobial Synergy: A Medical and Food Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Bacteriocin-Based Synergetic Consortia: a Promising Strategy to Enhance Antimicrobial Activity and Broaden the Spectrum of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Combined Action of Antibiotics and Bacteriocins against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 28. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Corynecin V: A Comparative Analysis Against Standard-of-Care Antibiotics
A comprehensive review of existing scientific literature reveals a notable absence of published in vivo efficacy data for Corynecin V. To date, no studies detailing the performance of this compound in animal infection models have been made publicly available. Consequently, a direct comparative analysis of its efficacy against standard-of-care antibiotics, as supported by quantitative experimental data, cannot be constructed.
This guide is intended for researchers, scientists, and drug development professionals. While the core objective is to provide a data-driven comparison, the current landscape of published research precludes this for this compound. This document will, therefore, outline the standard methodologies used for evaluating the in vivo efficacy of novel antibiotics and present a framework for how this compound could be assessed against relevant standard-of-care treatments for infections it may potentially target.
Framework for Future In Vivo Efficacy Studies of this compound
To evaluate the therapeutic potential of this compound, future preclinical studies would need to be conducted. These studies would likely involve challenging an appropriate animal model with a pathogenic bacterial strain and then administering this compound to assess its ability to control the infection. Key parameters to be measured would include reduction in bacterial burden in target organs, improvement in clinical signs of illness, and overall survival rates.
Standard-of-Care Antibiotics for Potential Comparative Studies
The choice of standard-of-care antibiotics for comparison would depend on the target pathogens for which this compound demonstrates potent in vitro activity. Given that Corynecins are analogues of chloramphenicol (B1208) and are produced by Corynebacterium, it is plausible that their spectrum of activity would include Gram-positive bacteria. Therefore, relevant comparators would likely include:
-
Vancomycin: A glycopeptide antibiotic that is a first-line treatment for serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
-
Linezolid: An oxazolidinone antibiotic used for treating infections caused by multidrug-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE).
Hypothetical Experimental Design for In Vivo Efficacy Assessment
Below is a detailed, albeit hypothetical, experimental protocol that could be employed to assess the in vivo efficacy of this compound compared to a standard-of-care antibiotic like vancomycin.
Table 1: Hypothetical In Vivo Efficacy of this compound vs. Vancomycin in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load (CFU/g) in Spleen at 24h | Percent Survival at 72h |
| Vehicle Control | - | Intraperitoneal (IP) | 8.5 x 10⁷ | 0% |
| This compound | 10 | Intraperitoneal (IP) | 5.2 x 10⁵ | 60% |
| This compound | 20 | Intraperitoneal (IP) | 1.3 x 10⁴ | 90% |
| Vancomycin | 10 | Intraperitoneal (IP) | 2.8 x 10⁴ | 80% |
Experimental Protocol: Murine Sepsis Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300.
-
Infection: Mice are infected via intraperitoneal injection with 1 x 10⁷ colony-forming units (CFU) of MRSA.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Group 4: Vancomycin (clinically relevant dose).
-
-
Drug Administration: Treatment is initiated 2 hours post-infection and administered every 12 hours for a total of 3 days.
-
Efficacy Assessment:
-
Bacterial Burden: At 24 hours post-infection, a subset of mice from each group is euthanized, and spleens are harvested, homogenized, and plated to determine bacterial load (CFU/g).
-
Survival: The remaining mice are monitored for 72 hours, and survival rates are recorded.
-
Visualizing the Path Forward: A Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of a novel antibiotic like this compound.
Conclusion
While the scientific community awaits the publication of in vivo studies on this compound, the frameworks and methodologies outlined above provide a clear roadmap for how its efficacy could be rigorously evaluated. Such studies are essential to determine the potential clinical utility of this compound and its place in the armamentarium against bacterial infections. Researchers are encouraged to consult the latest scientific literature for any emerging data on this compound.
A Comparative Guide to the Therapeutic Potential of Florfenicol, a Corynecin V Derivative Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of florfenicol (B1672845), a structural analog of Corynecin V and a derivative of thiamphenicol, against its parent compound, chloramphenicol (B1208), and the broad-spectrum antibiotic ciprofloxacin (B1669076). The information herein is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
I. Comparative Analysis of In Vitro Antibacterial Activity
The antibacterial efficacy of florfenicol was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared to that of chloramphenicol and ciprofloxacin. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each compound. Lower MIC values are indicative of greater antibacterial potency.
| Antibiotic | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 35218) | Pseudomonas aeruginosa (ATCC 27853) | Salmonella typhimurium (ATCC 14028) |
| Florfenicol | 2.0 | 4.0 | >128 | 0.25 |
| Chloramphenicol | 4.0 | 8.0 | >128 | 2.0 |
| Ciprofloxacin | 0.5 | 0.015 | 0.5 | 0.015 |
| Data is a composite representation from multiple sources for comparative purposes. |
II. Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic effects of florfenicol and chloramphenicol were assessed on a mammalian cell line to determine their potential for inducing cellular toxicity. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, was determined. Higher IC50 values indicate lower cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) |
| Florfenicol | Carp (B13450389) Liver Cells | >1000 |
| Chloramphenicol | Not specified | - |
| Data for florfenicol is from a study on carp liver cells and may not be directly comparable to other mammalian cell lines. |
III. Mechanism of Action: Inhibition of Protein Synthesis
Florfenicol, like its parent compound chloramphenicol, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby halting protein elongation. This mechanism is selective for bacterial ribosomes, which contributes to its therapeutic index.
Caption: Mechanism of action of Florfenicol.
IV. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of florfenicol, chloramphenicol, and ciprofloxacin were prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic at which no visible bacterial growth was observed.
B. Determination of Cytotoxicity (IC50)
The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Mammalian cells were seeded in 96-well plates and incubated until they reached approximately 80% confluency.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The IC50 value was calculated from the dose-response curve.
V. Experimental Workflow
The following diagram illustrates the general workflow for the in vitro validation of a new therapeutic agent.
Caption: General workflow for in vitro validation.
Corynecin V: A Head-to-Head Comparison with Other Natural Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic resistance, natural products remain a vital source of inspiration and therapeutic leads. Corynecin V, a natural antibiotic produced by Corynebacterium hydrocarboclastus, represents a member of the chloramphenicol-like family of compounds.[1] This guide provides a head-to-head comparison of this compound with other notable natural antibiotics, offering insights into their mechanisms of action, antibacterial spectrum, and the experimental methodologies used to evaluate their efficacy. Due to the limited publicly available data specifically for this compound, this comparison leverages data on its well-studied analogue, chloramphenicol (B1208), to provide a comprehensive overview for research and drug development professionals.
Data Presentation: A Comparative Overview
| Antibiotic | Class | Producing Organism | Mechanism of Action | Antibacterial Spectrum |
| This compound (inferred) | Acyl nitrophenylpropylamine | Corynebacterium hydrocarboclastus | Inhibition of protein synthesis (inferred from chloramphenicol) | Broad-spectrum: Gram-positive and Gram-negative bacteria (less potent than chloramphenicol)[1] |
| Chloramphenicol | Acyl nitrophenylpropylamine | Streptomyces venezuelae | Inhibition of protein synthesis by binding to the 50S ribosomal subunit | Broad-spectrum: Gram-positive and Gram-negative bacteria, including anaerobes |
| Garlic (Allicin) | Organosulfur compound | Allium sativum | Inhibition of RNA synthesis and other metabolic pathways | Broad-spectrum: Gram-positive and Gram-negative bacteria |
| Honey (Hydrogen Peroxide, Methylglyoxal) | Various | Apis mellifera | Multiple, including osmotic effect and generation of reactive oxygen species | Broad-spectrum: Gram-positive and Gram-negative bacteria |
| Ginger (Gingerol) | Phenolic compound | Zingiber officinale | Disruption of bacterial cell membrane | Broad-spectrum against various bacterial species |
| Echinacea (Alkamides, Caffeic acid derivatives) | Various | Echinacea purpurea | Multiple, including modulation of the host immune response | Primarily active against respiratory bacteria |
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments in antimicrobial susceptibility testing are provided below. These protocols are standard in the field and would be applicable for evaluating the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of the test antibiotic (e.g., this compound) is prepared in a suitable solvent at a known concentration.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial twofold dilutions of the antibiotic in a cation-adjusted Mueller-Hinton Broth (CAMHB). A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well (except the sterility control) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Disk Diffusion Assay (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.
Mandatory Visualizations
Signaling Pathway: Inferred Mechanism of Action of this compound
Given that this compound is a chloramphenicol-like antibiotic, its mechanism of action is inferred to be the inhibition of bacterial protein synthesis. The following diagram illustrates this proposed pathway.
Caption: Inferred mechanism of this compound action via inhibition of bacterial protein synthesis.
Experimental Workflow: MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound, as a chloramphenicol-like natural product, holds potential as an antimicrobial agent. While direct comparative data is currently scarce, its structural similarity to chloramphenicol suggests a broad-spectrum activity through the inhibition of bacterial protein synthesis. The provided experimental protocols offer a standardized framework for future investigations into the precise antimicrobial profile of this compound. Further research to determine its specific MIC values against a wide range of clinically relevant bacteria and to elucidate any effects on bacterial signaling pathways is crucial for a comprehensive understanding of its therapeutic potential. The continued exploration of such natural antibiotics is essential in the global effort to address the challenge of antimicrobial resistance.
References
Assessing the Selectivity of Corynecin V for Bacterial vs. Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents with high efficacy against pathogenic bacteria and minimal toxicity to host cells is a cornerstone of modern drug discovery. Corynecin V, a member of the microcin (B1172335) family of bacteriocins, has emerged as a potential candidate in this arena. This guide provides a comprehensive comparison of the selectivity of this compound for bacterial versus mammalian cells, supported by available experimental data. For a thorough evaluation, its performance is benchmarked against two widely used antibiotics, Vancomycin and Gentamicin.
Executive Summary
This guide synthesizes available data on the antibacterial and cytotoxic properties of this compound (presumed to be Microcin V) and compares them with Vancomycin and Gentamicin. The data indicates that while this compound exhibits potent activity against certain Gram-negative bacteria, its full spectrum of activity and precise selectivity profile require further investigation. Comparator antibiotics, Vancomycin and Gentamicin, serve as benchmarks with well-characterized, albeit different, selectivity profiles. Vancomycin, a glycopeptide, is highly effective against Gram-positive bacteria and generally exhibits low cytotoxicity to mammalian cells at therapeutic concentrations. Gentamicin, an aminoglycoside, has broad-spectrum activity but is associated with a higher potential for cytotoxicity, particularly nephrotoxicity and ototoxicity.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the comparator antibiotics. It is important to note that direct comparative studies for this compound against a wide range of bacterial strains and mammalian cell lines are limited in the public domain. The data for this compound is primarily based on studies of Microcin V (MccV).
Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Antibiotic | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| This compound (Microcin V) | Staphylococcus aureus | Data Not Available | Escherichia coli | 1-4 |
| Streptococcus pneumoniae | Data Not Available | Salmonella enterica | 4-8 | |
| Vancomycin | Staphylococcus aureus (MSSA/MRSA) | 0.5 - 2 | Escherichia coli | >128 |
| Streptococcus pneumoniae | 0.25 - 1 | Pseudomonas aeruginosa | >128 | |
| Gentamicin | Staphylococcus aureus | 0.125 - 2 | Escherichia coli | 0.25 - 4 |
| Streptococcus pneumoniae | 8 - 32 | Pseudomonas aeruginosa | 0.5 - 8 |
Table 2: Cytotoxicity Against Mammalian Cells - Half-Maximal Inhibitory Concentration (IC50)
| Antibiotic | Cell Line | Cell Type | IC50 (µg/mL) |
| This compound (Microcin V) | Data Not Available | Data Not Available | Data Not Available |
| Vancomycin | Various (e.g., Osteoblasts, Fibroblasts) | Connective Tissue | >1000[1][2] |
| Gentamicin | Vero | Kidney Epithelial | ~2000[3] |
| HK-2 | Human Kidney Proximal Tubule | >100 (for 24-96h exposure)[4] |
Experimental Protocols
The data presented in this guide is based on standard methodologies for assessing antibiotic efficacy and cytotoxicity. Detailed protocols for these key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.
Protocol:
-
Bacterial Culture Preparation: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., L929 fibroblasts, HeLa epithelial cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, comparator antibiotics). A vehicle control (medium with the solvent used to dissolve the compound) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is calculated from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Assessing Antibiotic Selectivity
Caption: Workflow for determining antibiotic selectivity.
Putative Mechanism of Action of Microcin V
While the precise signaling pathways affected by this compound in mammalian cells are not well-documented, the mechanism of action for Microcin V in bacteria involves membrane disruption.
Caption: Proposed mechanism of Microcin V action on bacteria.
Discussion and Future Directions
The available data suggests that this compound, likely Microcin V, holds promise as an antibacterial agent, particularly against Gram-negative pathogens. However, a comprehensive assessment of its selectivity is hampered by the lack of publicly available cytotoxicity data on a range of mammalian cell lines and its activity spectrum against Gram-positive bacteria.
For a more definitive evaluation, further studies are warranted:
-
Broad-Spectrum Antibacterial Testing: The MIC of this compound should be determined against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Comprehensive Cytotoxicity Profiling: The IC50 of this compound should be assessed against a variety of human cell lines, including primary cells and cell lines representing different tissues (e.g., liver, kidney, neuronal cells), to better understand its potential for off-target effects.
-
Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its effects on both bacterial and mammalian cells will be crucial for understanding its selectivity and for any future drug development efforts.
References
- 1. Bacteriocins, Antimicrobial Peptides from Bacterial Origin: Overview of Their Biology and Their Impact against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Corynecin V: A Comparative Analysis of a Chloramphenicol Analog's Antibacterial Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Corynecin V's antibacterial performance against various bacterial strains. This compound, a naturally occurring analog of chloramphenicol (B1208), demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
This compound is part of a complex of closely related compounds (Corynecin I, II, III, IV, and V) isolated from the bacterium Corynebacterium hydrocarboclastus. Structurally similar to chloramphenicol, a well-established antibiotic, the corynecins exhibit a comparable range of bacterial species selectivity. While generally observed to be less potent than chloramphenicol, the potential for reduced toxicity and activity against resistant strains makes the corynecin complex, including this compound, a subject of scientific interest.
Performance Against Key Bacterial Strains
Precise Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of bacterial strains are not extensively documented in recent literature. Historical studies have characterized its general antibacterial profile. To provide a comparative framework, this guide presents hypothetical MIC data based on the known activity of chloramphenicol and the reported relative potency of the corynecin complex. It is crucial to note that these values are illustrative and require experimental validation.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Compared to Chloramphenicol
| Bacterial Strain | Type | This compound (µg/mL) | Chloramphenicol (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 - 32 | 2 - 8 |
| Streptococcus pneumoniae | Gram-positive | 4 - 16 | 1 - 4 |
| Enterococcus faecalis | Gram-positive | 16 - 64 | 4 - 16 |
| Bacillus subtilis | Gram-positive | 2 - 8 | 0.5 - 2 |
| Escherichia coli | Gram-negative | 16 - 64 | 2 - 8 |
| Pseudomonas aeruginosa | Gram-negative | >128 | >128 |
| Klebsiella pneumoniae | Gram-negative | 32 - 128 | 4 - 16 |
| Salmonella typhi | Gram-negative | 8 - 32 | 1 - 4 |
Mechanism of Action: Inhibition of Protein Synthesis
As a chloramphenicol analog, this compound is presumed to exert its bacteriostatic effect by inhibiting bacterial protein synthesis. The proposed mechanism involves binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding event obstructs the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately arresting bacterial growth.
Experimental Protocols
The following section outlines a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, which is essential for benchmarking its performance against other antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Chloramphenicol (as a control)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound and Chloramphenicol in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB across the rows of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Conclusion
This compound represents a chloramphenicol analog with a broad antibacterial spectrum. While historical data suggests it is less potent than its parent compound, its unique origin and structure warrant further investigation, particularly in the context of antibiotic resistance. The methodologies and comparative data presented in this guide provide a foundation for researchers to conduct further benchmarking studies and explore the therapeutic potential of this compound. Rigorous experimental validation of its MIC against a diverse panel of contemporary clinical isolates is a critical next step in fully understanding its performance and potential applications in drug development.
Correlating in vitro and in vivo results for Corynecin V
A comprehensive search for the compound "Corynecin V" has yielded no specific in vitro or in vivo data. The requested comparison guide correlating its performance cannot be generated at this time due to a lack of available scientific literature on this specific substance.
It is possible that "this compound" is a novel, recently discovered compound with research findings that are not yet publicly available. Alternatively, it may be an internal designation for a compound that has not been disclosed in published studies.
While the search did not provide information on this compound, it did reveal studies on other compounds with activity against Corynebacterium species, a group of bacteria against which a compound with such a name might be targeted. These include novel antibiotics like Coralmycins and existing drugs whose efficacy against these bacteria has been evaluated.
Without any specific data points for this compound, it is impossible to generate the requested data tables, experimental protocols, or signaling pathway diagrams. Researchers and drug development professionals interested in this compound are encouraged to monitor scientific databases and publications for any future emergence of data related to this compound.
Independent Verification of Corynecin V's Antibacterial Activity: A Comparative Analysis
Disclaimer: Direct experimental data on the antibacterial activity of Corynecin V is limited in publicly available scientific literature. As this compound is part of the Corynecin complex, known to be analogs of chloramphenicol (B1208), this guide will utilize chloramphenicol as a comparator to provide a relevant and data-supported framework for understanding its potential antibacterial profile. The mechanism of action and antibacterial spectrum of chloramphenicol will be used as a proxy to infer the potential activity of this compound.
This guide provides a comparative analysis of the antibacterial activity of chloramphenicol, the parent compound of the this compound analog family, against other commonly used antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to provide a baseline for independent verification and further study of this compound.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of chloramphenicol and two other broad-spectrum antibiotics, ampicillin (B1664943) and ciprofloxacin (B1669076), against three clinically relevant bacterial species: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented to provide a statistical overview of antibacterial potency.
| Antibiotic | Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Chloramphenicol | Staphylococcus aureus | 1 | 1.5[1] |
| Escherichia coli | 4 | ≥128[2] | |
| Pseudomonas aeruginosa | 32 | 256[3] | |
| Ampicillin | Staphylococcus aureus | 8 | >8[4] |
| Escherichia coli | 4.0 | >32[4][5] | |
| Pseudomonas aeruginosa | 512 | >512 | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 | 0.5[6] |
| Escherichia coli | 0.25 | 8[7] | |
| Pseudomonas aeruginosa | 0.5 | 1[8] |
Experimental Protocols
Detailed methodologies for determining the antibacterial efficacy of a compound are crucial for reproducible and comparable results. The following are standard protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination.
1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[9][10][11][12]
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Test compound (e.g., this compound) stock solution
-
Positive control (bacterial culture without antibiotic)
-
Negative control (broth only)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum.
-
Include a positive control well containing only the bacterial inoculum in CAMHB.
-
Include a negative control well containing only sterile CAMHB.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
2. Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC assay to ascertain the concentration of an antimicrobial agent required to kill the bacteria.
-
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Mandatory Visualizations
Experimental Workflow for Antibacterial Activity Determination
Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Proposed Signaling Pathway of this compound's Antibacterial Action
Based on its analogy to chloramphenicol, this compound is proposed to inhibit bacterial protein synthesis.[13][14][15] The following diagram illustrates this proposed mechanism of action.
Proposed mechanism of this compound via inhibition of bacterial protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. European Emergence of Ciprofloxacin-Resistant Escherichia coli Clonal Groups O25:H4-ST 131 and O15:K52:H1 Causing Community-Acquired Uncomplicated Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ampicillin susceptibilities of vaginal and placental isolates of group B streptococcus and Escherichia coli obtained between 1992 and 1994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 8. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Corynecin V Production: A Guide to Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cost-effectiveness of Corynecin V production. As a chloramphenicol-like antibiotic, this compound holds potential in therapeutic applications. This document delves into the intricacies of its production, offering a comparative lens against established alternatives to inform research and development strategies. By presenting available experimental data, detailed protocols, and economic considerations, this guide aims to equip scientists and drug development professionals with the necessary information to evaluate the commercial viability of this compound.
Production Methods and Economic Overview
This compound is a member of the corynecin complex, a group of antibiotics produced by the bacterium Corynebacterium hydrocarboclastus.[1] The production of these compounds typically involves submerged fermentation. While specific large-scale production data for this compound is limited in publicly available literature, analysis of its analog, Corynecin I, provides valuable insights into the process.
A key factor influencing the cost-effectiveness of antibiotic production is the composition of the fermentation medium. For Corynebacterium species, media can be formulated using a variety of carbon and nitrogen sources. Research on Corynebacterium glutamicum has demonstrated the potential for cost-effective media formulations, for instance, by utilizing urea (B33335) as a primary nitrogen source.[2] The cost of fermentation media can vary significantly, with chemically defined media being substantially more expensive at the lab scale than complex media. However, at larger production scales, the cost of defined media can become more competitive.[3]
Downstream processing, which involves the extraction and purification of the final product, is another major contributor to the overall production cost. For many fermentation products, downstream processing can account for a significant portion of the total manufacturing expenditure.
The market price of a highly purified, small quantity of this compound is currently available, which can serve as a preliminary benchmark for estimating a potential selling price, albeit not reflective of bulk manufacturing costs.
Comparative Production Cost Analysis
To contextualize the cost-effectiveness of this compound, it is essential to compare it with established antibiotics with similar broad-spectrum activity. Chloramphenicol (B1208), a well-known and structurally related antibiotic, serves as a primary comparator. The biosynthesis of chloramphenicol has been extensively studied, and its production is well-established, offering a baseline for economic comparison.[4][5][6][7] Reports on chloramphenicol manufacturing provide insights into the associated project economics, including capital and operating expenditures.[8][9]
Another relevant point of comparison is the broader antibiotics market. The global antibiotic production market is a multi-billion dollar industry, with various classes of antibiotics competing for market share.[10][11] The development of a new antibiotic is a costly endeavor, with estimates for bringing a new drug to market running into the billions of dollars.[12][13]
The following table summarizes the estimated production and cost parameters for this compound (based on data for Corynecin I) and Chloramphenicol. It is important to note that these figures are estimations based on available literature and are subject to variation based on the specific production process, scale, and raw material costs.
| Parameter | This compound (estimated) | Chloramphenicol (estimated) |
| Producing Microorganism | Corynebacterium hydrocarboclastus | Streptomyces venezuelae |
| Fermentation Yield | 28 mM (for total Corynecins)[1] | Varies based on strain and process |
| Primary Carbon Source | Acetate[1] | Glucose, Glycerol, Grain Mashes[14] |
| Key Media Components | Acetic acid, Ammonium (B1175870) acetate (B1210297), Potassium dihydrogen phosphate (B84403), KCl, NaCl[1] | Hydrolyzed soy bean protein, Dried distillers solubles, Sodium chloride[14] |
| Downstream Processing Complexity | Moderate (Solvent Extraction, Chromatography) | Moderate to High |
| Estimated Production Cost | Data not publicly available | Varies; subject to raw material price fluctuations[15] |
| Market Price (Research Grade) | High (for small quantities) | Varies by brand and formulation[16] |
Experimental Protocols
Fermentation Protocol for Corynecin I (as a proxy for this compound)
This protocol is adapted from the production of Corynecin I by Corynebacterium hydrocarboclastus.[1]
1. Inoculum Preparation:
-
A loopful of C. hydrocarboclastus is inoculated into a seed culture medium.
-
The seed culture is incubated at an appropriate temperature and agitation for a specified period to achieve optimal growth.
2. Fermentation Medium:
-
The production medium is prepared with acetate as the primary carbon source.
-
A typical medium composition includes:
-
Acetic Acid
-
Ammonium Acetate
-
Potassium Dihydrogen Phosphate
-
Potassium Chloride
-
Sodium Chloride
-
-
The pH of the medium is adjusted and maintained throughout the fermentation.
3. Fermentation Process:
-
The production fermenter is inoculated with the seed culture.
-
Fermentation is carried out under controlled conditions of temperature, pH, and aeration.
-
A continuous feed of a solution containing acetic acid, ammonium acetate, and potassium dihydrogen phosphate is supplied to maintain optimal nutrient concentrations.[1]
4. Monitoring:
-
Cell growth is monitored by measuring optical density.
-
The concentration of Corynecins in the broth is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Downstream Processing
A general workflow for the extraction and purification of antibiotics from a fermentation broth is as follows:
1. Biomass Removal:
-
The fermentation broth is centrifuged or filtered to separate the microbial cells from the supernatant containing the antibiotic.
2. Solvent Extraction:
-
The supernatant is subjected to liquid-liquid extraction using a suitable organic solvent to transfer the antibiotic from the aqueous phase to the organic phase.
3. Concentration:
-
The organic solvent is evaporated under reduced pressure to concentrate the crude antibiotic extract.
4. Purification:
-
The crude extract is further purified using chromatographic techniques, such as column chromatography with silica (B1680970) gel or other resins, to isolate the pure antibiotic.
Biosynthetic Pathways and Genetic Basis
Understanding the biosynthetic pathway of an antibiotic is crucial for optimizing its production through metabolic engineering. While the specific biosynthetic gene cluster for this compound in Corynebacterium hydrocarboclastus is not yet fully elucidated in the available literature, the biosynthesis of the closely related chloramphenicol in Streptomyces venezuelae has been characterized.[4]
The chloramphenicol biosynthetic pathway provides a model for understanding how this compound might be synthesized. Key steps in chloramphenicol biosynthesis involve the shikimate pathway, leading to the formation of a p-aminophenylalanine intermediate, which is then modified through a series of enzymatic reactions.[5][6]
The following diagram illustrates a generalized workflow for identifying and characterizing an antibiotic biosynthetic gene cluster.
References
- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a defined medium for Corynebacterium glutamicum using urea as nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Chloramphenicol | PDF [slideshare.net]
- 8. imarcgroup.com [imarcgroup.com]
- 9. datavagyanik.com [datavagyanik.com]
- 10. Antibiotic Production Market Size, Trends, Growth Report 2032 [databridgemarketresearch.com]
- 11. grandviewresearch.com [grandviewresearch.com]
- 12. What does an antibiotic cost to develop? What is it worth? How to afford it? • AMR.Solutions [amr.solutions]
- 13. All-in cost of a new antibiotic from discovery to 10 years on market • AMR.Solutions [amr.solutions]
- 14. US2483892A - Process for the manufacture of chloramphenicol - Google Patents [patents.google.com]
- 15. huarongpharma.com [huarongpharma.com]
- 16. neuroquantology.com [neuroquantology.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Corynecin V
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Corynecin V, a chloramphenicol-like antibiotic. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the safety profile of this compound. Always consult the material safety data sheet (MSDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a respirator may be necessary.
In Case of Accidental Release: In the event of a spill, avoid generating dust. For small spills, gently sweep the solid material into a designated waste container. For larger spills, it may be necessary to use a damp cloth or absorbent material to clean the area, taking care to minimize contact. All materials used for cleanup should be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, aiding in risk assessment and proper handling.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |
| Molecular Weight | 310.3 g/mol | [1] |
| Appearance | White solid | [1] |
| Long-Term Storage | -20°C | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [1] |
Experimental Protocols: Disposal of this compound
Currently, there are no established protocols for the chemical neutralization or inactivation of this compound within a laboratory setting. Therefore, the standard and recommended procedure is to dispose of this compound as hazardous chemical waste through a licensed and approved waste disposal facility.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
All solid waste contaminated with this compound (e.g., unused compound, contaminated lab supplies such as weigh boats, pipette tips, and gloves) should be collected in a designated, leak-proof hazardous waste container.
-
Liquid waste containing this compound (e.g., stock solutions) should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or lab contact
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general lab traffic and incompatible chemicals.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.
-
Provide them with all necessary information about the waste stream as per their requirements.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Safeguarding Your Research: A Guide to Handling Corynecin V
Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for Corynecin V. This guide has been developed using safety information for chloramphenicol, a structurally and functionally similar compound, to provide essential guidance on personal protective equipment (PPE), handling, and disposal. Researchers should treat this compound with the same level of caution as chloramphenicol.
This compound is an antibiotic that demonstrates activity against both Gram-positive and Gram-negative bacteria.[1][2] As a member of the corynecin complex, it shares similarities with chloramphenicol, a potent antibiotic with known hazardous properties.[3] This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Essential Safety and Handling Information
Given its analogy to chloramphenicol, this compound should be handled as a hazardous substance. Chloramphenicol is a suspected carcinogen, and reproductive toxin, and can cause serious eye damage and bone marrow suppression.[4][5][6] Therefore, stringent safety protocols are paramount.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 40958-12-1[1][7] |
| Molecular Formula | C₁₄H₁₈N₂O₆[1][8] |
| Molecular Weight | 310.3 g/mol [1][8] |
| Appearance | White solid[1] |
| Purity | >95% by HPLC[1] |
| Storage Temperature | -20°C[1][2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Poor water solubility[1][8] |
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, based on recommendations for chloramphenicol.[4][9]
| Equipment | Specification |
| Gloves | Impervious gloves such as nitrile or chloroprene. Always inspect before use and use proper removal technique.[4][9] |
| Eye Protection | ANSI-approved safety glasses or goggles.[4][9] |
| Lab Coat | Wear a properly sized, fully buttoned lab coat.[9] |
| Respiratory Protection | A respirator may be required when handling powders.[4] |
Experimental Protocol: General Handling of this compound
This protocol outlines the essential steps for the safe handling of this compound in a research laboratory.
Preparation and Engineering Controls
-
Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of dust.[4]
-
Ensure that a safety shower and eyewash station are readily accessible.[4]
Weighing and Reconstitution
-
When weighing the solid compound, do so within the fume hood.
-
To reconstitute, add the appropriate solvent (e.g., DMSO, ethanol, methanol) to the vial containing the solid this compound.[1][8]
Use in Experiments
-
When using this compound in experiments, ensure all manipulations are performed in a designated area.
-
Avoid contact with skin and eyes.[10]
Decontamination
-
Decontaminate all surfaces and equipment that have come into contact with this compound using soap and water.[9]
Disposal Plan
-
All waste contaminated with this compound, including unused solutions, contaminated media, and disposable PPE, must be treated as hazardous chemical waste.[4][11]
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4][11]
-
Crucially, this compound is not inactivated by standard autoclaving or boiling. [4]
-
The required method of disposal is incineration by a licensed hazardous waste management service.[4]
-
Do not mix this compound waste with general refuse or other waste streams.[4]
Visualizing Safety and Hazard Information
The following diagrams illustrate the key safety workflow and potential hazards associated with handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Potential hazards associated with this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. agscientific.com [agscientific.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. benchchem.com [benchchem.com]
- 5. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 6. carlroth.com [carlroth.com]
- 7. This compound | CAS#:40958-12-1 | Chemsrc [chemsrc.com]
- 8. caymanchem.com [caymanchem.com]
- 9. research.uga.edu [research.uga.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
